molecular formula C5H11NO B171485 3-(Aminomethyl)cyclobutanol CAS No. 1234616-04-6

3-(Aminomethyl)cyclobutanol

Cat. No.: B171485
CAS No.: 1234616-04-6
M. Wt: 101.15 g/mol
InChI Key: KOAINJWHBAJGSO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)cyclobutanol is a valuable cyclobutane-based building block in medicinal chemistry and organic synthesis. The four-membered cyclobutane ring provides a three-dimensional, sp3-rich, and conformationally restricted scaffold that is highly prized in modern drug design for its ability to help "escape from flatland" and improve the physicochemical properties of drug candidates . This compound serves as a versatile precursor for the synthesis of various functionalized cyclobutanes, including cyclobutanecarboxamides, which are common motifs found in pharmaceutical molecules and natural products . The synthetic utility of cyclobutanols like this one is significant; they can be transformed via advanced methods such as palladium-catalyzed aminocarbonylation to install amide groups while keeping the strained cyclobutane core intact, enabling access to valuable 1,2-substituted cyclobutanecarboxamides . Furthermore, the cyclobutane scaffold is a key structural element in a wide range of biologically active natural compounds, or alkaloids, isolated from terrestrial and marine species, many of which demonstrate antimicrobial, antibacterial, and antitumor activities . As a research chemical, this compound facilitates the exploration of these cyclobutane-containing structures and the development of new therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAINJWHBAJGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300679
Record name trans-3-(Aminomethyl)cyclobutanol
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-04-6, 917827-91-9, 167081-42-7
Record name trans-3-(Aminomethyl)cyclobutanol
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Record name 3-(aminomethyl)cyclobutan-1-ol
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Record name 3-(aminomethyl)cyclobutan-1-ol
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Foundational & Exploratory

3-(Aminomethyl)cyclobutanol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable building block in medicinal chemistry. Due to its rigid, three-dimensional structure, the cyclobutane motif is of significant interest in the design of novel therapeutics. This document covers its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic data, and its potential applications in drug discovery.

Chemical Identity and Properties

This compound is a cycloaliphatic compound containing both a primary amine and a primary alcohol functional group. It exists as cis and trans stereoisomers. Several CAS numbers have been assigned to this compound and its derivatives.

Table 1: CAS Numbers and Molecular Identifiers

NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound167081-42-7C₅H₁₁NO101.15
trans-3-(Aminomethyl)cyclobutanol1234616-04-6C₅H₁₁NO101.15
cis-3-(Aminomethyl)cyclobutanol917827-91-9C₅H₁₁NO101.15
This compound hydrochloride1427386-91-1C₅H₁₂ClNO137.61
cis-3-(Boc-aminomethyl)cyclobutanol917827-92-0C₁₀H₁₉NO₃201.26

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance White to off-white solid[Commercial Suppliers]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in water and polar organic solvents[Inferred from structure]
pKa (amine) ~10-11 (estimated)[General chemical principles]
pKa (alcohol) ~16-18 (estimated)[General chemical principles]
LogP 0.41630 (for cis-isomer)[1]

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the reduction of a corresponding β-enaminoketone derived from a cyclobutanone precursor. This approach allows for stereochemical control, enabling the synthesis of both cis and trans isomers.

G Synthetic Pathway for this compound cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Nitrile Reduction 3-Oxocyclobutanecarbonitrile 3-Oxocyclobutanecarbonitrile Enamine_Intermediate Enamine_Intermediate 3-Oxocyclobutanecarbonitrile->Enamine_Intermediate Benzylamine, Toluene, reflux Amino_Alcohol_Intermediate Amino_Alcohol_Intermediate Enamine_Intermediate->Amino_Alcohol_Intermediate Sodium borohydride, Methanol This compound This compound Amino_Alcohol_Intermediate->this compound Lithium aluminum hydride, THF

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar aminocycloalkanols.[2][3]

Step 1: Synthesis of 3-(Benzylamino)cyclobut-2-ene-1-carbonitrile (Enamine Intermediate)

  • To a solution of 3-oxocyclobutanecarbonitrile (1.0 eq) in toluene (0.5 M), add benzylamine (1.1 eq).

  • Fit the reaction vessel with a Dean-Stark apparatus to remove water.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the enamine intermediate.

Step 2: Synthesis of 3-(Benzylamino)cyclobutanol-1-carbonitrile (Amino Alcohol Intermediate)

  • Dissolve the enamine intermediate (1.0 eq) in methanol (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol intermediate. This may be a mixture of cis and trans isomers, which can be separated by column chromatography.

Step 3: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C under an inert atmosphere, add a solution of the amino alcohol intermediate (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF and combine the filtrates.

  • Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization or distillation under high vacuum.

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for this compound based on its structure and known data for similar compounds.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH-OH~3.8 - 4.2~65 - 75
CH-CH₂NH₂~2.0 - 2.5~40 - 50
CH₂ (ring)~1.8 - 2.4~30 - 40
CH₂NH₂~2.8 - 3.2~40 - 45

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and stereochemistry.

Table 4: Expected Infrared (IR) Absorption Frequencies

Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 3200 (broad)O-H stretchAlcohol
3350 - 3250 (medium)N-H stretchPrimary Amine
2960 - 2850 (strong)C-H stretchAliphatic
1650 - 1580 (medium)N-H bendPrimary Amine
1470 - 1430 (medium)C-H bendCH₂
1100 - 1000 (strong)C-O stretchPrimary Alcohol

Table 5: Expected Mass Spectrometry Fragmentation

m/z Proposed Fragment Fragmentation Pathway
101[M]⁺Molecular Ion
84[M - NH₃]⁺Loss of ammonia
83[M - H₂O]⁺Dehydration
71[M - CH₂NH₂]⁺Alpha-cleavage at the aminomethyl group
57[M - C₂H₄O]⁺Ring fragmentation
44[CH₂=NH₂]⁺Alpha-cleavage at the aminomethyl group
30[CH₂NH₂]⁺Cleavage of the C-C bond adjacent to the nitrogen

Applications in Drug Development

The cyclobutane ring is a valuable scaffold in medicinal chemistry as it provides a rigid, three-dimensional framework that can orient substituents in well-defined spatial arrangements. This can lead to improved binding affinity and selectivity for biological targets.

Derivatives of this compound can be utilized as key intermediates in the synthesis of a wide range of biologically active molecules. The primary amine and alcohol functionalities serve as convenient handles for further chemical modifications, allowing for the introduction of various pharmacophores.

G Drug Discovery Workflow with this compound Start Start Library_Synthesis Combinatorial Library Synthesis (Amide/Ester Formation) Start->Library_Synthesis Screening High-Throughput Screening (e.g., Kinase Inhibition Assay) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo efficacy, ADME/Tox) Lead_Optimization->Preclinical_Studies Clinical_Candidate Clinical_Candidate Preclinical_Studies->Clinical_Candidate

Caption: A potential workflow for utilizing this compound in drug discovery.

Potential Therapeutic Areas:
  • Oncology: The rigid cyclobutane core can be used to mimic peptide turns or to position functional groups for optimal interaction with enzyme active sites, such as those of kinases or proteases.

  • Neuroscience: The constrained nature of the cyclobutane ring can be exploited to design ligands with high selectivity for specific neurotransmitter receptors or transporters.

  • Infectious Diseases: As a scaffold for novel antibiotics or antiviral agents, where precise spatial orientation of functional groups is crucial for activity.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex and biologically active molecules. Its rigid, three-dimensional structure offers advantages in the design of potent and selective drug candidates. While detailed experimental data for the parent compound is not extensively published, this guide provides a solid foundation based on known chemical principles and data from analogous structures for its synthesis, characterization, and application in drug discovery and development. Further research into the specific biological activities of derivatives of this compound is warranted and holds promise for the discovery of novel therapeutics.

References

In-Depth Technical Guide to the Physicochemical Properties of cis-3-(Aminomethyl)cyclobutanol and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of cis-3-(Aminomethyl)cyclobutanol and its more commonly utilized hydrochloride salt. This bifunctional molecule, containing a primary amine and a primary alcohol on a cyclobutane scaffold, is a valuable building block in medicinal chemistry, most notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide consolidates available data on its chemical and physical properties, provides illustrative experimental protocols, and discusses its application in drug discovery.

Chemical Identity and Properties

cis-3-(Aminomethyl)cyclobutanol is a cycloalkane derivative with the chemical formula C₅H₁₁NO. Due to the presence of both a basic amino group and a hydroxyl group, this molecule can be readily protonated to form a salt, with the hydrochloride salt being the most common form in commercial and research applications.

Table 1: General and Predicted Physicochemical Properties of cis-3-(Aminomethyl)cyclobutanol (Free Base)

PropertyValueSource
Molecular Formula C₅H₁₁NOChemSrc[1]
Molecular Weight 101.15 g/mol ChemSrc[1]
Exact Mass 101.08400ChemSrc[1]
Predicted LogP 0.41630ChemSrc[1]
Predicted Polar Surface Area (PSA) 46.25 ŲChemSrc[1]

Note: The LogP and PSA values are predicted and have not been experimentally verified in the available literature.

Table 2: Physicochemical Properties of cis-3-(Aminomethyl)cyclobutanol Hydrochloride

PropertyValueSource
Molecular Formula C₅H₁₂ClNOMedChemExpress[2], CymitQuimica[3]
Molecular Weight 137.61 g/mol MedChemExpress[2], INDOFINE Chemical Company[4]
Appearance SolidCymitQuimica[3]
Purity ≥97%INDOFINE Chemical Company[4], CymitQuimica[3]

Role in Drug Development: A Key PROTAC Linker

cis-3-(Aminomethyl)cyclobutanol hydrochloride serves as a crucial linker component in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclobutane scaffold of cis-3-(Aminomethyl)cyclobutanol provides a rigid and three-dimensional structural element within the PROTAC linker. This rigidity can be advantageous in controlling the spatial orientation of the two ends of the PROTAC, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The amine and hydroxyl functionalities offer versatile points for covalent attachment to the target-binding ligand and the E3 ligase-recruiting ligand.

Below is a diagram illustrating the general mechanism of action of a PROTAC, highlighting the role of the linker.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC binds Ub_Chain Polyubiquitin Chain POI->Ub_Chain Polyubiquitination PROTAC->PROTAC Recycled E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC Mechanism of Action

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of cis-3-(Aminomethyl)cyclobutanol are not extensively published. The following sections provide generalized and illustrative procedures based on common organic chemistry techniques for related compounds.

Illustrative Synthesis of cis-3-(Aminomethyl)cyclobutanol Hydrochloride

The synthesis of cis-3-(Aminomethyl)cyclobutanol typically involves the creation of a functionalized cyclobutane ring, followed by the introduction and/or modification of the aminomethyl and hydroxyl groups. A common strategy involves the protection of the amine functionality, followed by deprotection in the final step. The following is a plausible, illustrative synthetic workflow.

Synthesis_Workflow Start Cyclobutanone Derivative Step1 Reductive Amination (e.g., with Boc-aminomethane and NaBH(OAc)₃) Start->Step1 Intermediate1 cis/trans-Boc-protected aminomethylcyclobutane Step1->Intermediate1 Step2 Introduction of Hydroxyl Group (e.g., via oxidation or substitution) Intermediate1->Step2 Intermediate2 cis-3-(Boc-aminomethyl)cyclobutanol Step2->Intermediate2 Step3 Boc Deprotection (e.g., with HCl in Dioxane or Methanol) Intermediate2->Step3 Final_Product cis-3-(Aminomethyl)cyclobutanol Hydrochloride Step3->Final_Product

Illustrative Synthetic Workflow

General Protocol for Boc Deprotection to Yield the Hydrochloride Salt:

  • Dissolution: Dissolve the Boc-protected precursor, cis-3-(tert-butoxycarbonylaminomethyl)cyclobutanol, in a suitable solvent such as 1,4-dioxane or methanol.

  • Acidification: To the stirred solution, add a solution of hydrogen chloride (e.g., 4 M HCl in 1,4-dioxane or acetyl chloride in methanol to generate HCl in situ).

  • Reaction: Stir the reaction mixture at room temperature for a period of 2 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the crude cis-3-(Aminomethyl)cyclobutanol hydrochloride.

  • Purification: The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar impurities, followed by filtration and drying under vacuum to yield the pure hydrochloride salt.

Determination of Physicochemical Properties

The following are general experimental procedures that can be adapted for the determination of the physicochemical properties of cis-3-(Aminomethyl)cyclobutanol hydrochloride.

Melting Point Determination:

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

Solubility Determination (Qualitative):

  • Add approximately 1-5 mg of the compound to a vial.

  • Add 1 mL of the desired solvent (e.g., water, methanol, dichloromethane, DMSO) at room temperature.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that approximate concentration.

pKa Determination (Potentiometric Titration):

  • Accurately weigh a sample of cis-3-(Aminomethyl)cyclobutanol hydrochloride and dissolve it in a known volume of deionized water.

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa value corresponds to the pH at the half-equivalence point of the titration curve for the amino group.

pKa_Determination Start Dissolve sample in water Step1 Titrate with standardized NaOH solution Start->Step1 Step2 Record pH after each addition Step1->Step2 Step3 Plot pH vs. volume of NaOH Step2->Step3 Step4 Determine half- equivalence point Step3->Step4 End pKa = pH at half-equivalence point Step4->End

Workflow for pKa Determination

Analytical Characterization

While specific spectra for cis-3-(Aminomethyl)cyclobutanol and its hydrochloride salt are not widely available in public databases, the following are the expected analytical characterization techniques and general features.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclobutane ring protons, the methylene protons of the aminomethyl group, and the methine proton attached to the hydroxyl group. The chemical shifts and coupling patterns would confirm the cis stereochemistry.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the four carbons of the cyclobutane ring and the methylene carbon of the aminomethyl group.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. For the free base, this would be at m/z 102.09, and for the hydrochloride salt, the free base would be observed.

Conclusion

cis-3-(Aminomethyl)cyclobutanol, particularly in its hydrochloride salt form, is a valuable and versatile building block for drug discovery, primarily serving as a rigid linker component in the rapidly evolving field of PROTACs. While comprehensive, experimentally determined physicochemical data is not extensively documented in the public domain, this guide provides a consolidated overview of its known properties and outlines standard methodologies for its synthesis and characterization. For researchers and scientists in drug development, a thorough in-house characterization of this compound is recommended to ensure its quality and suitability for its intended application.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformational landscape of 3-(aminomethyl)cyclobutanol, a key building block in medicinal chemistry. By integrating foundational principles of cyclobutane stereochemistry with experimental and computational insights from analogous systems, this document serves as a comprehensive resource for researchers leveraging this scaffold in drug design and development.

Molecular Structure and Isomerism

This compound possesses a four-membered carbocyclic core, which imparts significant conformational constraints and a distinct three-dimensional geometry. The molecule exists as two diastereomers: cis and trans, defined by the relative orientation of the aminomethyl and hydroxyl substituents on the cyclobutane ring.

  • cis-3-(Aminomethyl)cyclobutanol: The aminomethyl and hydroxyl groups are on the same face of the cyclobutane ring.

  • trans-3-(Aminomethyl)cyclobutanol: The aminomethyl and hydroxyl groups are on opposite faces of the ring.

The stereochemistry of these isomers dictates their overall shape, polarity, and ability to interact with biological targets, making the selection of the appropriate isomer critical in drug design.

Physicochemical Properties

The following table summarizes key physicochemical properties for the cis and trans isomers of this compound. These values are crucial for assessing the molecule's drug-like properties, including solubility, permeability, and potential for hydrogen bonding.

Propertycis-3-(Aminomethyl)cyclobutanoltrans-3-(Aminomethyl)cyclobutanolData Source
Molecular Formula C₅H₁₁NOC₅H₁₁NOSupplier Data
Molecular Weight 101.15 g/mol 101.15 g/mol Supplier Data
CAS Number 917827-91-91234616-04-6Supplier Data
Predicted LogP -1.1 to -0.8-1.1 to -0.8Computational
Predicted pKa (Amine) ~10.2~10.2Computational
Predicted pKa (Alcohol) ~15.5~15.5Computational
Hydrogen Bond Donors 22Structural
Hydrogen Bond Acceptors 22Structural

Conformational Analysis of the Cyclobutane Ring

Unlike planar depictions in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsing interactions between substituents on adjacent carbon atoms in a planar arrangement.[1][2] This puckering is characterized by a dihedral angle, with one carbon atom out of the plane of the other three. The ring undergoes rapid inversion between two equivalent puckered conformations at room temperature.

The substituents on the cyclobutane ring can occupy two distinct positions:

  • Axial (ax): The substituent bond is parallel to the principal axis of the ring.

  • Equatorial (eq): The substituent bond is in the approximate "equator" of the ring.

For monosubstituted cyclobutanes, the substituent generally prefers the equatorial position to minimize steric interactions.[3] In 1,3-disubstituted cyclobutanes like this compound, the conformational preference depends on the stereoisomer and the steric bulk of the substituents.

Conformational Preferences of cis and trans Isomers

cis-3-(Aminomethyl)cyclobutanol:

The cis isomer can exist in two primary puckered conformations that are in equilibrium: one with both substituents in pseudo-equatorial positions (diequatorial) and one with both in pseudo-axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial steric interactions between the aminomethyl and hydroxyl groups.

trans-3-(Aminomethyl)cyclobutanol:

The trans isomer exists in two equivalent conformations where one substituent is pseudo-axial and the other is pseudo-equatorial. These two conformations rapidly interconvert through ring flipping.

Quantitative Conformational Data
ParameterUnsubstituted Cyclobutane (Calculated)Estimated for this compound
Puckering Angle (θ) ~29.7°[1]~25-35°
C-C Bond Length ~1.554 Å[1]~1.54-1.56 Å
C-C-C Bond Angle ~88.1°[1]~87-91°

Experimental Protocols for Conformational Analysis

The conformational landscape of this compound and its derivatives is typically elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformational equilibrium in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Analyze the chemical shifts and coupling constants of the cyclobutane ring protons. The relative stereochemistry can often be deduced from the coupling patterns.

    • Crucially, the four-bond coupling constants (⁴JHH) between protons on C1 and C3 are highly dependent on their spatial relationship. A larger ⁴J(eq-eq) coupling (around 5 Hz) compared to a smaller ⁴J(ax-ax) coupling (around 0 Hz) can be used to determine the predominant conformation.[3]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY):

    • Acquire a 2D NOESY spectrum to identify through-space correlations between protons.

    • For the cis isomer, NOE correlations are expected between the protons of the aminomethyl group and the hydroxyl proton, as well as between the methine protons at C1 and C3.

    • For the trans isomer, such correlations would be absent or very weak.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and the puckering of the cyclobutane ring.

Methodology:

  • Crystallization:

    • Dissolve the purified compound in a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.

    • Slowly cool the solution or allow for slow evaporation of the solvent to promote the formation of single, high-quality crystals. Vapor diffusion techniques are also commonly employed.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Mechanics (MM), are used to calculate the relative energies of different conformers and to predict structural parameters.

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)) to find the energy minima.

  • Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.

  • Property Prediction: Predict NMR parameters (chemical shifts and coupling constants) for each conformer to compare with experimental data.

Biological Relevance and Signaling Pathways

The rigid, three-dimensional nature of the cyclobutane scaffold makes it an attractive isostere for other cyclic and aromatic systems in drug design.[6] Derivatives of this compound have garnered significant interest as core fragments for the development of Janus kinase (JAK) inhibitors.[7]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses.[8] Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, as well as cancers.[8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound -based Inhibitor Inhibitor->JAK Inhibition

Figure 1. Simplified schematic of the JAK-STAT signaling pathway and the target for inhibition.

The this compound scaffold provides a rigid framework to which pharmacophoric groups can be attached in a well-defined spatial orientation. This allows for the design of potent and selective inhibitors that can bind to the ATP-binding site of JAK enzymes, thereby blocking the downstream signaling cascade.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the conformational analysis of this compound.

Conformational_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of cis and trans This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Purification->NMR Xray X-ray Crystallography Purification->Xray Comp Computational Modeling (DFT, MM) Purification->Comp NMR_data Coupling Constants (⁴JHH) NOE Correlations NMR->NMR_data Xray_data Bond Lengths & Angles Puckering Angle Xray->Xray_data Comp_data Conformer Energies Predicted Parameters Comp->Comp_data Conclusion Determination of Predominant Conformation and Relative Stabilities NMR_data->Conclusion Xray_data->Conclusion Comp_data->Conclusion

Figure 2. Workflow for the comprehensive conformational analysis of this compound.

Conclusion

This compound is a conformationally constrained building block with significant potential in medicinal chemistry. Its puckered, non-planar structure provides a rigid scaffold for the precise positioning of functional groups in three-dimensional space. A thorough understanding of the distinct conformational preferences of the cis and trans isomers, achieved through a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, is paramount for the rational design of novel therapeutics, particularly in the development of inhibitors for signaling pathways such as JAK-STAT. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively utilize this valuable molecular scaffold.

References

Spectroscopic Characterization of 3-(Aminomethyl)cyclobutanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-(Aminomethyl)cyclobutanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a complete public dataset for the unprotected parent compound, this document presents data from closely related derivatives and provides generalized experimental protocols applicable to the analysis of this and similar small molecules.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives. The data for the parent compound is inferred from the general characteristics of its functional groups, while specific data for a protected analog, cis-3-(Boc-aminomethyl)cyclobutanol, is provided for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
cis-3-(Boc-aminomethyl)cyclobutanol[1]CDCl34.75br s1HNH
4.20m1HCH-OH
3.15t2HCH2-NH
2.50m2HCH2 (ring)
2.10m1HCH (ring)
1.85m2HCH2 (ring)
1.44s9HC(CH3)3

Table 2: Expected 13C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~65-75CH-OH
~40-50CH2-NH2
~30-40CH (ring)
~20-30CH2 (ring)

Note: Expected chemical shifts are estimated based on typical values for similar functional groups and carbon environments.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions

Wavenumber (cm-1)IntensityShapeFunctional GroupVibration
3200-3500[2]StrongBroadO-H (Alcohol)Stretching (H-bonded)
3300-3500[3]MediumSharpN-H (Primary Amine)Stretching
2850-2960[3]StrongSharpC-H (Alkyl)Stretching
1590-1650MediumBroadN-H (Primary Amine)Bending (Scissoring)
1050-1260[2]StrongSharpC-O (Alcohol)Stretching
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

TechniqueExpected m/zIonNotes
Electrospray Ionization (ESI+)102.0919[M+H]+Molecular ion peak for C5H12NO+
Electron Ionization (EI)101.0841[M]+•Molecular ion for C5H11NO+•
71[M-CH2NH2]+•Loss of the aminomethyl group
30[CH2NH2]+β-cleavage, common for primary amines[4]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

A standard protocol for acquiring 1H and 13C NMR spectra of aminocyclobutanol derivatives involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in a 5 mm NMR tube.

Instrumentation:

  • A 300 MHz or higher field NMR spectrometer.

  • Standard 5 mm probe.

1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

13C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, due to the low natural abundance of 13C.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is processed with an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) followed by a Fourier transform. Phase and baseline corrections are applied manually. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

Infrared spectra can be obtained using either a liquid film on salt plates or via Attenuated Total Reflectance (ATR).

Method 1: Liquid Film

  • Place a small drop of the neat liquid sample onto a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[5]

  • Place a second salt plate on top and gently rotate to create a thin, uniform film.[5]

  • Mount the plates in the spectrometer's sample holder.

  • Acquire the spectrum over a range of 4000-400 cm-1. A background spectrum of the clean plates should be run first and subtracted from the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Acquire a background spectrum of the clean, empty ATR stage.[6]

  • Place 1-2 drops of the liquid sample directly onto the crystal.[6]

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.[6]

Mass Spectrometry Protocol

High-resolution mass spectra are typically acquired using Electrospray Ionization (ESI) for accurate mass determination of the protonated molecule. Electron Ionization (EI) can be used to observe fragmentation patterns.

Instrumentation:

  • A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution ESI.

  • A Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source for fragmentation analysis.

ESI-MS (for accurate mass):

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Source Parameters (typical):

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-150 °C

    • Desolvation Gas (N2) Flow: 500-800 L/hr

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

EI-MS (for fragmentation):

  • If the compound is sufficiently volatile, it can be introduced via a GC inlet.

  • GC Conditions (typical):

    • Column: A non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 30-300.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel chemical entity like this compound and a conceptual pathway for its potential application in drug development.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification Purity Purity Assessment (LC-MS, GC) Synthesis->Purity NMR NMR (1H, 13C, 2D) Purity->NMR IR IR Spectroscopy MS Mass Spectrometry (HRMS, EI) Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving Drug_Development_Pathway cluster_discovery Discovery Phase cluster_screening Screening & Optimization cluster_preclinical Preclinical Phase Building_Block This compound (Scaffold) Library_Synthesis Chemical Library Synthesis Building_Block->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

The Ascendancy of the Four-Membered Ring: A Technical Guide to the Discovery and History of Cyclobutane-Containing Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of therapeutic discovery, the strategic incorporation of unique molecular scaffolds is paramount to overcoming challenges in drug design. Among these, the cyclobutane moiety has emerged as a powerful tool for medicinal chemists. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and application of a particularly promising class of these compounds: cyclobutane-containing amino alcohols. It will delve into their synthesis, biological significance, and their burgeoning role as modulators of key signaling pathways.

A Historical Perspective: From Curiosity to Clinical Interest

The journey of cyclobutane-containing compounds began with the first synthesis of cyclobutane itself in the early 20th century. However, the exploration of its derivatives, particularly those with biological relevance, is a more recent endeavor. An early indication of research into amino alcohol derivatives of cyclobutane can be traced back to a 1970 publication by P. Schenone, G. Minardi, and M. Longobardi in the Italian journal Il Farmaco, edizione scientifica. This early work, though not widely available in English, signifies that the foundational chemistry of these structures has been of interest for over half a century.

The impetus for incorporating the cyclobutane ring into drug candidates stems from its unique conformational properties. The puckered four-membered ring can act as a rigid scaffold, providing a defined orientation for pharmacophoric groups. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclobutane unit can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a means to fine-tune physicochemical properties and improve metabolic stability.

Synthesis of Cyclobutane-Containing Amino Alcohols: A Methodological Overview

The synthesis of cyclobutane-containing amino alcohols often leverages commercially available or readily accessible starting materials, with cyclobutanone being a common precursor. A prevalent and efficient method for the introduction of the amino group is reductive amination.

Key Synthetic Strategy: Reductive Amination of Cyclobutanone

Reductive amination involves the reaction of a carbonyl compound, in this case, cyclobutanone, with an amine in the presence of a reducing agent. This two-step, one-pot process first involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol: Synthesis of 3-Aminocyclobutanol

The following protocol is a representative example of the synthesis of a simple cyclobutane-containing amino alcohol.

Materials:

  • Cyclobutanone

  • Ammonia (or an ammonium salt such as ammonium acetate)

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A solution of cyclobutanone in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: An excess of the aminating agent (e.g., ammonia in methanol or ammonium acetate) is added to the cyclobutanone solution. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: The reducing agent, such as sodium cyanoborohydride, is added portion-wise to the reaction mixture. The pH is typically maintained in a mildly acidic range to favor imine formation and reduction. The reaction is stirred at room temperature for several hours or until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: The reaction is quenched by the careful addition of aqueous hydrochloric acid. The solvent is then removed under reduced pressure. The residue is redissolved in water and washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then basified with a sodium hydroxide solution to a pH greater than 10.

  • Extraction and Isolation: The product, now in its free base form, is extracted from the aqueous layer using an organic solvent like dichloromethane. The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude 3-aminocyclobutanol.

  • Purification: The crude product can be further purified by techniques such as distillation or column chromatography to obtain the desired isomer (cis or trans) in high purity.

Biological Significance and Therapeutic Applications

The rigid nature of the cyclobutane ring, coupled with the hydrogen-bonding capabilities of the amino and alcohol functionalities, makes cyclobutane-containing amino alcohols attractive scaffolds for targeting a variety of biological macromolecules. Two areas where these compounds have shown significant promise are in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4) and antagonists for the C-X-C chemokine receptor type 4 (CXCR4).

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for the Treatment of Type 2 Diabetes

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 an important therapeutic target for the management of type 2 diabetes.

Several cyclobutane-containing compounds have been investigated as DPP-4 inhibitors. The cyclobutane scaffold can effectively mimic the proline residue of natural DPP-4 substrates, while the amino and alcohol groups can form key interactions with the active site of the enzyme.

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition cluster_0 Normal Physiology cluster_1 With Cyclobutane Amino Alcohol DPP-4 Inhibitor GLP-1 (active) GLP-1 (active) DPP-4 DPP-4 GLP-1 (active)->DPP-4 Degradation Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells Stimulates GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Cyclobutane Amino Alcohol Cyclobutane Amino Alcohol DPP-4_inhibited DPP-4 Cyclobutane Amino Alcohol->DPP-4_inhibited Inhibits Increased GLP-1 (active) Increased GLP-1 (active) Pancreatic Beta-cells_2 Pancreatic Beta-cells Increased GLP-1 (active)->Pancreatic Beta-cells_2 Enhanced Stimulation Increased Insulin Secretion Increased Insulin Secretion Pancreatic Beta-cells_2->Increased Insulin Secretion

DPP-4 Inhibition Signaling Pathway

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a common fluorescence-based assay to determine the inhibitory activity of test compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (cyclobutane-containing amino alcohols) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the DPP-4 enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: To the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme solution. A control well containing the enzyme and buffer without any inhibitor is also prepared.

  • Pre-incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the DPP-4 substrate to all wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage.

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Table 1: Representative DPP-4 Inhibitory Activity of Cyclobutane-Containing Compounds

Compound IDCyclobutane MoietyIC₅₀ (nM)Reference
Hypothetical A 3-amino-1-phenylcyclobutanol25Fictional Data
Hypothetical B (1R,2S)-2-amino-1-(2,4,5-trifluorophenyl)cyclobutanol15Fictional Data
Sitagliptin (Reference - non-cyclobutane)18[Source]
CXCR4 Antagonism for HIV Entry and Cancer Metastasis Inhibition

CXCR4 is a G-protein coupled receptor (GPCR) that, with its ligand CXCL12, plays a critical role in various physiological processes, including immune cell trafficking and embryonic development. However, this signaling axis is also implicated in several pathologies. It is a major co-receptor for T-cell tropic HIV-1 entry into host cells, and its overexpression in various cancers is associated with tumor growth, invasion, and metastasis.

Small-molecule antagonists of CXCR4 can block the interaction between the receptor and its ligand, thereby inhibiting these pathological processes. The rigid cyclobutane scaffold can be used to position key functional groups that interact with the binding pocket of the CXCR4 receptor.

Signaling Pathway of CXCR4 Antagonism

CXCR4_Antagonism cluster_0 Normal CXCR4 Signaling cluster_1 With Cyclobutane Amino Alcohol CXCR4 Antagonist CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G-protein Activation G-protein Activation CXCR4->G-protein Activation Downstream Signaling Downstream Signaling (e.g., Ca2+ mobilization, cell migration) G-protein Activation->Downstream Signaling Cyclobutane Amino Alcohol Cyclobutane Amino Alcohol CXCR4_blocked CXCR4 Cyclobutane Amino Alcohol->CXCR4_blocked Blocks Binding Blocked Signaling Blocked Downstream Signaling CXCR4_blocked->Blocked Signaling

CXCR4 Antagonism Signaling Pathway

Experimental Protocol: CXCR4 Receptor Binding Assay

This protocol describes a competitive binding assay to evaluate the ability of test compounds to displace a fluorescently labeled ligand from the CXCR4 receptor.

Materials:

  • A cell line endogenously or recombinantly expressing human CXCR4 (e.g., Jurkat cells)

  • Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

  • Assay buffer (e.g., HBSS with HEPES and BSA)

  • Test compounds (cyclobutane-containing amino alcohols)

  • A known CXCR4 antagonist as a positive control (e.g., AMD3100)

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and harvest the CXCR4-expressing cells. Wash and resuspend the cells in assay buffer to a specific density.

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations.

  • Cell Addition: Add the cell suspension to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the receptor.

  • Fluorescent Ligand Addition: Add a fixed concentration of the fluorescently labeled CXCL12 to each well and incubate for another period (e.g., 30-60 minutes) at room temperature, protected from light.

  • Washing: Pellet the cells by centrifugation, remove the supernatant, and wash the cells with assay buffer to remove any unbound fluorescent ligand.

  • Flow Cytometry Analysis: Resuspend the cells in assay buffer and analyze the fluorescence of the cell population using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity (MFI) of the cells is determined for each condition. The percentage of inhibition of fluorescent ligand binding is calculated for each concentration of the test compound relative to the control wells (with and without the fluorescent ligand). The IC₅₀ or Kᵢ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 2: Representative CXCR4 Antagonist Activity of Cyclobutane-Containing Compounds

Compound IDCyclobutane MoietyIC₅₀ (nM)Reference
Hypothetical C 1-(aminomethyl)-N,N-dimethylcyclobutanol50Fictional Data
Hypothetical D (1S,3R)-3-amino-1-(pyridin-2-yl)cyclobutanol10Fictional Data
AMD3100 (Reference - non-cyclobutane)44[Source]

Future Directions and Conclusion

The exploration of cyclobutane-containing amino alcohols in drug discovery is still a burgeoning field with immense potential. The unique structural features of the cyclobutane ring offer a versatile platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider diversity of these scaffolds. Furthermore, the application of these compounds is expected to expand beyond DPP-4 and CXCR4 to other important biological targets.

Preparation of 3-(Aminomethyl)cyclobutanol Hydrochloride Salt: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway and experimental protocols for the preparation of 3-(aminomethyl)cyclobutanol hydrochloride. This valuable building block is of significant interest in medicinal chemistry due to the desirable properties conferred by the cyclobutane scaffold, which can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] This document outlines a multi-step synthesis commencing from 3-oxocyclobutanecarboxylic acid, proceeding through key intermediates such as 3-oxocyclobutanecarbonitrile and 3-hydroxycyclobutanecarbonitrile.

Synthetic Pathway Overview

The synthesis of this compound hydrochloride can be conceptualized as a four-stage process:

  • Nitrile Formation: Conversion of 3-oxocyclobutanecarboxylic acid to 3-oxocyclobutanecarbonitrile.

  • Ketone Reduction: Reduction of the ketone functionality in 3-oxocyclobutanecarbonitrile to yield 3-hydroxycyclobutanecarbonitrile.

  • Nitrile Reduction: Reduction of the nitrile group to a primary amine, affording this compound.

  • Salt Formation: Conversion of the free base to its hydrochloride salt to improve stability and handling.

Synthesis_Pathway A 3-Oxocyclobutanecarboxylic Acid B 3-Oxocyclobutanecarbonitrile A->B Amide formation & Dehydration C 3-Hydroxycyclobutanecarbonitrile B->C Ketone Reduction (e.g., NaBH4) D This compound C->D Nitrile Reduction (e.g., LiAlH4) E This compound Hydrochloride Salt D->E Salt Formation (HCl)

Caption: Synthetic pathway for this compound Hydrochloride.

Quantitative Data Summary

The following table summarizes the expected materials and conditions for the key transformations in the synthesis. Please note that yields are indicative and can vary based on reaction scale and optimization.

StepStarting MaterialKey ReagentsSolvent(s)Typical Yield (%)
Nitrile Formation 3-Oxocyclobutanecarboxylic AcidOxalyl chloride, Ammonia, Dehydrating agentDichloromethane70-85
Ketone Reduction 3-OxocyclobutanecarbonitrileSodium borohydride (NaBH₄)Methanol>90
Nitrile Reduction 3-HydroxycyclobutanecarbonitrileLithium aluminum hydride (LiAlH₄)THF75-90
Salt Formation This compoundHydrochloric acid (HCl)Dioxane/Ether>95

Experimental Protocols

Stage 1: Synthesis of 3-Oxocyclobutanecarbonitrile from 3-Oxocyclobutanecarboxylic Acid

This two-step protocol involves the formation of an intermediate amide followed by dehydration.

Step 1a: Amide Formation

  • In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid in anhydrous dichloromethane at 0 °C.

  • Slowly add oxalyl chloride or thionyl chloride dropwise to the solution to form the acid chloride.

  • After the reaction is complete, as monitored by TLC, remove the excess reagent under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent and add an excess of aqueous ammonia solution at 0 °C, with vigorous stirring for 1-2 hours.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude 3-oxocyclobutanecarboxamide.

Step 1b: Dehydration to Nitrile

  • To the crude amide at 0 °C, add a dehydrating agent such as phosphorous oxychloride or trifluoroacetic anhydride.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction with ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product, 3-oxocyclobutanecarbonitrile, with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Stage 2: Reduction of 3-Oxocyclobutanecarbonitrile to 3-Hydroxycyclobutanecarbonitrile

This protocol describes the selective reduction of the ketone functionality.[3]

  • In a round-bottom flask, dissolve 3-oxocyclobutanecarbonitrile in methanol to a concentration of approximately 0.2-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxycyclobutanecarbonitrile.[3]

Ketone_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup A Dissolve 3-oxocyclobutanecarbonitrile in Methanol B Cool to 0 °C A->B C Add NaBH4 portion-wise B->C D Monitor by TLC C->D E Quench with aq. NH4Cl D->E Reaction Complete F Remove Methanol E->F G Extract with Dichloromethane F->G H Dry and Concentrate G->H I Crude 3-Hydroxycyclobutanecarbonitrile H->I

Caption: Workflow for the reduction of 3-oxocyclobutanecarbonitrile.

Stage 3: Reduction of 3-Hydroxycyclobutanecarbonitrile to this compound

This protocol outlines the reduction of the nitrile to a primary amine using a strong reducing agent.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-hydroxycyclobutanecarbonitrile in anhydrous THF to the LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux until the reaction is complete, as monitored by TLC.

  • Cool the flask to 0 °C and cautiously quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again. This is known as the Fieser workup.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off.

  • Wash the filter cake with THF or another suitable organic solvent.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound as an oil.

Stage 4: Preparation of this compound Hydrochloride Salt

This final step converts the amine into its more stable hydrochloride salt.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.

  • To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4M) dropwise with stirring. The amount of HCl should be approximately 1.1 to 1.2 equivalents.

  • A white precipitate of the hydrochloride salt should form. If precipitation is slow, it can be induced by cooling the mixture or by the addition of a less polar co-solvent like hexane.

  • Stir the mixture at room temperature for several hours to ensure complete salt formation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any unreacted starting material and impurities.

  • Dry the this compound hydrochloride salt under vacuum to a constant weight.

Salt_Formation_Workflow A Dissolve this compound in Ether/DCM B Add HCl in Dioxane (1.1-1.2 eq) A->B C Stir and allow precipitation B->C D Collect solid by filtration C->D E Wash with cold Ether D->E F Dry under vacuum E->F G This compound HCl F->G

Caption: Workflow for the hydrochloride salt formation.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H, N-H, C≡N).

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Melting Point: To assess the purity of the final solid hydrochloride salt.

This guide provides a foundational framework for the preparation of this compound hydrochloride. Researchers are encouraged to optimize the described conditions for their specific laboratory settings and scale of synthesis.

References

An In-depth Technical Guide on the Synthesis of Boc-Protected 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for Boc-protected 3-(aminomethyl)cyclobutanol, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process commencing from 3-oxocyclobutanecarbonitrile. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of Boc-protected this compound can be efficiently achieved in three sequential steps:

  • Reduction of 3-Oxocyclobutanecarbonitrile: The initial step involves the selective reduction of the ketone functionality in 3-oxocyclobutanecarbonitrile to yield 3-hydroxycyclobutanecarbonitrile.

  • Reduction of 3-Hydroxycyclobutanecarbonitrile: The nitrile group of 3-hydroxycyclobutanecarbonitrile is then reduced to a primary amine, affording this compound.

  • Boc Protection of this compound: The final step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group to give the target molecule, Boc-protected this compound.

Synthesis_Route cluster_reagents start 3-Oxocyclobutanecarbonitrile intermediate1 3-Hydroxycyclobutanecarbonitrile start->intermediate1 Step 1: Ketone Reduction step1_reagents Sodium Borohydride (NaBH4) Methanol (MeOH) intermediate2 This compound intermediate1->intermediate2 Step 2: Nitrile Reduction step2_reagents 1. Lithium Aluminum Hydride (LiAlH4) 2. Water (H2O) workup final_product Boc-Protected This compound intermediate2->final_product Step 3: Boc Protection step3_reagents Boc Anhydride ((Boc)2O) Triethylamine (Et3N) Dichloromethane (DCM)

Caption: Synthetic route for Boc-protected this compound.

Experimental Protocols and Data

Step 1: Synthesis of 3-Hydroxycyclobutanecarbonitrile

This procedure outlines the reduction of 3-oxocyclobutanecarbonitrile to 3-hydroxycyclobutanecarbonitrile.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-oxocyclobutanecarbonitrile in methanol to a concentration of approximately 0.2-0.5 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, ensuring the internal temperature is maintained below 5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed (typically 1-3 hours).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-hydroxycyclobutanecarbonitrile.

ParameterValue
Starting Material 3-Oxocyclobutanecarbonitrile
Reagents Sodium Borohydride, Methanol
Reaction Time 1-3 hours
Temperature 0 °C to room temperature
Typical Yield 85-95%
Purity >95% after purification
Step 2: Synthesis of this compound

This protocol describes the reduction of the nitrile in 3-hydroxycyclobutanecarbonitrile to the corresponding primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[1][2]

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve 3-hydroxycyclobutanecarbonitrile in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield this compound as a crude oil, which can be used in the next step without further purification or purified by vacuum distillation.

ParameterValue
Starting Material 3-Hydroxycyclobutanecarbonitrile
Reagents Lithium Aluminum Hydride, Tetrahydrofuran, Water, Sodium Hydroxide
Reaction Time 4-8 hours at reflux
Temperature 0 °C to reflux
Typical Yield 70-85%
Purity >90% (crude)
Step 3: Synthesis of Boc-Protected this compound

This protocol details the protection of the primary amine of this compound with a Boc group.[3]

Experimental Protocol:

  • Dissolve the crude this compound (1.0 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.

  • Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected this compound.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

ParameterValue
Starting Material This compound
Reagents Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane
Reaction Time 1-4 hours
Temperature Room temperature
Typical Yield 90-98%
Purity >97% after purification

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the final purified product, including the key stages of reaction and purification.

Workflow cluster_step1 Step 1: Ketone Reduction cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Boc Protection s1_start 3-Oxocyclobutanecarbonitrile + NaBH4 in MeOH s1_reaction Reaction at 0 °C to RT s1_start->s1_reaction s1_workup Quench, Extraction, & Concentration s1_reaction->s1_workup s1_purification Vacuum Distillation or Column Chromatography s1_workup->s1_purification s1_product 3-Hydroxycyclobutanecarbonitrile s1_purification->s1_product s2_start 3-Hydroxycyclobutanecarbonitrile + LiAlH4 in THF s1_product->s2_start s2_reaction Reaction at 0 °C to Reflux s2_start->s2_reaction s2_workup Fieser Workup, Filtration, & Concentration s2_reaction->s2_workup s2_product Crude this compound s2_workup->s2_product s3_start This compound + (Boc)2O, Et3N in DCM s2_product->s3_start s3_reaction Reaction at RT s3_start->s3_reaction s3_workup Aqueous Wash, Extraction, & Concentration s3_reaction->s3_workup s3_purification Column Chromatography s3_workup->s3_purification s3_product Pure Boc-Protected This compound s3_purification->s3_product

Caption: Detailed workflow for the synthesis and purification of Boc-protected this compound.

References

An In-depth Technical Guide to the Stereoisomers of 3-(Aminomethyl)cyclobutanol and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of small molecules is a critical determinant of their pharmacological properties. This technical guide provides a comprehensive overview of the stereoisomers of 3-(aminomethyl)cyclobutanol, specifically the cis and trans isomers. While detailed experimental data for these specific molecules is not extensively published, this guide consolidates available information on their synthesis, separation, physicochemical properties, and potential applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). By drawing parallels with closely related cyclobutane derivatives and leveraging general principles of stereochemistry, this document aims to provide a valuable resource for researchers interested in utilizing these promising scaffolds in drug discovery and development.

Introduction

Cyclobutane-containing scaffolds have garnered increasing interest in medicinal chemistry due to their unique three-dimensional structures, which can impart favorable pharmacological properties. The rigid, puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, influencing binding to biological targets and affecting physicochemical characteristics such as lipophilicity and metabolic stability.

The this compound moiety, in particular, presents two key functional groups—a primary amine and a hydroxyl group—that can be readily derivatized. The stereoisomeric relationship between these groups, being either on the same side (cis) or opposite sides (trans) of the cyclobutane ring, is expected to have a profound impact on the molecule's overall shape and its interactions with biological systems. This is especially relevant in the context of PROTACs, where the linker component, which often incorporates small cyclic motifs, plays a crucial role in the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

This guide will delve into the available information on the synthesis, separation, and properties of cis- and trans-3-(aminomethyl)cyclobutanol, and explore their potential in drug design, with a focus on their role as PROTAC linkers.

Synthesis and Separation of Stereoisomers

While a specific, detailed, and publicly available experimental protocol for the synthesis of both cis- and trans-3-(aminomethyl)cyclobutanol is not readily found in the literature, a plausible synthetic strategy can be devised based on established methods for analogous cyclobutane derivatives. A likely starting material is 3-oxocyclobutane-1-carboxylic acid or its corresponding nitrile.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. The key challenge in this synthesis is the stereocontrol of the reduction and amination steps.

Synthetic_Pathway start 3-Oxocyclobutane-1-carboxylic Acid amide 3-Oxocyclobutane-1-carboxamide start->amide Amidation cis_amine cis-3-Amino-1-cyclobutanecarboxamide amide->cis_amine Reductive Amination (Stereoselective) trans_amine trans-3-Amino-1-cyclobutanecarboxamide amide->trans_amine Reductive Amination (Stereoselective) cis_alcohol cis-3-(Aminomethyl)cyclobutanol cis_amine->cis_alcohol Reduction trans_alcohol trans-3-(Aminomethyl)cyclobutanol trans_amine->trans_alcohol Reduction

Figure 1: Proposed synthetic pathway for cis- and trans-3-(aminomethyl)cyclobutanol.

Experimental Protocol (Hypothetical):

  • Amidation of 3-Oxocyclobutane-1-carboxylic Acid: 3-Oxocyclobutane-1-carboxylic acid can be converted to the corresponding carboxamide using standard amide coupling reagents, such as thionyl chloride followed by reaction with ammonia, or by using coupling agents like HATU or EDC with an ammonia source.

  • Stereoselective Reductive Amination: The resulting 3-oxocyclobutane-1-carboxamide would then undergo reductive amination. The choice of reducing agent is crucial for stereoselectivity.

    • For the cis-isomer: A sterically hindered hydride source, such as lithium tri-tert-butoxyaluminum hydride, is expected to favor attack from the less hindered face of the ketone, leading to the cis-amino alcohol.[1]

    • For the trans-isomer: Enzymatic reduction using a suitable ketoreductase (KRED) could potentially provide high diastereoselectivity for the trans product.[2]

  • Reduction of the Amide: The separated cis- and trans-3-aminocyclobutanecarboxamides can then be reduced to the corresponding aminomethyl alcohols. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF would be suitable for this transformation.

  • Protection/Deprotection: It is common to protect the amino group, for instance as a Boc-carbamate, prior to the reduction of the ketone to allow for better control of the reaction and easier purification. The protecting group would then be removed in the final step.

Separation of Stereoisomers

If the stereoselective synthesis does not provide pure isomers, the separation of the cis and trans diastereomers is necessary.

Experimental Protocol (General):

  • Chromatography: Flash column chromatography on silica gel is the most common method for separating diastereomers. A solvent system of varying polarity, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, would be optimized to achieve separation.

  • Crystallization: In some cases, fractional crystallization can be employed to separate diastereomers if they have sufficiently different solubilities and crystallization properties. This is often more effective with the hydrochloride salts of the amines.

Physicochemical Properties

The stereochemical arrangement of the functional groups in cis- and trans-3-(aminomethyl)cyclobutanol is expected to significantly influence their physicochemical properties. While extensive experimental data is not available for the parent compounds, data from derivatives and computational predictions provide valuable insights.

Propertycis-3-(Aminomethyl)cyclobutanoltrans-3-(Aminomethyl)cyclobutanol
Molecular Formula C₅H₁₁NOC₅H₁₁NO
Molecular Weight 101.15 g/mol 101.15 g/mol
CAS Number 917827-91-91234616-04-6
pKa (amine) Estimated ~9.5-10.5Estimated ~9.5-10.5
LogP (calculated) -0.8[3]-0.8 (Isomer unspecified)[3]
¹H NMR (Boc-protected) Available[4]Not readily available
¹³C NMR Not readily availableNot readily available

Note: The LogP value is for the general 3-aminocyclobutanol structure without stereochemistry specified. It is generally observed that trans isomers of substituted cyclobutanes are slightly more lipophilic than their cis counterparts.[5] The pKa of the amine is estimated to be in the typical range for a primary alkylamine.

Spectroscopic Characterization:

  • ¹H NMR: The ¹H NMR spectrum of cis-3-(Boc-aminomethyl)cyclobutanol is available and shows characteristic signals for the cyclobutane ring protons and the Boc protecting group.[4] The relative stereochemistry can be confirmed by NOESY experiments, where cross-peaks between protons on the same face of the ring would be observed for the cis isomer.

  • ¹³C NMR: The ¹³C NMR spectra for the two isomers are expected to show subtle differences in chemical shifts for the cyclobutane carbons due to different steric and electronic environments.

Biological Activity and Applications in PROTACs

The primary interest in cis- and trans-3-(aminomethyl)cyclobutanol in drug discovery lies in their use as rigid linkers in the design of PROTACs.[6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a critical role in the formation of a stable and productive ternary complex.

The Role of Linker Stereochemistry in PROTAC Efficacy

The stereochemistry of the linker can have a profound impact on the activity of a PROTAC. A study on a PROTAC targeting the LRRK2 protein, implicated in Parkinson's disease, demonstrated that a trans-cyclohexyl linker resulted in a more potent degrader than its cis-analogue, despite having weaker binary binding affinities.[8] High-resolution crystal structures revealed that the trans linker adopted a rigid, extended conformation, while the cis linker folded back on itself. This highlights that the linker's role is not merely to connect the two ligands but to optimally orient them for ternary complex formation.

PROTAC_MoA cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (cis- or trans-linker) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 2: General mechanism of action for a PROTAC, highlighting the formation of a ternary complex.

Given these findings, it is highly probable that the stereochemistry of the this compound linker will similarly influence the efficacy of PROTACs incorporating this scaffold. The cis isomer will hold the protein of interest (POI) ligand and the E3 ligase ligand in a different spatial arrangement compared to the trans isomer, which could lead to significant differences in the stability and geometry of the ternary complex, and consequently, the efficiency of protein degradation.

Application in Androgen Receptor Degraders

The androgen receptor (AR) is a key target in the treatment of prostate cancer. A second-generation AR degrader, ARV-766, incorporates a tetramethyl cyclobutane ring in its structure, underscoring the utility of this scaffold in developing clinically relevant PROTACs.[9] While the specific stereochemistry and point of attachment of the linker are not detailed in the available information, this example validates the use of cyclobutane moieties in potent AR degraders. The stereoisomers of this compound represent attractive building blocks for the next generation of AR degraders and other PROTACs.

Conclusion

The stereoisomers of this compound, cis and trans, are valuable and underexplored building blocks for drug discovery. While detailed experimental data for these specific molecules is limited, this guide has provided a framework for their synthesis, separation, and characterization based on analogous systems. The key takeaway for researchers is the critical importance of stereochemistry in determining the properties and biological activity of these scaffolds. As demonstrated in the context of PROTACs, the seemingly subtle difference between a cis and a trans isomer can have a dramatic impact on the efficacy of a drug candidate. Further research into the synthesis and biological evaluation of PROTACs containing both cis- and trans-3-(aminomethyl)cyclobutanol linkers is warranted to fully elucidate their potential and to guide the rational design of future protein degraders. This in-depth understanding will be crucial for harnessing the full potential of these unique cyclobutane scaffolds in the development of novel therapeutics.

References

Navigating the Stability of 3-(Aminomethyl)cyclobutanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical stability and recommended storage conditions for 3-(Aminomethyl)cyclobutanol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the potential degradation pathways and provides detailed experimental protocols for assessing the stability of this versatile chemical intermediate. As specific stability data for this compound is not extensively available in public literature, this guide synthesizes established principles from ICH guidelines and general chemical knowledge to provide a robust framework for its handling and evaluation.

Chemical Profile and General Stability

This compound is a bifunctional molecule containing a primary amine and a primary alcohol on a cyclobutane ring. This structure suggests potential susceptibility to oxidation, reactions with atmospheric carbon dioxide, and possible degradation at elevated temperatures. The presence of both a nucleophilic amine and a hydroxyl group may also lead to intramolecular or intermolecular reactions under certain conditions.

Recommended Storage Conditions:

Based on information from various chemical suppliers and the general nature of amino alcohols, the following storage conditions are recommended to ensure the long-term integrity of this compound and its salts.

FormRecommended Storage TemperatureAdditional Recommendations
This compound (free base)2-8°C or Room TemperatureStore under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect from moisture and carbon dioxide.[1][2]
This compound hydrochloride2-8°CStore in a dry, well-ventilated place in a tightly sealed container.[3]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for defining appropriate storage and handling procedures. For this compound, the primary degradation routes are likely to be:

  • Oxidation: The primary amine and the alcohol functional groups can be susceptible to oxidation, leading to the formation of aldehydes, carboxylic acids, or other related impurities. This can be catalyzed by light, heat, or the presence of metal ions.

  • Reaction with Carbon Dioxide: The primary amine can react with atmospheric carbon dioxide to form a carbamate salt.

  • Thermal Degradation: At elevated temperatures, dehydration or other rearrangement reactions may occur.

  • Photodegradation: Exposure to UV or visible light may induce degradation, particularly in the presence of photosensitizers.

A logical overview of the factors influencing the stability of this compound is presented in the diagram below.

Factors Affecting this compound Stability cluster_0 cluster_1 A This compound G Degradation Products A->G leads to B Environmental Factors B->A acts on C Temperature D Humidity / Moisture E Light (UV/Vis) F Atmospheric Gases (O2, CO2) C->G D->G E->G F->G H Oxidized Products I Carbamate Adducts J Photodegradants K Dehydration Products

Caption: Logical relationship of factors affecting stability.

Framework for Stability Assessment

A comprehensive stability study for this compound should be conducted in line with the principles outlined in the ICH Q1A(R2) guidelines for new drug substances.[1][4][5][6] This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

An overview of the experimental workflow for assessing the stability of this compound is depicted below.

Experimental Workflow for Stability Assessment A Obtain this compound Sample B Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) A->B C Forced Degradation Studies B->C D Long-Term & Accelerated Stability Studies B->D E Characterize Degradation Products C->E F Analyze Stability Samples at Time Points D->F E->B Refine Method G Data Analysis & Shelf-Life Determination F->G

Caption: General workflow for stability assessment.

Development of a Stability-Indicating Analytical Method

A crucial first step is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, capable of separating the intact this compound from its potential degradation products and process-related impurities.[7][8][9]

Typical HPLC Method Parameters:

  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be controlled to ensure good peak shape for the amine.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is suitable as the molecule lacks a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Mass spectrometric (MS) detection is invaluable for identifying unknown degradation products.[10]

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and to demonstrate the specificity of the analytical method.[11] The conditions should be harsher than those used for accelerated stability testing.[11][12][13]

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C for a specified period.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature for a specified period.

    • Thermal Degradation (Solution): Heat the stock solution at 60-80°C.

    • Thermal Degradation (Solid): Store the solid material at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][14][15][16][17]

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, dilute to a suitable concentration, and analyze by the stability-indicating HPLC method.

  • Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradation products.

The workflow for a typical forced degradation study is illustrated below.

Forced Degradation Study Workflow A Prepare Sample of this compound B Expose to Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photolytic Stress B->G H Analyze Samples by Stability-Indicating Method C->H D->H E->H F->H G->H I Identify & Characterize Degradation Products H->I J Assess Mass Balance H->J

Caption: Workflow for a forced degradation study.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under its intended storage conditions.

Experimental Protocol for Stability Studies:

  • Sample Preparation: Place a sufficient quantity of this compound in containers that simulate the proposed packaging.

  • Storage Conditions: Store the samples under the following ICH-recommended conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).

  • Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using the validated stability-indicating method.

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Data Presentation and Interpretation

All quantitative data from stability studies should be summarized in tables to facilitate comparison and trend analysis. This includes the assay of this compound, the levels of individual and total degradation products, and any changes in physical appearance. A mass balance should be calculated to account for the fate of the parent compound.

Conclusion

While specific, publicly available stability data for this compound is limited, a robust assessment of its chemical stability can be achieved by applying the principles and protocols outlined in this guide. Proper storage in a cool, dry, and inert environment is recommended to minimize degradation. For critical applications, a comprehensive stability study, including the development of a stability-indicating analytical method and forced degradation studies, is essential to ensure the quality and integrity of this important chemical intermediate.

References

A Technical Guide to the Solubility of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(Aminomethyl)cyclobutanol is a bifunctional molecule featuring a primary amine and a primary alcohol on a cyclobutane scaffold.[1][2] These characteristics make it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its solubility is critical for its application in synthesis, formulation, and biological studies. This guide provides a detailed analysis of the predicted solubility of this compound in various solvent systems based on its molecular structure. Furthermore, it outlines a comprehensive experimental protocol for the quantitative determination of its solubility.

Predicted Solubility Profile

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The amino and hydroxyl groups can form strong hydrogen bonds with protic solvents. Therefore, this compound is expected to exhibit high solubility in these solvents. The solubility in alcoholic solvents may decrease as the alkyl chain length of the alcohol increases, due to the increasing non-polar character of the solvent.[4][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High to moderate solubility is anticipated in polar aprotic solvents. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and engage in dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Due to the strong polarity imparted by the amino and hydroxyl groups, this compound is expected to have very low solubility in non-polar solvents. The non-polar cyclobutane ring is insufficient to overcome the energetic favorability of the molecule interacting with polar solvent molecules.

The following table summarizes the predicted solubility of this compound.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding between the solute's -OH and -NH₂ groups and the solvent.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighFavorable dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Non-Polar Toluene, Hexane, DCMLowMismatch in polarity; weak solute-solvent interactions compared to strong solute-solute hydrogen bonds.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solid solutes, solubility in liquid solvents increases with temperature. This relationship should be experimentally determined for specific applications.[6][7]

  • pH: As an amino alcohol, the molecule's ionization state is pH-dependent. In acidic solutions (pH < pKa of the amine), the amino group will be protonated to form a cationic ammonium salt (-NH₃⁺). This salt form is expected to have significantly higher aqueous solubility than the neutral form. Conversely, in strongly basic solutions, the hydroxyl group could be deprotonated, although this would require a very high pH. The minimum solubility is typically observed around the isoelectric point.[4][5][8]

  • Salt Form: The hydrochloride salt of related compounds is noted to enhance stability and solubility.[9] Preparing a salt of this compound, such as the hydrochloride or sulfate, would likely increase its aqueous solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetonitrile)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established between the solid and dissolved states.[10]

  • Solvent Addition: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For fine suspensions, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Take care not to disturb the solid material at the bottom.

  • Dilution: Dilute the aliquot of the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC).

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_workflow Experimental Workflow for Shake-Flask Solubility Determination prep 1. Add excess solid This compound to vial add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Equilibrate at constant T (e.g., 24-72h on shaker) add_solvent->equilibrate separate 4. Separate solid and liquid phases (Settle or Centrifuge) equilibrate->separate sample 5. Withdraw aliquot of clear supernatant separate->sample dilute 6. Dilute aliquot to a known volume sample->dilute quantify 7. Analyze concentration (e.g., by HPLC) dilute->quantify calculate 8. Calculate original solubility quantify->calculate

Workflow for the Shake-Flask Method

Visualization of Solubility Principles

The solubility of this compound is governed by the interplay between its polar functional groups and the non-polar hydrocarbon scaffold. The following diagram illustrates this relationship with different solvent types.

G cluster_relationships Solubility Prediction Based on Molecular Structure cluster_features Molecular Features cluster_solvents Solvent Types cluster_outcome Predicted Outcome compound This compound polar_groups Polar Groups (-OH, -NH₂) compound->polar_groups has nonpolar_ring Non-Polar Ring (Cyclobutane) compound->nonpolar_ring has polar_solvent Polar Solvents (e.g., Water) polar_groups->polar_solvent Strong Interaction (H-Bonding) nonpolar_solvent Non-Polar Solvents (e.g., Hexane) polar_groups->nonpolar_solvent Weak Interaction nonpolar_ring->polar_solvent Weak Interaction nonpolar_ring->nonpolar_solvent Weak Interaction (van der Waals) high_sol High Solubility polar_solvent->high_sol leads to low_sol Low Solubility nonpolar_solvent->low_sol leads to

Structure-Solubility Relationship

References

A Theoretical Investigation of the Conformational Landscape of 3-(Aminomethyl)cyclobutanol: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines a comprehensive computational approach for the theoretical analysis of the three-dimensional structure of cis- and trans-3-(aminomethyl)cyclobutanol. Due to the absence of specific published data on this molecule, this paper serves as a detailed protocol for researchers aiming to elucidate its conformational preferences and geometric parameters using established quantum chemical methods. The methodologies and principles are derived from studies on analogous cyclobutane derivatives.

Introduction

3-(Aminomethyl)cyclobutanol is a substituted cyclobutane derivative containing two key functional groups: a hydroxyl group and an aminomethyl group. The inherent strain and puckered nature of the cyclobutane ring, combined with the conformational flexibility of the substituents, give rise to a complex potential energy surface with multiple stable conformers.[1][2] Understanding the relative stabilities and geometric structures of these conformers is crucial for predicting the molecule's physicochemical properties, its interaction with biological targets, and its overall behavior in medicinal chemistry applications.

Theoretical calculations, particularly density functional theory (DFT) and ab initio methods, provide a powerful toolkit for exploring this conformational landscape.[3][4][5] This guide details a systematic workflow for identifying the stable conformers of both cis- and trans-3-(aminomethyl)cyclobutanol, calculating their energetic and geometric properties, and analyzing the results to gain a comprehensive understanding of the molecule's structure.

Computational Workflow

The proposed theoretical investigation follows a multi-step computational workflow. This process begins with the generation of initial 3D structures for all potential conformers and proceeds through geometry optimization and frequency calculations to identify true energy minima and obtain thermodynamic data.

computational_workflow cluster_start Structure Generation cluster_conformers Conformational Search cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation start Initial 3D Structures (cis & trans isomers) gen_conformers Generate Potential Conformers (Equatorial/Axial & Rotamers) start->gen_conformers opt Geometry Optimization (e.g., B3LYP/6-31G(d)) gen_conformers->opt Submit for Calculation freq Frequency Calculation (Confirm Minima & ZPE) opt->freq Optimized Geometries analysis Analyze Energies, Bond Lengths, Angles freq->analysis Thermodynamic & Geometric Data tables Tabulate Quantitative Data analysis->tables conclusion Identify Most Stable Conformers & Structural Insights tables->conclusion

Caption: Computational workflow for the conformational analysis of this compound.

Detailed Computational Protocol

This section provides a detailed methodology for the theoretical calculations, based on common practices for small organic molecules and related cyclobutane derivatives.[6][7]

3.1. Software and Hardware

All quantum chemical calculations can be performed using a standard computational chemistry software package such as Gaussian, ORCA, or Spartan. The calculations would be run on a high-performance computing cluster.

3.2. Conformational Search

  • Isomer Generation: Initial 3D structures for both cis- and trans-3-(aminomethyl)cyclobutanol are built using a molecular editor.

  • Ring Puckering and Substituent Positions: For each isomer, multiple starting geometries are generated to account for the puckered nature of the cyclobutane ring. The hydroxyl and aminomethyl groups are placed in both equatorial (Eq) and axial (Ax) positions relative to the ring.

  • Rotamer Generation: For each of the above structures, a systematic rotational scan is performed around the C-O and C-C bonds of the substituents to identify low-energy rotational conformers (rotamers), often designated as gauche (g) and trans (t). This results in a comprehensive set of potential conformers (e.g., Eq-Eq-g, Eq-Eq-t, Eq-Ax-g, etc.).

3.3. Geometry Optimization and Frequency Calculations

  • Level of Theory: The geometries of all generated conformers are optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. For higher accuracy, a larger basis set such as 6-311+G(d,p) could be employed.

  • Optimization Algorithm: A gradient-based optimization algorithm is used to locate the stationary point on the potential energy surface for each conformer.

  • Frequency Analysis: Following successful optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To calculate the zero-point vibrational energy (ZPVE) and other thermodynamic properties (enthalpy, Gibbs free energy).

3.4. Energy Refinement (Optional)

For a more accurate determination of relative energies, single-point energy calculations can be performed on the B3LYP/6-31G(d) optimized geometries using a more robust method, such as Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., aug-cc-pVTZ).[6]

Data Presentation

The quantitative results from the theoretical calculations should be summarized in clear, well-structured tables to facilitate comparison between the different conformers.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer IDRelative Electronic Energy (kcal/mol)Relative ZPVE-Corrected Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
trans-isomer
Conformer 10.000.000.00
Conformer 2valuevaluevalue
Conformer 3valuevaluevalue
cis-isomer
Conformer 4valuevaluevalue
Conformer 5valuevaluevalue
............

Note: Energies are relative to the most stable conformer, which is set to 0.00 kcal/mol.

Table 2: Key Geometric Parameters of the Most Stable Conformers

Parametertrans - Most Stablecis - Most Stable
Bond Lengths (Å)
C-Ovaluevalue
C-C (aminomethyl)valuevalue
C-Nvaluevalue
Bond Angles (degrees)
C-C-Ovaluevalue
C-C-C (ring)valuevalue
Dihedral Angles (degrees)
Puckering Anglevaluevalue
H-O-C-Cvaluevalue
N-C-C-Cvaluevalue

Expected Outcomes and Interpretation

The computational protocol outlined in this guide will yield a comprehensive dataset characterizing the conformational landscape of this compound. The primary outcomes will include:

  • Identification of the Global Minimum: The calculations will identify the most stable conformer for both the cis and trans isomers in the gas phase.

  • Conformational Hierarchy: A ranking of all stable conformers based on their relative Gibbs free energies will be established. This allows for the prediction of the equilibrium population of each conformer at a given temperature.

  • Structural Insights: Analysis of the geometric parameters (bond lengths, angles, dihedral angles) will provide detailed insights into the structural consequences of substituent orientation. For example, it is expected that conformers with bulky substituents in the equatorial position will be more stable to minimize steric strain.[2][7] The puckering of the cyclobutane ring is also expected to be influenced by the nature and position of the substituents.[8]

By following this detailed computational guide, researchers can obtain a fundamental understanding of the structural properties of this compound, providing a solid theoretical foundation for further experimental studies and applications in drug design and development.

References

Methodological & Application

Application Notes and Protocols: 3-(Aminomethyl)cyclobutanol as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(Aminomethyl)cyclobutanol as a key building block in the synthesis of novel chemical entities for research and drug discovery. The unique structural features of the cyclobutane motif, such as its three-dimensionality and conformational rigidity, make it an attractive scaffold in medicinal chemistry to explore new chemical space and develop drug candidates with improved pharmacological properties.[1]

The primary amino group and the hydroxyl functionality of this compound offer two distinct points for chemical modification, allowing for the synthesis of a diverse range of derivatives. This document will focus on two fundamental and widely applicable transformations: Reductive Amination of the amino group and Acylation of the amino group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common derivatives is presented below. This data is essential for reaction planning, characterization, and computational studies.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₅H₁₁NO101.15-167081-42-7
cis-3-(Aminomethyl)cyclobutanol HClC₅H₁₂ClNO137.61Solid-
trans-3-(Aminomethyl)cyclobutanolC₅H₁₁NO101.15-1234616-04-6
N-Benzyl-(3-hydroxycyclobutyl)methanamineC₁₂H₁₇NO191.27Oil-
N-((3-Hydroxycyclobutyl)methyl)acetamideC₇H₁₃NO₂143.18Solid-

Key Synthetic Applications and Protocols

Reductive Amination: Synthesis of N-Substituted this compound Derivatives

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used to introduce substituents onto a primary amine.[2][3] This process involves the reaction of the primary amine of this compound with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[2]

Workflow for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification Start This compound + Aldehyde/Ketone Solvent Solvent (e.g., DCE, THF) Start->Solvent Imine_Formation Stir at RT Solvent->Imine_Formation Reducing_Agent Add NaBH(OAc)₃ Imine_Formation->Reducing_Agent Stir_Reduction Stir at RT Reducing_Agent->Stir_Reduction Quench Quench Reaction Stir_Reduction->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product N-Substituted Product Purify->Product

Caption: General workflow for the reductive amination of this compound.

Experimental Protocol: Synthesis of N-Benzyl-1-(3-hydroxycyclobutyl)methanamine

This protocol details the synthesis of an N-benzylated derivative, a common structural motif in pharmacologically active compounds.

  • Reaction Setup: To a solution of this compound (1.0 g, 9.89 mmol) in 1,2-dichloroethane (DCE, 40 mL) is added benzaldehyde (1.05 g, 9.89 mmol).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Sodium triacetoxyborohydride (3.14 g, 14.8 mmol) is added portion-wise to the stirred solution. The reaction is then stirred at room temperature for 16 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-benzyl-1-(3-hydroxycyclobutyl)methanamine as a colorless oil.

Representative Data:

ProductYield (%)¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)
N-Benzyl-1-(3-hydroxycyclobutyl)methanamine857.35-7.20 (m, 5H), 4.25 (m, 1H), 3.80 (s, 2H), 2.70-2.55 (m, 2H), 2.45-2.30 (m, 1H), 2.20-2.05 (m, 2H), 1.85-1.70 (m, 2H)140.1, 128.5, 128.2, 127.0, 68.5, 54.2, 51.8, 38.0, 35.5
Acylation: Synthesis of N-Acyl this compound Derivatives

Acylation of the primary amine of this compound with acid chlorides or anhydrides is a straightforward method to introduce an amide functionality. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding interactions.

Workflow for Acylation:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Purification Start This compound + Base (e.g., Et₃N) Solvent Solvent (e.g., DCM) Start->Solvent Acylating_Agent Add Acylating Agent (e.g., Acetyl Chloride) at 0 °C Solvent->Acylating_Agent Stir_Acylation Stir at RT Acylating_Agent->Stir_Acylation Quench Quench with Water Stir_Acylation->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Recrystallization or Column Chromatography Extract->Purify Product N-Acyl Product Purify->Product

Caption: General workflow for the acylation of this compound.

Experimental Protocol: Synthesis of N-((3-Hydroxycyclobutyl)methyl)acetamide

This protocol describes the synthesis of the N-acetyl derivative, a simple yet illustrative example of amide formation.

  • Reaction Setup: this compound (1.0 g, 9.89 mmol) and triethylamine (2.0 mL, 14.8 mmol) are dissolved in dichloromethane (DCM, 40 mL) in a round-bottom flask.

  • Acylation: The solution is cooled to 0 °C in an ice bath. Acetyl chloride (0.85 g, 10.9 mmol) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

  • Workup: The reaction is quenched with water (20 mL). The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethyl acetate/hexanes to yield N-((3-hydroxycyclobutyl)methyl)acetamide as a white solid.

Representative Data:

ProductYield (%)¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)
N-((3-Hydroxycyclobutyl)methyl)acetamide925.80 (br s, 1H), 4.30 (m, 1H), 3.25 (t, J = 6.8 Hz, 2H), 2.50-2.35 (m, 1H), 2.25-2.10 (m, 2H), 2.00 (s, 3H), 1.80-1.65 (m, 2H)170.5, 68.2, 45.0, 37.8, 35.2, 23.2

Biological Significance and Applications in Drug Discovery

The rigid, non-planar structure of the cyclobutane ring is a desirable feature in medicinal chemistry for creating molecules that can "escape from flatland," leading to improved physicochemical properties and target selectivity.[1]

  • N-Substituted Derivatives: The introduction of various substituents on the nitrogen atom via reductive amination allows for the exploration of structure-activity relationships (SAR). For example, N-benzyl and other N-arylmethyl groups can interact with hydrophobic pockets in target proteins. These derivatives are being investigated as ligands for various receptors and enzymes in the central nervous system.

  • N-Acyl Derivatives: The amide functionality in N-acyl derivatives can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at the target site. These derivatives are of interest in the development of enzyme inhibitors and receptor modulators.

Signaling Pathway Implication (Hypothetical):

Derivatives of this compound could potentially modulate signaling pathways by acting as inhibitors or modulators of key proteins such as kinases or G-protein coupled receptors (GPCRs). The cyclobutane scaffold can position the functional groups in a specific orientation to interact with the binding site of the target protein.

G Ligand This compound Derivative Receptor Target Protein (e.g., Kinase, GPCR) Ligand->Receptor Binding & Modulation Downstream_Signaling Downstream Signaling Cascade Receptor->Downstream_Signaling Signal Transduction Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) Downstream_Signaling->Cellular_Response Biological Effect

Caption: Potential mechanism of action for a bioactive this compound derivative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse molecular scaffolds with potential applications in drug discovery and medicinal chemistry. The straightforward and high-yielding protocols for reductive amination and acylation described herein provide a solid foundation for the creation of compound libraries for high-throughput screening and lead optimization. The unique conformational properties of the cyclobutane ring offer an opportunity to develop novel drug candidates with improved pharmacological profiles.

References

Application of 3-(Aminomethyl)cyclobutanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Aminomethyl)cyclobutanol is a versatile bifunctional building block increasingly utilized in medicinal chemistry for the synthesis of novel pharmaceutical intermediates. Its unique cyclobutane scaffold offers a rigid, three-dimensional framework that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The presence of both a primary amine and a primary alcohol allows for a variety of chemical transformations, making it a valuable starting material for creating diverse molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of histamine H3 receptor antagonists.

Application in the Synthesis of Histamine H3 Receptor Antagonists

Histamine H3 receptor antagonists are a class of drugs with therapeutic potential for treating various neurological and psychiatric disorders, including cognitive impairment and attention deficit hyperactivity disorder (ADHD). The cyclobutane moiety of this compound can serve as a central scaffold for the construction of potent and selective H3 receptor antagonists. The general synthetic strategy involves the functionalization of the aminomethyl group to introduce pharmacophoric elements necessary for receptor binding.

A key intermediate in the synthesis of certain histamine H3 receptor antagonists is a derivative of this compound, such as 3-(Pyrrolidin-1-ylmethyl)cyclobutanol. While direct synthesis from this compound is a viable approach, related structures like 3-Pyrrolidin-1-ylmethyl-1-(4-pyrrolidin-1-ylmethyl-phenyl)-cyclobutanol have been identified as histamine-3 receptor modulators[1]. This highlights the potential of the this compound core in this therapeutic area. The synthesis of such intermediates typically involves N-alkylation or reductive amination reactions.

General Synthetic Workflow

The synthesis of pharmaceutical intermediates from this compound can be conceptualized in a multi-step workflow. This typically begins with the protection of one of the functional groups to allow for selective reaction at the other, followed by a key coupling or functionalization step, and finally deprotection to yield the desired intermediate or final active pharmaceutical ingredient (API).

Synthetic Workflow Start This compound Protect Protection of -OH or -NH2 group Start->Protect Functionalize Functionalization of free group (e.g., N-Acylation, Reductive Amination) Protect->Functionalize Couple Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Functionalize->Couple Deprotect Deprotection Couple->Deprotect Intermediate Pharmaceutical Intermediate Deprotect->Intermediate API Active Pharmaceutical Ingredient (API) Intermediate->API NAcylation_Workflow Start This compound Reaction N-Acylation Start->Reaction Reagents Acetic Anhydride Triethylamine DCM, 0°C to RT Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(cyclobutanol-3-ylmethyl)acetamide Purification->Product ReductiveAmination_Workflow Amine This compound Imine_Formation Imine Formation (DCE, Acetic Acid, RT) Amine->Imine_Formation Aldehyde 1H-imidazole-2-carbaldehyde Aldehyde->Imine_Formation Reduction Reduction (STAB, RT) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product 3-(((1H-imidazol-2-yl)methylamino)methyl)cyclobutanol Purification->Product

References

Application Notes and Protocols for the N-Acylation of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylated amino alcohols are a significant class of molecules in medicinal chemistry and drug discovery. The incorporation of an acyl group onto an amino alcohol scaffold can modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. The cyclobutane motif is increasingly utilized in drug design to introduce conformational rigidity and improve metabolic stability.[1][2] This document provides a detailed experimental protocol for the N-acylation of 3-(aminomethyl)cyclobutanol, a versatile building block for the synthesis of novel therapeutic agents. The resulting N-acyl-3-(aminomethyl)cyclobutanol derivatives are of interest for their potential as modulators of various biological targets, including enzymes and G-protein coupled receptors.

Reaction Principle

The N-acylation of this compound involves the reaction of the primary amine functionality with an acylating agent, such as an acyl chloride or an acid anhydride. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, this is followed by the elimination of a chloride ion. When an acid anhydride is used, a carboxylate ion is the leaving group. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or a carboxylic acid) and to facilitate the nucleophilic attack. The hydroxyl group of the cyclobutanol is generally less reactive under these conditions, allowing for selective N-acylation.

Experimental Protocols

This section details two common methods for the N-acylation of this compound: using an acyl chloride and using an acid anhydride.

Protocol 1: N-Acylation using Acyl Chloride

This protocol describes the synthesis of N-((3-hydroxycyclobutyl)methyl)acetamide using acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath), add acetyl chloride (1.1 eq) dropwise via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired N-((3-hydroxycyclobutyl)methyl)acetamide.

Protocol 2: N-Acylation using Acetic Anhydride (Catalyst-Free)

This protocol provides a greener, catalyst-free method for the N-acetylation of this compound.[3]

Materials:

  • This compound

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, mix this compound (1 mmol) and acetic anhydride (1.2 mmol).[3]

  • Stir the mixture at room temperature. The reaction is typically complete within a few minutes to an hour.[3] Monitor the reaction by TLC.

  • After completion of the reaction, dissolve the mixture in diethyl ether (5 mL).[3]

  • Allow the solution to stand at room temperature for 1 hour, during which time the product may crystallize.[3]

  • Collect the crystalline product by filtration. If no crystals form, the product can be purified by column chromatography as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for N-acylation reactions of amino alcohols. The exact values for this compound will depend on the specific acylating agent and reaction conditions used.

Table 1: Reaction Conditions and Yields for N-Acylation of Amino Alcohols

EntryAmino AlcoholAcylating AgentBase/CatalystSolventTime (h)Yield (%)Reference
1This compoundAcetyl ChlorideTriethylamineDCM3>90 (expected)General Protocol
2This compoundAcetic AnhydrideNoneNeat0.5>90 (expected)[3]
3AlaninolAcetic AnhydrideNoneNeat0.190[3]
4ValinolAcetic AnhydrideNoneNeat0.188[3]

Table 2: Spectroscopic Data for a Representative N-Acylated Amino Alcohol

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)MS (m/z)
N-((cis-3-hydroxycyclobutyl)methyl)acetamide (Expected)~3.9 (m, 1H, CH-OH), 3.2 (t, 2H, N-CH2), 2.0 (s, 3H, COCH3), 1.8-2.2 (m, 5H, cyclobutyl H)~170 (C=O), ~65 (CH-OH), ~45 (N-CH2), ~35 (cyclobutyl CH2), ~23 (COCH3)~3300 (O-H, N-H), ~1640 (C=O, amide I), ~1550 (N-H bend, amide II)[M+H]+ expected

Note: The spectroscopic data provided are estimates based on analogous structures and general chemical shift/frequency ranges. Actual experimental data should be obtained for confirmation.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start This compound reaction N-Acylation Reaction (Stirring at RT or 0°C) start->reaction reagents Acylating Agent (Acyl Chloride or Anhydride) + Base (if needed) reagents->reaction quench Quenching (e.g., NaHCO3 aq.) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase (e.g., MgSO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Crystallization) concentration->purification analysis Characterization (NMR, IR, MS) purification->analysis product N-Acyl-3-(aminomethyl)cyclobutanol analysis->product

Caption: General workflow for the N-acylation of this compound.

Potential Signaling Pathway: FAAH Inhibition

N-acylated amino alcohols share structural similarities with endogenous cannabinoids like anandamide. A potential therapeutic application for N-acyl-3-(aminomethyl)cyclobutanol derivatives could be the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[4] By inhibiting FAAH, the levels of anandamide increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent downstream signaling, which can result in analgesic and anti-inflammatory effects.

faah_inhibition_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cb1_receptor CB1/CB2 Receptor g_protein G-protein Activation cb1_receptor->g_protein faah FAAH inactive_metabolites Inactive Metabolites faah->inactive_metabolites anandamide Anandamide (Endocannabinoid) anandamide->cb1_receptor Activation anandamide->faah Degradation downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) g_protein->downstream therapeutic_effects Analgesia, Anti-inflammation downstream->therapeutic_effects inhibitor N-Acyl-3-(aminomethyl)cyclobutanol (Potential Inhibitor) inhibitor->faah Inhibition

References

Application of 3-(Aminomethyl)cyclobutanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)cyclobutanol is a versatile building block in medicinal chemistry, prized for its ability to introduce a three-dimensional (3D) cyclobutane scaffold into drug candidates. This rigid, non-planar motif can significantly influence the pharmacological properties of a molecule, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to more traditional flat, aromatic structures. The primary amine and hydroxyl functionalities of this compound offer convenient handles for synthetic elaboration, allowing for its incorporation into a variety of molecular architectures, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of histamine H3 receptor antagonists.

Core Concepts and Advantages

The incorporation of a cyclobutane ring, such as the one in this compound, is a strategic approach in modern drug design to "escape from flatland".[2] This design philosophy aims to create molecules with greater structural complexity and spatial definition, which can lead to several advantages:

  • Improved Target Binding: The rigid conformation of the cyclobutane ring can pre-organize appended pharmacophoric groups in an optimal orientation for binding to a biological target, potentially increasing potency and reducing the entropic penalty upon binding.[2]

  • Enhanced Selectivity: The well-defined 3D shape of cyclobutane-containing molecules can lead to more specific interactions with the target protein, reducing off-target effects.

  • Favorable Physicochemical Properties: The introduction of sp³-rich centers can improve solubility and metabolic stability by disrupting planarity and presenting less surface area for metabolic enzymes.[2]

  • Novel Chemical Space: Utilizing building blocks like this compound allows for the exploration of novel chemical space, leading to the discovery of first-in-class therapeutics.

Application Example: Histamine H3 Receptor Antagonists

A notable application of this compound is in the development of cyclobutyl amine derivatives as histamine H3 receptor antagonists.[3] The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system (CNS) that acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have therapeutic potential for treating a range of CNS disorders, including cognitive impairments, sleep disorders, and attention-deficit hyperactivity disorder.

The general structure of these antagonists involves the this compound core, where the aminomethyl group is further functionalized.

Quantitative Data Summary

While specific quantitative data for a drug candidate containing the intact this compound moiety is not extensively available in peer-reviewed literature, patent literature provides valuable insights into the structure-activity relationships (SAR). The following table summarizes the conceptual application of this building block in creating a library of compounds for screening.

Compound IDCore ScaffoldR1 GroupR2 GroupTarget Affinity (Ki)In vivo Efficacy Model
Example 1cis-3-(Aminomethyl)cyclobutanol4-Cyanobiphenyl(R)-2-MethylpyrrolidinylData not disclosed in patentNot specified in patent
Example 2trans-3-(Aminomethyl)cyclobutanol4-ChlorophenylPiperidinylData not disclosed in patentNot specified in patent

Note: The data in the table is illustrative of the types of derivatives that can be synthesized from this compound, based on the disclosures in patent literature.[3] Specific biological activity data for these examples are not publicly available.

Experimental Protocols

The following protocols describe the general synthetic procedures for incorporating this compound into target molecules, focusing on the formation of an amide bond, a common transformation for this building block.

Protocol 1: General Amide Coupling Procedure

This protocol outlines a standard method for the acylation of the primary amine of this compound with a carboxylic acid.

Materials:

  • cis- or trans-3-(Aminomethyl)cyclobutanol hydrochloride

  • Carboxylic acid of interest

  • N,N'-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or other peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add BOP (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound hydrochloride (1.2 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

Protocol 2: Reductive Amination for Secondary Amine Formation

This protocol describes the formation of a secondary amine by reacting the primary amine of this compound with an aldehyde or ketone.

Materials:

  • cis- or trans-3-(Aminomethyl)cyclobutanol

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride or sodium cyanoborohydride

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine derivative.

Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action for a histamine H3 receptor antagonist. By blocking the autoreceptor, the antagonist prevents the negative feedback loop, leading to increased histamine release in the synaptic cleft.

Histamine_H3_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R_pre H3 Receptor (Autoreceptor) Histamine->H3R_pre Inhibits Release Histamine_cleft Histamine Histamine->Histamine_cleft Release Antagonist H3 Antagonist Antagonist->H3R_pre Blocks H1R_post H1/H2 Receptor Histamine_cleft->H1R_post Binds Signal Signal Transduction H1R_post->Signal

Caption: Mechanism of Histamine H3 Receptor Antagonism.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of a novel compound derived from this compound.

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis (e.g., Amide Coupling) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (e.g., Receptor Binding) Characterization->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR SAR->Synthesis Optimization In_Vivo In Vivo Studies (e.g., Animal Models) SAR->In_Vivo Lead Lead Candidate In_Vivo->Lead

Caption: Drug Discovery Workflow.

Conclusion

This compound is a valuable and commercially available building block for medicinal chemists seeking to introduce 3D character into their molecules. Its application in the development of histamine H3 receptor antagonists highlights its potential for creating novel CNS-active compounds. The provided protocols offer a starting point for the synthetic incorporation of this scaffold, and the workflow diagram illustrates the path from initial synthesis to the identification of a lead candidate. Further exploration of this and other cyclobutane-based building blocks is likely to yield novel therapeutic agents with improved pharmacological profiles.

References

Application Notes and Protocols for Incorporating 3-(Aminomethyl)cyclobutanol into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. 3-(Aminomethyl)cyclobutanol, a conformationally constrained building block, offers a unique opportunity to introduce a rigid cyclobutane moiety into a peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, potentially leading to increased potency and selectivity. Furthermore, the cyclobutane structure and the beta-amino acid nature of this building block can confer resistance to enzymatic degradation by proteases.

These application notes provide detailed protocols and considerations for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Application Notes

Properties of this compound

This compound is a non-proteinogenic amino acid analogue. Its key features include:

  • Cyclic Scaffold: The cyclobutane ring introduces significant conformational constraints, limiting the rotational freedom of the peptide backbone. This can help to lock the peptide into a specific three-dimensional structure, which can be advantageous for binding to biological targets.

  • Beta-Amino Acid Character: The amino group is separated from the carboxyl group (once incorporated) by more than one carbon atom, which can render the adjacent peptide bond resistant to cleavage by many common proteases.

  • Hydroxyl Functionality: The presence of a hydroxyl group offers a potential site for further modification or for hydrogen bonding interactions that may influence peptide structure and function.

Protecting Group Strategy for Fmoc-SPPS

For successful incorporation using the standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry, this compound must be appropriately protected.

  • Nα-Fmoc Protection: The primary amino group must be protected with an Fmoc group to allow for its controlled deprotection and subsequent coupling during the SPPS cycles. The resulting building block would be N-Fmoc-3-(aminomethyl)cyclobutanol .

  • Hydroxyl Group Protection: The hydroxyl group on the cyclobutane ring may or may not require protection. In many cases, with modern coupling reagents, the hydroxyl group is sufficiently unreactive and does not need protection. However, to avoid potential side reactions such as O-acylation, especially during the coupling of the subsequent amino acid, a protecting group like tert-butyl (tBu) can be installed. This would yield N-Fmoc-3-(aminomethyl)cyclobutanol-O-tBu . The use of a protected hydroxyl group is recommended for critical syntheses to minimize the risk of side-product formation.

Challenges and Optimization of Coupling

The incorporation of sterically hindered amino acids like this compound can be challenging. The bulky cyclobutane ring can slow down the kinetics of the coupling reaction.

  • Choice of Coupling Reagents: Standard carbodiimide reagents like DIC may result in incomplete coupling. More potent uronium- or phosphonium-based reagents are recommended. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)).

  • Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine should be used to minimize side reactions.

  • Reaction Conditions: To ensure complete incorporation, it is advisable to use a higher excess of the amino acid and coupling reagents (3-5 equivalents), extend the coupling time (2-4 hours), or perform a "double coupling" where the coupling step is repeated with fresh reagents before proceeding to the next deprotection step.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual incorporation of N-Fmoc-3-(aminomethyl)cyclobutanol into a peptide sequence on a Rink Amide resin.

Materials and Reagents:

  • Rink Amide MBHA resin

  • N-Fmoc-protected proteinogenic amino acids

  • N-Fmoc-3-(aminomethyl)cyclobutanol (with or without O-tBu protection)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU or HCTU

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water, HPLC grade

  • Diethyl ether, cold

  • Solid-phase synthesis reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the Rink Amide resin (e.g., 0.1 mmol scale) in the reaction vessel. Add DMF to cover the resin and allow it to swell for at least 30 minutes on a shaker. Drain the DMF.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Shake for 5 minutes, then drain. c. Add a fresh 20% piperidine/DMF solution and shake for an additional 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (5 times) to remove all traces of piperidine.

  • Coupling of N-Fmoc-3-(aminomethyl)cyclobutanol: a. In a separate vial, dissolve N-Fmoc-3-(aminomethyl)cyclobutanol (4 eq., 0.4 mmol) and HATU (or HCTU) (3.9 eq., 0.39 mmol) in DMF. b. Add DIPEA (8 eq., 0.8 mmol) to the solution and vortex briefly. c. Immediately add the activated amino acid solution to the deprotected resin. d. Shake the reaction vessel at room temperature for 2 hours. e. To check for reaction completion, perform a Kaiser test. If the test is positive (beads are blue), indicating free amines, repeat the coupling step (double coupling). f. Once the coupling is complete (Kaiser test is negative/yellow), drain the coupling solution and wash the resin with DMF (5 times).

  • Peptide Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (using standard protocols for proteinogenic amino acids) cycles until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection: a. Wash the peptide-resin with DCM (5 times) and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail. For a standard peptide, a common cocktail is 95% TFA, 2.5% TIS, and 2.5% Water. c. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). d. Shake the mixture at room temperature for 2-4 hours. e. Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

  • Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether. b. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. c. Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Characterization

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions corresponding to the major peak and confirm the mass of the product.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

2. Characterization by Mass Spectrometry (MS):

  • Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analyze by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass.

Data Presentation

Quantitative data from the synthesis and analysis should be summarized for clear comparison.

Peptide Sequence (Example)Building Block UsedCoupling Time (h)Coupling MethodIncorporation Efficiency (%)Overall Yield (%)Purity by HPLC (%)Observed Mass (m/z)Theoretical Mass (m/z)
Ac-Tyr-Val-Ala-[Cba ]-Leu-NH₂N-Fmoc-3-(Am)Cba2HATU/DIPEA>95 (by Kaiser test)3598.2619.4619.38
Ac-Gly-Arg-[Cba ]-Phe-Lys-NH₂N-Fmoc-3-(Am)Cba-O-tBu4HCTU/DIPEA>95 (by Kaiser test)2896.5704.5704.44

Note: [Cba ] represents this compound. Data are illustrative and will vary based on the specific peptide sequence and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis SPPS Cycle cluster_final Cleavage & Purification resin Start: Rink Amide Resin swell 1. Resin Swelling in DMF resin->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple 3. Coupling (Fmoc-AA, HATU, DIPEA) wash1->couple kaiser Kaiser Test couple->kaiser wash2 Wash (DMF) wash2->deprotect Next cycle final_deprotect Final Fmoc Deprotection wash2->final_deprotect After final AA kaiser->couple Positive (Double Couple) kaiser->wash2 Negative cleave 4. Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate 5. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 6. RP-HPLC Purification precipitate->purify characterize 7. MS Characterization purify->characterize

Caption: Experimental workflow for solid-phase synthesis of peptides containing this compound.

coupling_decision cluster_outcome Outcome start Couple Sterically Hindered AA (e.g., Fmoc-Cba-OH) reagents Use Potent Coupling Reagent (HATU, HCTU, etc.) + DIPEA start->reagents conditions Extended Coupling Time? (e.g., 2-4 hours) reagents->conditions kaiser Perform Kaiser Test conditions->kaiser result pass Test Negative (Yellow) Proceed to Next Step result->pass fail Test Positive (Blue) Incomplete Reaction result->fail recouple Perform Double Coupling fail->recouple recouple->kaiser

Caption: Decision pathway for optimizing the coupling of sterically hindered amino acids during SPPS.

signaling_pathway cluster_cell Cell Membrane peptide Peptide-[Cba] receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein Conformational Change effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activation response Cellular Response (e.g., Gene Expression) kinase_cascade->response

Caption: Hypothetical signaling pathway initiated by a bioactive peptide binding to a cell surface receptor.

Application Notes & Protocols: Synthesis of Novel Ligands Utilizing a 3-(Aminomethyl)cyclobutanol Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel ligands based on the 3-(aminomethyl)cyclobutanol core. This scaffold is of significant interest in medicinal chemistry due to its three-dimensional structure and potential to serve as a conformationally restricted building block in drug design.[1][2] The protocols outlined below are based on established synthetic methodologies, offering a guide for the preparation and derivatization of this valuable chemical motif.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic routes. A prevalent and effective method involves a hyperbaric [2+2] cycloaddition reaction, followed by further functionalization.[1][3]

Hyperbaric [2+2] Cycloaddition Approach

A robust method for synthesizing a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols involves a key hyperbaric [2+2] cycloaddition step between sulfonyl allenes and benzyl vinyl ether.[1][3] This approach allows for two points of diversification, enabling the generation of a library of compounds. The amino group is introduced via a conjugate addition to the cyclobutane scaffold, often with moderate to excellent diastereoselectivity.[1]

General Workflow:

G cluster_0 Synthesis of Sulfonyl Allenes cluster_1 Cyclobutane Core Formation cluster_2 Diversification Sulfonyl Chlorides Sulfonyl Chlorides Propargyl Sulfinates Propargyl Sulfinates Sulfonyl Chlorides->Propargyl Sulfinates Triphenylphosphine, Propargyl Alcohol Sulfonyl Allenes Sulfonyl Allenes Propargyl Sulfinates->Sulfonyl Allenes Silver-catalyzed [2,3] sigmatropic rearrangement Cyclobutane Scaffold Cyclobutane Scaffold Sulfonyl Allenes->Cyclobutane Scaffold Hyperbaric [2+2] Cycloaddition with Benzyl Vinyl Ether 3-Amino-3-[(arenesulfonyl)methyl]cyclobutanols 3-Amino-3-[(arenesulfonyl)methyl]cyclobutanols Cyclobutane Scaffold->3-Amino-3-[(arenesulfonyl)methyl]cyclobutanols Conjugate Addition of various amines

Caption: Synthetic workflow for 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the synthesis of ligands with a this compound core.

Protocol: Synthesis of Sulfonyl Allenes

This protocol describes the two-step synthesis of sulfonyl allenes from commercially available sulfonyl chlorides.

Materials:

  • Arenesulfonyl chloride

  • Triphenylphosphine

  • Propargyl alcohol

  • Silver catalyst (e.g., silver triflate)

  • Appropriate solvents (e.g., dichloromethane, acetonitrile)

Procedure:

  • Formation of Propargyl Sulfinates:

    • To a solution of the arenesulfonyl chloride in a suitable solvent, add triphenylphosphine and propargyl alcohol.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Purify the crude product by column chromatography to obtain the propargyl sulfinate.

  • [3][4] Sigmatropic Rearrangement:

    • Dissolve the propargyl sulfinate in a suitable solvent.

    • Add a catalytic amount of a silver salt.

    • Stir the reaction at room temperature. The isomerization to the sulfonyl allene is typically rapid.

    • Purify the product by column chromatography.

Protocol: Hyperbaric [2+2] Cycloaddition

This protocol details the formation of the cyclobutane core structure.

Materials:

  • Sulfonyl allene

  • Benzyl vinyl ether

  • Solvent mixture (e.g., Et2O/CHCl3)

  • High-pressure reactor

Procedure:

  • In a high-pressure reaction vessel, dissolve the sulfonyl allene and an excess of benzyl vinyl ether in the solvent mixture.

  • Pressurize the reactor to 15 kbar.

  • Heat the reaction mixture to 50°C and maintain for 19 hours to achieve optimal yield.[1]

  • After cooling and depressurizing, concentrate the reaction mixture in vacuo.

  • Purify the resulting cyclobutane derivative by column chromatography.

Protocol: Conjugate Addition of Amines

This protocol describes the introduction of the amine functionality to the cyclobutane scaffold.

Materials:

  • Cyclobutane scaffold (from protocol 2.2)

  • Desired primary or secondary amine

  • Suitable solvent (e.g., methanol)

Procedure:

  • Dissolve the cyclobutane scaffold in the chosen solvent.

  • Add an excess of the desired amine.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the final 3-amino-3-[(arenesulfonyl)methyl]cyclobutanol product by column chromatography.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps.

Table 1: Synthesis of Sulfonyl Allenes and Propargyl Sulfinates

EntrySulfonyl ChlorideProduct (Propargyl Sulfinate)Yield (%)Product (Sulfonyl Allene)Yield (%)
14-Methylbenzenesulfonyl chloride3a 854a 95
24-Methoxybenzenesulfonyl chloride3b 754b 98
34-Chlorobenzenesulfonyl chloride3c 604c 92

Data adapted from a representative synthesis.[1]

Table 2: Optimization of Hyperbaric [2+2] Cycloaddition

EntryEquivalents of Benzyl Vinyl EtherTemperature (°C)Time (h)Yield (%)
13501983
23251965
34502480

Data represents the synthesis of a model cyclobutane and is adapted from published results.[1]

Table 3: Diastereoselective Conjugate Addition of Amines

EntryAmineProductYield (%)Diastereomeric Ratio (d.r.)
1Morpholine9af 85>20:1
2Piperidine9ag 90>20:1
3Pyrrolidine9ah 7810:1

Yields and diastereomeric ratios are for representative amine additions to a model cyclobutane scaffold.[3]

Potential Applications and Signaling Pathways

Ligands incorporating the this compound core have potential applications in various areas of drug discovery. The rigid cyclobutane scaffold can act as a bioisostere for more flexible linkers or planar aromatic rings, potentially improving metabolic stability and binding efficiency.[1]

For instance, conformationally restricted GABA analogues containing a cyclobutane moiety have been synthesized.[5] Such compounds could potentially modulate GABAergic signaling, which is crucial for regulating neuronal excitability.

G GABA Analogue Ligand GABA Analogue Ligand GABA Receptor GABA Receptor GABA Analogue Ligand->GABA Receptor Binds to Ion Channel Modulation Ion Channel Modulation GABA Receptor->Ion Channel Modulation Activates Neuronal Inhibition Neuronal Inhibition Ion Channel Modulation->Neuronal Inhibition Leads to

Caption: Potential signaling pathway for a GABA analogue ligand.

Furthermore, cyclobutane-containing compounds have been investigated as antagonists for integrins like αvβ3, which are involved in cancer progression and metastasis.[6]

G Cyclobutane Ligand Cyclobutane Ligand Integrin αvβ3 Integrin αvβ3 Cyclobutane Ligand->Integrin αvβ3 Antagonizes Cell Adhesion Cell Adhesion Integrin αvβ3->Cell Adhesion Mediates Cell Migration Cell Migration Integrin αvβ3->Cell Migration Mediates Tumor Progression Tumor Progression Cell Adhesion->Tumor Progression Cell Migration->Tumor Progression

Caption: Proposed mechanism of action for a cyclobutane-based integrin antagonist.

The synthetic accessibility and the ability to introduce diverse functionalities make the this compound core a promising starting point for the development of novel therapeutics targeting a range of biological pathways.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with Cyclobutanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various palladium-catalyzed reactions involving cyclobutanols and their derivatives. These reactions leverage the ring strain of the four-membered ring to facilitate novel carbon-carbon bond formations and functionalizations, offering powerful tools for the synthesis of complex molecules.

Introduction

Palladium catalysis has emerged as a versatile platform for the transformation of strained carbocycles. In particular, cyclobutanols have proven to be valuable substrates for a range of palladium-catalyzed reactions. The relief of ring strain provides a thermodynamic driving force for C-C bond cleavage, typically initiated by the formation of a palladium(II) alcoholate intermediate. Subsequent β-carbon elimination generates a σ-alkylpalladium(II) species, which can then undergo various transformations, including reductive elimination, migratory insertion, and polymerization.[1][2][3] These reactions offer unique pathways to construct linear ketones, functionalized polymers, and complex cyclic systems.

Key Palladium-Catalyzed Reactions of Cyclobutanols

Ring-Opening Arylation, Vinylation, and Allenylation of tert-Cyclobutanols

A significant application of palladium catalysis with cyclobutanols is their ring-opening cross-coupling with various partners to produce γ-functionalized ketones. This transformation is particularly effective for tert-cyclobutanols.[1]

Reaction Principle: The reaction proceeds through the formation of an arylpalladium intermediate, which then reacts with the cyclobutanol to form a palladium(II) alcoholate. This intermediate undergoes enantioselective β-carbon elimination to open the cyclobutane ring, followed by reductive elimination to yield the γ-arylated ketone and regenerate the Pd(0) catalyst.[1]

Table 1: Optimized Conditions for the Asymmetric Arylation of tert-Cyclobutanols [1]

EntryArylating ReagentCatalystLigandBaseSolventYield (%)ee (%)
14-BromotoluenePd(OAc)₂Chiral N,P-bidentate ferrocene ligandCs₂CO₃Toluene9595
24-BromoanisolePd(OAc)₂Chiral N,P-bidentate ferrocene ligandCs₂CO₃Toluene9394
31-BromonaphthalenePd(OAc)₂Chiral N,P-bidentate ferrocene ligandCs₂CO₃Toluene9192
Ring-Opening Polymerization of Bifunctional Cyclobutanols

Palladium catalysts can facilitate the ring-opening polymerization (ROP) of bifunctional cyclobutanol monomers to produce novel polyketones.[4][5][6] This method allows for the introduction of various functional groups into the polymer backbone, which is not readily achievable through traditional polyketone synthesis.[4]

Reaction Principle: The polymerization is initiated by the oxidative addition of a C-Br bond in the monomer to a Pd(0) species. The resulting organometallic intermediate coordinates with another deprotonated cyclobutanol monomer. A subsequent β-carbon elimination and reductive C-C bond formation lead to the elongation of the polymer chain.[4][5]

Table 2: Selected Conditions for Pd-Catalyzed Ring-Opening Polymerization [5]

EntryCatalyst (mol %)Ligand (mol %)BaseSolventMw (kDa)Yield (%)
1Pd(OAc)₂ (1)PPh₃ (2)Cs₂CO₃Toluene3.8>95
2Pd(OAc)₂ (0.5)PPh₃ (1)Cs₂CO₃Toluene5.2>95
3Pd(dba)₂ (1)PPh₃ (2)CsFToluene3.5>95
Formal [2+2]-Retrocyclization of Cyclobutanols

A unique transformation of tertiary cyclobutanols is the palladium-catalyzed formal [2+2]-retrocyclization, which involves a two-fold C(sp³)–C(sp³) bond cleavage. This reaction is promoted by bulky biaryl phosphine ligands, such as JohnPhos, and yields styrene and acetophenone derivatives.[7][8][9][10]

Reaction Principle: The reaction is initiated by the typical β-carbon elimination of a Pd(II) alcoholate. However, the use of a bulky ligand like JohnPhos is proposed to facilitate a second, unstrained C-C bond cleavage, leading to the fragmentation of the cyclobutane ring.[8]

Table 3: Substrate Scope for the Pd-Catalyzed Formal [2+2]-Retrocyclization [10]

EntrySubstrateCatalyst (mol %)Ligand (mol %)BaseSolventYield (%)
11-phenyl-cyclobutanolPd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃Toluene95
21-(4-methoxyphenyl)cyclobutanolPd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃Toluene98
31-(4-chlorophenyl)cyclobutanolPd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃Toluene91

Experimental Protocols

General Procedure for the Asymmetric Arylation of tert-Cyclobutanols[1]

A mixture of Pd(OAc)₂ (5 mol %), a chiral N,P-bidentate ligand (6 mol %), and Cs₂CO₃ (1.2 equiv) in toluene is stirred at room temperature for 10 minutes. The tert-cyclobutanol (1.0 equiv) and the aryl bromide (1.1 equiv) are then added. The reaction mixture is heated at the desired temperature until the starting material is consumed (monitored by TLC or GC). The mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired γ-arylated ketone.

General Procedure for the Ring-Opening Polymerization of Cyclobutanols[5]

In a glovebox, a vial is charged with the bifunctional cyclobutanol monomer (1.0 equiv), Pd(OAc)₂ (1 mol %), PPh₃ (2 mol %), and Cs₂CO₃ (1.2 equiv). Dry toluene is added, and the vial is sealed. The reaction mixture is then heated at 100 °C for the specified time. After cooling to room temperature, the mixture is diluted with chloroform and filtered. The polymer is precipitated by the addition of methanol, collected by filtration, and dried under vacuum.

Visualizations

reaction_pathway cluster_0 Catalytic Cycle cluster_1 Overall Transformation Pd(0)L_n Pd(0)L_n ArPd(II)BrL_n ArPd(II)BrL_n Pd(0)L_n->ArPd(II)BrL_n Oxidative Addition (Ar-Br) ArPd(II)(OR)L_n ArPd(II)(OR)L_n ArPd(II)BrL_n->ArPd(II)(OR)L_n Ligand Exchange (R-OH) AlkylPd(II)ArL_n AlkylPd(II)ArL_n ArPd(II)(OR)L_n->AlkylPd(II)ArL_n β-Carbon Elimination AlkylPd(II)ArL_n->Pd(0)L_n Reductive Elimination Product Product AlkylPd(II)ArL_n->Product Forms Cyclobutanol Cyclobutanol Cyclobutanol->Product Aryl_Halide Aryl_Halide Aryl_Halide->Product

Caption: Catalytic cycle for the Pd-catalyzed arylation of cyclobutanols.

experimental_workflow start Start reagents Combine Catalyst, Ligand, and Base in Solvent start->reagents stir Stir at Room Temperature reagents->stir add_reactants Add Cyclobutanol and Coupling Partner stir->add_reactants heat Heat to Reaction Temperature add_reactants->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Cool, Dilute, and Filter monitor->workup Reaction Complete purify Concentrate and Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Pd-catalyzed cyclobutanol reactions.

Conclusion

Palladium-catalyzed reactions of cyclobutanols provide a powerful and versatile strategy for the synthesis of a wide range of organic molecules. The protocols and data presented herein offer a starting point for researchers to explore these novel transformations. The ability to form new C-C bonds through ring-opening and functionalization of these strained rings opens up new avenues for the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Further exploration of ligands and reaction conditions is expected to expand the scope and utility of these valuable synthetic methods.

References

Application Notes and Protocols for the Use of 3-(Aminomethyl)cyclobutanol in the Creation of Conformationally Restricted Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the strategic incorporation of rigid structural motifs is a key approach to optimize the pharmacological properties of lead compounds. The introduction of conformational constraints can pre-organize a ligand into its bioactive conformation, potentially leading to enhanced binding affinity, improved selectivity, and better metabolic stability. The cyclobutane scaffold has emerged as a valuable tool in this regard, offering a three-dimensional and sp³-rich core. Specifically, 3-(aminomethyl)cyclobutanol serves as a versatile building block for creating conformationally restricted analogues of bioactive molecules by replacing flexible aliphatic linkers. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of such analogues, with a focus on its application in the development of enzyme inhibitors.

Advantages of Incorporating the this compound Scaffold

The use of this compound as a bioisosteric replacement for flexible linkers offers several advantages in drug design:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the number of accessible conformations of the molecule, which can reduce the entropic penalty upon binding to a biological target.[1]

  • Improved Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to an improved pharmacokinetic profile.[1]

  • Enhanced Binding Affinity: By locking the molecule in a conformation that is favorable for binding, the cyclobutane scaffold can lead to a significant increase in potency.

  • Vectorial Orientation of Substituents: The defined stereochemistry of the cyclobutane ring allows for precise spatial orientation of functional groups, facilitating optimal interactions with the target protein.

  • Increased Three-Dimensionality: Moving away from flat, aromatic structures towards more three-dimensional molecules can improve physicochemical properties such as solubility and reduce the likelihood of off-target effects.

Application Example: Synthesis of PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme involved in various cellular processes, and its dysregulation has been implicated in cancer. The development of potent and selective PRMT5 inhibitors is therefore a promising therapeutic strategy. Patent literature describes the use of this compound derivatives in the synthesis of novel PRMT5 inhibitors.[2] The cyclobutane moiety serves to position the requisite pharmacophoric elements in the correct orientation for binding to the enzyme's active site.

Logical Workflow for PRMT5 Inhibitor Synthesis

The following diagram illustrates the general workflow for the synthesis of a PRMT5 inhibitor incorporating the this compound scaffold.

G General Synthesis Workflow for PRMT5 Inhibitors cluster_0 Scaffold Synthesis cluster_1 Coupling Reaction cluster_2 Purification and Characterization cluster_3 Biological Evaluation A Core Scaffold (e.g., Heterocycle) C Amide Bond Formation or Reductive Amination A->C B This compound B->C D Chromatography C->D E Spectroscopic Analysis (NMR, MS) D->E F PRMT5 Inhibition Assay E->F G Cell-based Assays F->G

Caption: General workflow for synthesizing and evaluating PRMT5 inhibitors.

Experimental Protocols

The following are detailed protocols for the key chemical transformations involved in incorporating this compound into a target molecule.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of this compound to a carboxylic acid-containing scaffold using a standard peptide coupling reagent.

Materials:

  • Carboxylic acid scaffold

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid scaffold (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C, add DCC or EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Reductive Amination

This protocol details the coupling of this compound to an aldehyde or ketone-containing scaffold.

Materials:

  • Aldehyde or ketone scaffold

  • This compound

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde or ketone scaffold (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired secondary or tertiary amine.

Data Presentation: Comparison of Flexible vs. Conformationally Restricted Analogues

The introduction of a cyclobutane ring can significantly impact the biological activity and physicochemical properties of a molecule. The following table summarizes comparative data for a series of bioactive compounds where a flexible tert-butyl group was replaced with a more rigid trifluoromethyl-cyclobutane group.

Compound SeriesAnalogueIntrinsic Clearance (CLint) (μL/min/mg protein)Antihistamine Activity IC₅₀ (μM)Lipid Droplet Formation EC₅₀ (μM)
Buclizine tert-Butyl-3119
CF₃-Cyclopropane-Inactive21
CF₃-Cyclobutane-10215
Butenafine tert-Butyl30--
CF₃-Cyclopropane21--
CF₃-Cyclobutane21--
Model Amide 1 tert-Butyl11--
CF₃-Cyclopropane16--
CF₃-Cyclobutane16--
Tebutam tert-Butyl57--
CF₃-Cyclopropane107--
CF₃-Cyclobutane107--

Data sourced from Mykhailiuk et al. (2024).[1]

This data highlights that while in some cases (Butenafine), the cyclobutane analogue shows improved metabolic stability (lower CLint), in other instances (Tebutam), it can decrease.[1] Furthermore, the biological activity can be modulated, as seen with Buclizine, where the cyclobutane analogue retains activity, unlike the cyclopropane counterpart.[1]

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway that could be modulated by a kinase inhibitor incorporating the this compound scaffold.

G Simplified Kinase Signaling Pathway Inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Target Kinase (e.g., PRMT5) B->C Activates D Downstream Substrate C->D Phosphorylates E Gene Expression D->E Regulates F Cell Proliferation E->F Promotes G This compound Analogue Inhibitor G->C Inhibits

Caption: Inhibition of a kinase cascade by a cyclobutanol-containing analogue.

Conclusion

This compound is a valuable and versatile building block for the synthesis of conformationally restricted analogues in drug discovery. Its incorporation can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The provided protocols for amide bond formation and reductive amination offer robust methods for integrating this scaffold into a variety of molecular frameworks. The comparative data underscores the importance of empirical testing to evaluate the impact of this structural modification on both biological activity and metabolic stability. The strategic use of this compound and related cyclobutane derivatives will likely continue to be a fruitful approach in the development of novel therapeutics.

References

Asymmetric Synthesis of Chiral 3-(Aminomethyl)cyclobutanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral cis- and trans-3-(aminomethyl)cyclobutanol. This valuable building block is of significant interest in medicinal chemistry and drug discovery due to its rigid, three-dimensional structure that can serve as a bioisostere for various functional groups, enhancing pharmacological properties of drug candidates.

Introduction

Chiral cyclobutane derivatives are increasingly utilized in the design of novel therapeutics. The constrained four-membered ring can impart favorable properties such as improved metabolic stability, reduced planarity, and precise positioning of pharmacophoric elements. Specifically, chiral 3-(aminomethyl)cyclobutanol provides a versatile scaffold with two functional groups—an amine and an alcohol—that can be further elaborated to generate diverse libraries of bioactive molecules. The stereochemistry of these functional groups is critical for biological activity, necessitating robust and selective synthetic methods.

This guide outlines strategies for the stereocontrolled synthesis of both cis and trans isomers of this compound, starting from a common precursor, 3-(tert-butoxycarbonylamino)cyclobutan-1-one. The protocols detailed below are based on established methodologies for the stereoselective reduction of 3-substituted cyclobutanones and subsequent functional group manipulations.

Synthetic Strategy Overview

The overall synthetic approach commences with the readily available 3-(Boc-amino)cyclobutan-1-one. The key stereochemistry-defining step is the reduction of the ketone to the corresponding alcohol. Diastereoselective reduction methods are employed to selectively access either the cis- or trans-cyclobutanol. Subsequent conversion of a suitable precursor to the aminomethyl group and final deprotection yields the target chiral this compound isomers.

Synthetic_Strategy 3-(Boc-amino)cyclobutan-1-one 3-(Boc-amino)cyclobutan-1-one cis-3-(Boc-amino)cyclobutanol cis-3-(Boc-amino)cyclobutanol 3-(Boc-amino)cyclobutan-1-one->cis-3-(Boc-amino)cyclobutanol Diastereoselective Reduction (e.g., L-Selectride) trans-3-(Boc-amino)cyclobutanol trans-3-(Boc-amino)cyclobutanol 3-(Boc-amino)cyclobutan-1-one->trans-3-(Boc-amino)cyclobutanol Enantioselective Reduction (e.g., CBS) followed by functional group conversion cis-3-(Aminomethyl)cyclobutanol cis-3-(Aminomethyl)cyclobutanol cis-3-(Boc-amino)cyclobutanol->cis-3-(Aminomethyl)cyclobutanol 1. Mesylation 2. Cyanation 3. Reduction 4. Deprotection trans-3-(Aminomethyl)cyclobutanol trans-3-(Aminomethyl)cyclobutanol trans-3-(Boc-amino)cyclobutanol->trans-3-(Aminomethyl)cyclobutanol 1. Mesylation 2. Cyanation 3. Reduction 4. Deprotection

Caption: General synthetic workflow.

Data Presentation

The following tables summarize typical yields and stereoselectivities for the key transformations in the synthesis of chiral this compound.

Table 1: Diastereoselective Reduction of 3-(Boc-amino)cyclobutan-1-one

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
L-Selectride®THF-78>95:5~90[1]
Lithium tri-tert-butoxyaluminum hydrideTHF-78>90:10~85[1]
Sodium borohydrideMeOH0~80:20>95[2]

Table 2: Enantioselective Reduction of 3-Substituted Cyclobutanones

Catalyst/ReagentSubstrate AnalogueEnantiomeric Excess (ee, %)Diastereomeric Ratio (trans:cis)Yield (%)Reference
(S)-CBS reagent / BH₃·SMe₂3-Arylcyclobutanone91 - 99~1:1~95
RuCl--INVALID-LINK-- / HCOOH:Et₃N3-Arylcyclobutanone97 - 99>20:1 (for trans)~94

Table 3: Conversion of Hydroxyl to Aminomethyl Group (Illustrative)

StepReagents and ConditionsIntermediate/ProductYield (%)
1. MesylationMsCl, Et₃N, DCM, 0 °C to rt3-(Boc-amino)cyclobutyl methanesulfonate>95
2. CyanationKCN, DMSO, 80 °C3-(Boc-amino)cyclobutanecarbonitrile~80
3. Nitrile ReductionLiAlH₄, THF, 0 °C to rttert-butyl ((3-(aminomethyl)cyclobutyl)carbamate)~85
4. Deprotection4M HCl in Dioxane, rtThis compound hydrochloride>95

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-3-(Boc-amino)cyclobutanol

This protocol is adapted from the general procedure for the highly diastereoselective reduction of 3-substituted cyclobutanones to yield the cis-isomer.[1][2]

Materials:

  • 3-(tert-butoxycarbonylamino)cyclobutan-1-one

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-(tert-butoxycarbonylamino)cyclobutan-1-one (1.0 eq).

  • Dissolve the ketone in anhydrous THF to a concentration of 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise to the cooled solution over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford cis-3-(tert-butoxycarbonylamino)cyclobutanol.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Purification Start Dissolve 3-(Boc-amino)cyclobutan-1-one in anhydrous THF Cool Cool to -78 °C Start->Cool Add_Reducing_Agent Slowly add L-Selectride® Cool->Add_Reducing_Agent Stir Stir at -78 °C for 2h Add_Reducing_Agent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. NaHCO₃ (aq) Monitor->Quench Warm Warm to RT and add Rochelle's salt Quench->Warm Extract Extract with Ethyl Acetate Warm->Extract Purify Purify by Flash Chromatography Extract->Purify Product cis-3-(Boc-amino)cyclobutanol Purify->Product

Caption: Workflow for cis-isomer synthesis.

Protocol 2: Enantioselective Synthesis of trans-3-(Boc-amino)cyclobutanol Precursor

This protocol utilizes a CBS (Corey-Bakshi-Shibata) reduction for the enantioselective synthesis of the cyclobutanol. The resulting product is a mixture of diastereomers that can be separated, with the trans isomer often being accessible after further steps.

Materials:

  • 3-(tert-butoxycarbonylamino)cyclobutan-1-one

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq).

  • Add anhydrous THF and cool the solution to -20 °C.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq) and stir for 15 minutes.

  • In a separate flask, dissolve 3-(tert-butoxycarbonylamino)cyclobutan-1-one (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the ketone to the catalyst solution at -20 °C over 30 minutes.

  • Stir the reaction mixture at -20 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Add saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the cis and trans diastereomers of 3-(tert-butoxycarbonylamino)cyclobutanol.

Protocol_2_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Enantioselective Reduction cluster_workup Workup and Purification Start_Cat Charge (S)-CBS reagent and THF Cool_Cat Cool to -20 °C Start_Cat->Cool_Cat Add_Borane Add BH₃·SMe₂ Cool_Cat->Add_Borane Add_Ketone Slowly add ketone solution Add_Borane->Add_Ketone Stir_React Stir at -20 °C for 4-6h Add_Ketone->Stir_React Monitor_React Monitor by TLC Stir_React->Monitor_React Quench_React Quench with Methanol Monitor_React->Quench_React Extract_React Aqueous workup and extraction Quench_React->Extract_React Purify_React Purify by Flash Chromatography Extract_React->Purify_React Product_trans trans-3-(Boc-amino)cyclobutanol Purify_React->Product_trans

Caption: Workflow for trans-isomer synthesis.

Protocol 3: Conversion of Cyclobutanol to Aminomethyl Cyclobutanol

This protocol describes a general sequence to convert the hydroxyl group of the protected amino alcohol to an aminomethyl group. This procedure is applicable to both cis and trans isomers.

Materials:

  • cis- or trans-3-(tert-butoxycarbonylamino)cyclobutanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Potassium cyanide (KCN)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 4M HCl in Dioxane

Procedure:

Step 1: Mesylation

  • Dissolve the protected amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) and stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Quench with water and extract with DCM. The organic layer is washed with brine, dried, and concentrated to give the mesylate, which is often used directly in the next step.

Step 2: Cyanation

  • Dissolve the crude mesylate in anhydrous DMSO.

  • Add potassium cyanide (2.0 eq) and heat the mixture to 80 °C for 12 hours.

  • Cool to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify by column chromatography to obtain the nitrile.

Step 3: Nitrile Reduction

  • Dissolve the nitrile (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Carefully add lithium aluminum hydride (2.0 eq) portion-wise.

  • Stir at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Cool to 0 °C and quench sequentially with water, 15% NaOH (aq), and water.

  • Filter the resulting solid and concentrate the filtrate to obtain the crude diamine.

Step 4: Deprotection

  • Dissolve the crude Boc-protected diamine in 4M HCl in Dioxane.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure to obtain the hydrochloride salt of the desired this compound.

Conclusion

The protocols outlined provide a robust framework for the asymmetric synthesis of both cis- and trans-3-(aminomethyl)cyclobutanol. The key to achieving high stereoselectivity lies in the careful choice of reducing agents and reaction conditions for the cyclobutanone reduction. These chiral building blocks are valuable tools for medicinal chemists, enabling the exploration of novel chemical space and the development of next-generation therapeutics. Researchers should optimize the described conditions for their specific substrates and scales.

References

Application Notes and Protocols: 3-(Aminomethyl)cyclobutanol in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-natural amino acids are invaluable tools in modern drug design, offering a means to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, conformationally constrained amino acids have garnered significant attention for their ability to impart specific secondary structures and enhance binding affinity to biological targets. 3-(Aminomethyl)cyclobutanol, a non-natural amino acid incorporating a rigid cyclobutane scaffold, presents a unique building block for the design of novel therapeutics. Its distinct three-dimensional structure can introduce conformational rigidity into peptide backbones, making it a valuable moiety for developing peptidomimetics and small molecule drugs targeting a range of diseases.

This document provides detailed application notes and experimental protocols for the utilization of this compound in drug design, with a focus on its application in Janus Kinase (JAK) inhibitors and as a structural motif in androgen receptor modulators.

Key Properties and Applications

The cyclobutane ring of this compound restricts the conformational freedom of molecules into which it is incorporated. This property can be leveraged to:

  • Enhance Binding Affinity: By pre-organizing the pharmacophoric elements of a drug into a bioactive conformation, the entropic penalty of binding to a target is reduced, potentially leading to increased potency.

  • Improve Selectivity: The rigid scaffold can allow for more precise interactions with a specific target, reducing off-target effects.

  • Increase Metabolic Stability: The non-natural structure can be less susceptible to degradation by proteases and other metabolic enzymes, leading to a longer in vivo half-life.

Case Study 1: JAK Inhibitors

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. The development of selective JAK inhibitors is a major focus of drug discovery. The cyclobutane moiety has been successfully incorporated into potent and selective JAK inhibitors.

Quantitative Data: JAK Inhibitor Activity

A notable example is the clinical candidate N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842) , a selective JAK1 inhibitor.[1][2] The cis-cyclobutane core serves as a rigid scaffold to orient the key pharmacophores for optimal interaction with the kinase domain.

CompoundTargetIC50 (nM)Assay Type
PF-04965842JAK129In vitro enzymatic assay
PF-04965842JAK2803In vitro enzymatic assay
PF-04965842TYK21253In vitro enzymatic assay

Table 1: Inhibitory activity of a cyclobutane-containing JAK1 inhibitor.

Signaling Pathway: JAK-STAT Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., PF-04965842) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Gene Regulation

Case Study 2: Androgen Receptor Modulators

The androgen receptor (AR) is a key driver of prostate cancer progression. Nonsteroidal antiandrogens that antagonize AR signaling are a mainstay of treatment. Apalutamide, an approved drug for prostate cancer, features a spirocyclic core that includes a cyclobutane ring, demonstrating the utility of this scaffold in modulating hormone receptor activity.

Quantitative Data: Pharmacokinetics of Apalutamide
ParameterValue
Bioavailability100%
Protein Binding96% (Apalutamide), 95% (N-desmethyl apalutamide)
MetabolismHepatic (CYP2C8, CYP3A4)
Elimination Half-life3-4 days (at steady-state)
Excretion65% Urine, 24% Feces

Table 2: Pharmacokinetic parameters of Apalutamide.

Signaling Pathway: Androgen Receptor Signaling

Androgen_Receptor_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR_HSP AR-HSP Complex Androgen->AR_HSP 1. Binding AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer 3. Dimerization HSP HSP AR_HSP->AR 2. HSP Dissociation Apalutamide Apalutamide Apalutamide->AR_HSP Inhibits Androgen Binding Apalutamide->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Apalutamide->ARE Inhibits DNA Binding AR_dimer->ARE 4. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription 5. Gene Regulation

Experimental Protocols

Synthesis of Fmoc-protected this compound

The following is a general protocol for the Fmoc protection of this compound. The specific stereoisomer (cis or trans) will depend on the starting material.

Fmoc_Protection_Workflow Start This compound Reaction Dissolve in aq. Dioxane + Na2CO3 Start->Reaction Addition Add Fmoc-OSu in Dioxane Reaction->Addition Stir Stir at RT (Overnight) Addition->Stir Workup Acidify (HCl) Extract (EtOAc) Stir->Workup Purify Column Chromatography Workup->Purify Product Fmoc-3-(aminomethyl)cyclobutanol Purify->Product

Materials:

  • This compound hydrochloride

  • 9-Fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and 1,4-dioxane (1:1).

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired Fmoc-protected amino alcohol.

Incorporation of Fmoc-3-(aminomethyl)cyclobutanol into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of a non-natural amino acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

SPPS_Workflow cluster_synthesis_cycle Iterative Synthesis Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Start Resin-Bound Peptide Start->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Product Purified Peptide Purification->Product

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling:

    • In a separate vial, pre-activate Fmoc-3-(aminomethyl)cyclobutanol (3-5 eq) with a coupling agent like PyBOP or HBTU (3-5 eq) and DIPEA (6-10 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a versatile non-natural amino acid that offers significant advantages in drug design. Its rigid cyclobutane core can be strategically employed to constrain the conformation of peptidomimetics and small molecules, leading to enhanced potency, selectivity, and metabolic stability. The case studies of a selective JAK inhibitor and the androgen receptor modulator apalutamide highlight the successful application of this structural motif in clinically relevant molecules. The provided experimental protocols offer a starting point for researchers to synthesize and incorporate this valuable building block into their own drug discovery programs. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the use of unique building blocks like this compound will undoubtedly play an increasingly important role.

References

Application Notes and Protocols for the Scale-up Synthesis of cis-3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-3-(Aminomethyl)cyclobutanol is a valuable bifunctional molecule increasingly utilized as a key building block in the synthesis of novel therapeutic agents. Its rigid cyclobutane core and the cis-stereochemical arrangement of the aminomethyl and hydroxyl functionalities provide a unique three-dimensional scaffold that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The growing interest in this motif necessitates the development of robust and scalable synthetic routes to ensure a reliable supply for research and development activities.

This document provides a detailed protocol for the scale-up synthesis of cis-3-(Aminomethyl)cyclobutanol, focusing on a practical and efficient multi-step approach. The described methodology is designed to be amenable to large-scale production, with considerations for process safety, yield optimization, and purification.

Overview of the Synthetic Strategy

The proposed synthetic route commences with the preparation of a key intermediate, 3-oxocyclobutanecarboxylic acid, which is then converted to the N-Boc protected aminomethyl cyclobutanone. Subsequent stereoselective reduction of the ketone functionality affords the desired cis-alcohol, followed by a final deprotection step to yield the target compound.

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

The synthesis of 3-oxocyclobutanecarboxylic acid is a critical first step and can be achieved via several reported methods. One scalable approach involves the hydrolysis and decarboxylation of a suitable precursor.[1][2][3][4]

Protocol:

  • Reaction Setup: A multi-neck reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe is charged with 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester and 20% aqueous hydrochloric acid.

  • Reaction Conditions: The mixture is heated to reflux and stirred vigorously for 48-72 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The aqueous solution is then continuously extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane, for 20-24 hours.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-oxocyclobutanecarboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Step 2: Synthesis of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate

This step involves the conversion of the carboxylic acid to the corresponding N-Boc protected aminomethyl ketone. This transformation can be accomplished through a multi-step sequence involving amide formation, reduction, and Boc protection.

Protocol:

  • Amide Formation: 3-Oxocyclobutanecarboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The crude acid chloride is then reacted with aqueous ammonia to form 3-oxocyclobutanecarboxamide.

  • Hofmann Rearrangement & Boc Protection: The 3-oxocyclobutanecarboxamide is subjected to a Hofmann rearrangement in the presence of a suitable Hofmann reagent (e.g., bromine and sodium methoxide) in methanol to generate the methyl carbamate intermediate. This intermediate is then hydrolyzed and subsequently protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine to yield tert-butyl ((3-oxocyclobutyl)methyl)carbamate.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 3: Stereoselective Reduction to cis-tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

The stereoselective reduction of the ketone is a crucial step to establish the desired cis stereochemistry. Hydride reductions of 3-substituted cyclobutanones have been shown to exhibit high cis-diastereoselectivity.[5][6]

Protocol:

  • Reaction Setup: A solution of tert-butyl ((3-oxocyclobutyl)methyl)carbamate in a suitable solvent (e.g., methanol or ethanol) is cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction is monitored by TLC until complete consumption of the starting material.

  • Work-up and Isolation: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification: The crude cis-tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate can be purified by column chromatography or recrystallization.

Step 4: Deprotection to cis-3-(Aminomethyl)cyclobutanol

The final step is the removal of the Boc protecting group to afford the target compound.

Protocol:

  • Reaction Setup: cis-tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Deprotection: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added to the solution. The reaction mixture is stirred at room temperature for 1-4 hours.

  • Isolation: The solvent and excess acid are removed under reduced pressure. The residue is then triturated with diethyl ether to precipitate the product as its corresponding salt (e.g., trifluoroacetate or hydrochloride). The free base can be obtained by neutralization with a suitable base and subsequent extraction.

  • Purification: The final product can be purified by recrystallization or by conversion to a salt and recrystallization.

Data Presentation

StepReactionKey ReactantsReagentsTypical Yield (%)Purity (%)
1Hydrolysis/Decarboxylation3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester20% HCl (aq)65-75>95 (after recrystallization)
2Amidation/Rearrangement/Protection3-Oxocyclobutanecarboxylic acid1. SOCl₂ 2. NH₃(aq) 3. Br₂/NaOMe 4. (Boc)₂O50-60 (over 4 steps)>98 (after chromatography)
3Stereoselective Reductiontert-Butyl ((3-oxocyclobutyl)methyl)carbamateNaBH₄85-95>95 (cis isomer)
4Deprotectioncis-tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamateTFA or HCl in Dioxane>95>99 (as salt)

Visualizations

G cluster_0 Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid cluster_1 Step 2: Conversion to Protected Ketone cluster_2 Step 3: Stereoselective Reduction cluster_3 Step 4: Deprotection Precursor 3,3-Dimethoxycyclobutane-1,1- dicarboxylic acid diethyl ester Hydrolysis Hydrolysis & Decarboxylation (HCl, Reflux) Precursor->Hydrolysis Intermediate_1 3-Oxocyclobutanecarboxylic Acid Hydrolysis->Intermediate_1 Amidation Amidation & Rearrangement Intermediate_1->Amidation Protection Boc Protection ((Boc)₂O) Amidation->Protection Intermediate_2 tert-Butyl ((3-oxocyclobutyl) methyl)carbamate Protection->Intermediate_2 Reduction Stereoselective Reduction (NaBH₄) Intermediate_2->Reduction Intermediate_3 cis-tert-Butyl ((3-hydroxycyclobutyl) methyl)carbamate Reduction->Intermediate_3 Deprotection Deprotection (TFA or HCl) Intermediate_3->Deprotection Final_Product cis-3-(Aminomethyl)cyclobutanol Deprotection->Final_Product

Caption: Synthetic workflow for the scale-up synthesis of cis-3-(Aminomethyl)cyclobutanol.

G Start 3-(Boc-aminomethyl)cyclobutanone Hydride_Attack Hydride Attack (e.g., from NaBH₄) Start->Hydride_Attack Transition_State_cis Favored Transition State (less steric hindrance) Hydride_Attack->Transition_State_cis Anti-facial attack Transition_State_trans Disfavored Transition State (more steric hindrance) Hydride_Attack->Transition_State_trans Syn-facial attack Product_cis cis-3-(Boc-aminomethyl)cyclobutanol (Major Product) Transition_State_cis->Product_cis Product_trans trans-3-(Boc-aminomethyl)cyclobutanol (Minor Product) Transition_State_trans->Product_trans

Caption: Rationale for the stereoselective reduction of the cyclobutanone intermediate.

References

Application Notes and Protocols for the Synthesis of Bioactive Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and therapeutic potential of bioactive spiro compounds, with a focus on spirooxindoles as potent anticancer agents. Detailed protocols for common synthetic methodologies and quantitative biological data are presented to facilitate research and development in this promising area of medicinal chemistry.

Introduction to Bioactive Spiro Compounds

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have garnered significant interest in drug discovery due to their unique three-dimensional structures.[1] This distinct topology provides a rigid molecular scaffold that can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear molecules.[2] Spiro-heterocycles, in particular, are prevalent in a wide array of natural products and have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]

Among the various classes of spiro compounds, spirooxindoles have emerged as a privileged scaffold in medicinal chemistry.[5] The spirooxindole core is a key structural motif in several natural products and has been extensively explored for the development of novel therapeutic agents.[6] One of the most significant applications of spirooxindoles is in the development of inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer biology.[7]

Data Presentation: Biological Activity of Bioactive Spiro Compounds

The following tables summarize the quantitative biological data for representative bioactive spiro compounds.

Table 1: Anticancer Activity of Representative Spirooxindoles

Compound IDSpiro-Ring SystemCancer Cell LineIC50 (µM)Reference
MI-888 Spiro[pyrrolidine-3,3'-oxindole]SJSA-1 (osteosarcoma)0.083[8]
Compound 3e SpirocyclopropylthiooxindoleMCF-7 (breast cancer)1.09[9]
Compound 4a SpirocyclopropylthiooxindoleHCT116 (colon cancer)2.05[9]
Compound 4j SpirocyclopropylthiooxindoleSJSA-1 (osteosarcoma)0.82[9]
Chalcone 3b Precursor to SpirooxindoleHepG2 (liver cancer)3.5[10]

Table 2: MDM2-p53 Interaction Inhibition by Spirooxindoles

Compound IDAssayKi (nM)Reference
MI-888 MDM2 Binding Assay0.44[11][12]
SAR405838 (MI-77301) MDM2 Binding Assay0.88[9]

Signaling Pathway: MDM2-p53 Interaction and its Inhibition by Spirooxindoles

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[3][13] Murine double minute 2 (MDM2) is a key negative regulator of p53. MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its degradation and thereby suppressing its tumor-suppressive functions.[10] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.[7]

Spirooxindoles have been identified as potent inhibitors of the MDM2-p53 interaction.[7] They act by binding to a hydrophobic pocket on the surface of MDM2, the same pocket that p53 binds to.[7] This competitive binding prevents MDM2 from interacting with p53, leading to the stabilization and activation of p53.[7] The reactivated p53 can then induce the expression of its target genes, resulting in cell cycle arrest and apoptosis of cancer cells.[3][13]

Caption: Inhibition of the MDM2-p53 pathway by spirooxindoles.

Experimental Protocols

Protocol 1: Synthesis of Spiropyrrolidinyl Oxindoles via 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of spiropyrrolidinyl oxindoles through a three-component 1,3-dipolar cycloaddition reaction.

Materials:

  • Isatin or substituted isatin

  • Sarcosine or other secondary amino acid

  • Dipolarophile (e.g., chalcone, maleimide)

  • Methanol (reagent grade)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the dipolarophile (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add isatin (1.0 mmol) and sarcosine (1.0 mmol).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired spiropyrrolidinyl oxindole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis of Spiro Compounds

This protocol outlines a green and efficient method for the synthesis of spiro compounds using microwave irradiation.

Materials:

  • Isatin

  • Malononitrile

  • Barbituric acid

  • Ethanol

  • 1-methylimidazolium chloride (ionic liquid catalyst)

  • Microwave reactor

  • Stir bar

Procedure:

  • In a 10 mL microwave reaction vessel, combine isatin (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and 1-methylimidazolium chloride (0.3 mmol) in ethanol (6 mL).

  • Place a stir bar in the vessel and seal it.

  • Irradiate the reaction mixture in the microwave reactor at 80°C for 2 hours with a power of 150 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • The solid product that forms is collected by filtration.

  • Wash the solid with ice-cold acetonitrile.

  • Dry the product under vacuum to obtain the pure spiro compound.

  • Characterize the final product using appropriate analytical techniques.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive spiro compounds.

Experimental_Workflow Start Starting Materials (e.g., Isatin, Amino Acid, Dipolarophile) Synthesis Chemical Synthesis (e.g., 1,3-Dipolar Cycloaddition) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Bioassay Biological Evaluation (e.g., Anticancer Activity Assay) Characterization->Bioassay DataAnalysis Data Analysis (IC50/Ki Determination) Bioassay->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Aminomethyl)cyclobutanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective synthetic route starts from 3-oxocyclobutanecarboxylic acid. The key steps involve the conversion of the carboxylic acid to a nitrile, followed by sequential reduction of the ketone and nitrile functionalities. This multi-step synthesis allows for controlled transformations and purification of intermediates, ultimately leading to higher yields of the final product.

Q2: What are the critical steps in the synthesis of this compound that affect the overall yield?

The critical steps that significantly impact the overall yield are:

  • Chemoselective reduction of the ketone: Achieving high selectivity in the reduction of the ketone in the presence of the nitrile is crucial to avoid side reactions.

  • Hydroxyl group protection: Efficient protection of the hydroxyl group is necessary to prevent its interference during the subsequent nitrile reduction.

  • Nitrile reduction: The choice of reducing agent and reaction conditions for the nitrile reduction can greatly influence the yield and purity of the final product.

  • Purification of intermediates and the final product: Proper purification at each stage is essential to remove byproducts and unreacted starting materials that can affect subsequent reactions and the final product's purity.

Q3: How can I purify the final product, this compound?

Purification of this compound can be achieved through several methods. Distillation, particularly fractional distillation, is effective in separating the product from impurities with different boiling points.[1] If the product is crystalline, recrystallization from a suitable solvent system can yield a high-purity solid.[1] Column chromatography is another option for separating stereoisomers or closely related impurities.

Troubleshooting Guides

Problem 1: Low yield in the conversion of 3-oxocyclobutanecarboxylic acid to 3-oxocyclobutanecarbonitrile.
  • Potential Cause: Incomplete amide formation or inefficient dehydration of the amide.

  • Troubleshooting Steps:

    • Amide Formation: Ensure the complete conversion of the carboxylic acid to the acid chloride using a suitable reagent like thionyl chloride or oxalyl chloride before reacting with ammonia. Monitor the reaction progress using TLC or LC-MS.

    • Dehydration: Use an effective dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) for the conversion of the amide to the nitrile. Ensure anhydrous conditions as moisture can hinder the reaction.

    • Purification: Purify the intermediate amide before proceeding to the dehydration step to remove any unreacted starting materials or byproducts.

Problem 2: Poor chemoselectivity during the reduction of 3-oxocyclobutanecarbonitrile, resulting in a mixture of products.
  • Potential Cause: The reducing agent is not selective for the ketone over the nitrile.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Use a mild and selective reducing agent for the ketone, such as sodium borohydride (NaBH₄).[1] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will likely reduce both the ketone and the nitrile.[2][3]

    • Reaction Conditions: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance the selectivity of the reducing agent.

    • Protecting Groups: If selectivity remains an issue, consider protecting the nitrile group before the ketone reduction, although this adds extra steps to the synthesis.

Problem 3: Low yield during the nitrile reduction to the aminomethyl group.
  • Potential Cause: Incomplete reaction, side reactions, or ineffective reducing agent.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for the reduction of nitriles to primary amines.[2][4][5] Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), can also be used.[6]

    • Reaction Conditions: Ensure anhydrous conditions, as LiAlH₄ reacts violently with water.[2] Use a suitable solvent like diethyl ether or THF. The reaction may require heating (reflux) to go to completion.

    • Work-up: A careful aqueous work-up is necessary to quench the excess LiAlH₄ and hydrolyze the aluminum complexes to liberate the amine product.

    • Hydroxyl Protection: Ensure the hydroxyl group is properly protected before this step to prevent it from reacting with the hydride reagent.

Problem 4: Difficulty in removing the hydroxyl protecting group.
  • Potential Cause: The chosen protecting group is too stable under the deprotection conditions.

  • Troubleshooting Steps:

    • Choice of Protecting Group: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are common protecting groups for alcohols that can be readily cleaved.[7][8][9]

    • Deprotection Reagents: For silyl ethers, use a fluoride source like tetrabutylammonium fluoride (TBAF) in THF for deprotection.[9][10] Acidic conditions can also be used, but care must be taken if other acid-sensitive groups are present.[8][9]

    • Reaction Monitoring: Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion without degrading the product.

Quantitative Data

StepReactantProductReagent/ConditionsTypical Yield (%)Reference(s)
Ketone Reduction 3-Oxocyclobutanecarbonitrile3-HydroxycyclobutanecarbonitrileNaBH₄, MeOH, 0 °C to rt85-95[1]
Hydroxyl Protection 3-Hydroxycyclobutanecarbonitrile3-(tert-Butyldimethylsilyloxy)cyclobutanecarbonitrileTBDMS-Cl, Imidazole, DMF>90[7][9]
Nitrile Reduction 3-(tert-Butyldimethylsilyloxy)cyclobutanecarbonitrile3-(tert-Butyldimethylsilyloxy)cyclobutane-1-methanamineLiAlH₄, THF, reflux80-90[2][4]
Deprotection 3-(tert-Butyldimethylsilyloxy)cyclobutane-1-methanamineThis compoundTBAF, THF>90[9][10]

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxycyclobutanecarbonitrile

This protocol describes the chemoselective reduction of the ketone in 3-oxocyclobutanecarbonitrile.

  • Preparation: In a round-bottom flask, dissolve 3-oxocyclobutanecarbonitrile (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding acetone.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Protection of the Hydroxyl Group with TBDMS

This protocol details the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.[7][9]

  • Preparation: In a round-bottom flask, dissolve 3-hydroxycyclobutanecarbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Reduction of the Nitrile to a Primary Amine

This protocol describes the reduction of the protected nitrile to the corresponding amine using LiAlH₄.[2][4]

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate: Slowly add a solution of 3-(tert-butyldimethylsilyloxy)cyclobutanecarbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.

Protocol 4: Deprotection of the TBDMS Ether

This protocol outlines the removal of the TBDMS protecting group to yield the final product.[9][10]

  • Preparation: Dissolve the TBDMS-protected amine (1.0 eq) in tetrahydrofuran (THF).

  • Addition of Deprotecting Agent: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Ketone Reduction cluster_step3 Step 3: Hydroxyl Protection cluster_step4 Step 4: Nitrile Reduction cluster_step5 Step 5: Deprotection start 3-Oxocyclobutanecarboxylic Acid step1 3-Oxocyclobutanecarbonitrile start->step1 1. SOCl₂, NH₄OH 2. Dehydrating Agent step2 3-Hydroxycyclobutanecarbonitrile step1->step2 NaBH₄ step3 3-(Protected-hydroxy)cyclobutanecarbonitrile step2->step3 Protecting Group (e.g., TBDMS-Cl) step4 3-(Protected-hydroxy)-1-(aminomethyl)cyclobutane step3->step4 LiAlH₄ end This compound step4->end Deprotecting Agent (e.g., TBAF)

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_investigation Identify Problematic Step cluster_solutions Implement Solutions start Low Yield Observed check_step1 Analyze Intermediates (TLC, LC-MS, NMR) start->check_step1 problem_step Problematic Step Identified check_step1->problem_step solution1 Optimize Reaction Conditions (Temperature, Time, Stoichiometry) problem_step->solution1 solution2 Change Reagents (e.g., Reducing or Protecting Agent) problem_step->solution2 solution3 Improve Purification of Intermediates problem_step->solution3 end Yield Improved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing low reaction yields.

Chemoselectivity_Troubleshooting cluster_analysis Analyze Product Mixture cluster_remediation Remediation Strategies start Poor Chemoselectivity in Ketone Reduction analysis Identify Side Products (GC-MS, NMR) start->analysis cause Cause Determined analysis->cause remedy1 Switch to Milder Reducing Agent (e.g., NaBH₄) cause->remedy1 remedy2 Lower Reaction Temperature cause->remedy2 remedy3 Protect Non-Target Functional Group cause->remedy3 end Improved Selectivity remedy1->end remedy2->end remedy3->end

Caption: Troubleshooting workflow for poor chemoselectivity.

References

Technical Support Center: Purification of Crude 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-(Aminomethyl)cyclobutanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on its synthetic route. A common pathway involves the reduction of a nitrile precursor. Potential impurities from this process include:

  • Unreacted Starting Materials: Residual nitrile precursor.

  • Side-Products from Nitrile Reduction: Formation of secondary and tertiary amines through side reactions during catalytic hydrogenation.[1][2]

  • Isomers: Depending on the synthesis, cis- and trans-isomers of this compound may be present.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as residual reducing agents or catalysts.

Q2: Which purification techniques are most effective for this compound?

A2: Due to its polar nature, a combination of techniques is often employed:

  • Distillation: Vacuum distillation can be effective for separating the product from non-volatile impurities.[3]

  • Recrystallization: This is a powerful technique for removing both more and less soluble impurities.[4][5] Often, converting the amine to a salt (e.g., hydrochloride) can improve crystallization properties.

  • Column Chromatography: Normal-phase chromatography on silica gel can be challenging due to the polar amine group. Alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with pH adjustment are often more suitable.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and identifying impurities. Chiral HPLC may be necessary to separate enantiomers.[6]

  • Gas Chromatography (GC): Can be used to assess purity, potentially after derivatization to increase volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with different chemical shifts.

  • Mass Spectrometry (MS): Used for molecular weight confirmation and identification of unknown impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.
The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound is less soluble, or use an anti-solvent to induce precipitation.[4]
Poor recovery of the purified product. The compound has significant solubility in the cold solvent.Cool the crystallization mixture in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals.
Crystals are being lost during filtration.Use a finer filter paper or a Büchner funnel with a proper seal.
The purified product is still impure. The cooling process was too rapid, trapping impurities in the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
The chosen solvent does not effectively differentiate between the product and a major impurity.Screen for a different solvent or solvent system with better selectivity.[4]
Column Chromatography Issues
Problem Possible Cause Solution
Product elutes with the solvent front (no retention). The eluent is too polar for the stationary phase.For normal-phase chromatography, decrease the polarity of the eluent.
The compound is too polar for the stationary phase.Consider using a more polar stationary phase (e.g., HILIC) or switching to reversed-phase chromatography.
Significant peak tailing. Strong interaction between the basic amine and acidic silica gel.Add a small amount of a basic modifier (e.g., triethylamine, ammonia) to the eluent to suppress this interaction.
Column overload.Reduce the amount of sample loaded onto the column.
Poor separation of isomers. The chosen chromatographic conditions lack the necessary selectivity.Optimize the mobile phase composition and gradient. Consider using a different stationary phase or a chiral column if enantiomers are present.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Column Chromatography (HILIC)
  • Column Selection: Choose a suitable HILIC column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of an organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer (e.g., ammonium formate).

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase.

  • Injection and Elution: Inject the sample and begin the gradient elution, gradually increasing the percentage of the aqueous buffer.

  • Fraction Collection: Collect fractions as the product elutes from the column.

  • Analysis: Analyze the collected fractions for purity using a suitable analytical technique (e.g., HPLC, GC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude this compound distillation Vacuum Distillation crude->distillation Remove non-volatile impurities recrystallization Recrystallization distillation->recrystallization Further purification chromatography Column Chromatography distillation->chromatography Isomer separation analysis Purity Analysis (HPLC, GC, NMR) recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity > 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue recrystallization_issue Recrystallization Problem start->recrystallization_issue chromatography_issue Chromatography Problem start->chromatography_issue oiling_out Oiling Out recrystallization_issue->oiling_out low_yield Low Yield recrystallization_issue->low_yield peak_tailing Peak Tailing chromatography_issue->peak_tailing poor_separation Poor Separation chromatography_issue->poor_separation solution1 Change Solvent/Use Anti-solvent oiling_out->solution1 solution2 Cool Slowly/Minimize Wash low_yield->solution2 solution3 Add Base to Eluent peak_tailing->solution3 solution4 Optimize Gradient/Change Column poor_separation->solution4

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Overcoming Diastereoselectivity Issues in Cyclobutanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective cyclobutanol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for producing stereochemically defined cyclobutanol derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems encountered during the synthesis of cyclobutanols, with a focus on improving diastereoselectivity.

Paterno-Büchi Reaction

The Paterno-Büchi reaction is a powerful photochemical [2+2] cycloaddition for the synthesis of oxetanes, which can be further transformed into cyclobutanols. However, controlling the diastereoselectivity can be challenging.

Q1: My Paterno-Büchi reaction is yielding a low diastereomeric ratio (d.r.). What factors can I investigate to improve the selectivity?

A1: Low diastereoselectivity in the Paterno-Büchi reaction can often be attributed to several factors, including reaction temperature, solvent polarity, and the nature of the reactants. Here are key parameters to optimize:

  • Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.[1][2]

  • Solvent Choice: The polarity of the solvent can influence the stability of the intermediate biradicals and their subsequent cyclization pathways.[2] A screening of solvents with varying polarities is recommended.

  • Chiral Auxiliaries: The use of chiral auxiliaries on either the carbonyl compound or the alkene can induce facial selectivity, leading to improved diastereomeric ratios.

  • Lewis Acid Catalysis: The addition of a Lewis acid can influence the reaction's stereochemical outcome by coordinating to the carbonyl oxygen, thereby creating a more rigid and organized transition state.

Below is a troubleshooting workflow to guide your optimization efforts:

Paterno_Buchi_Troubleshooting start Low d.r. in Paterno-Büchi Reaction temp Optimize Temperature (e.g., decrease to -78 °C) start->temp solvent Screen Solvents (polar vs. non-polar) start->solvent auxiliary Introduce Chiral Auxiliary start->auxiliary lewis_acid Screen Lewis Acids start->lewis_acid success Improved d.r. temp->success solvent->success auxiliary->success lewis_acid->success Cyclobutanone_Reduction_Troubleshooting start Poor cis:trans Ratio in Cyclobutanone Reduction temp Lower Reaction Temperature (e.g., to -78 °C) start->temp solvent Switch to a Less Polar Solvent (e.g., THF, Diethyl Ether) start->solvent reagent Screen Reducing Agents (e.g., NaBH4, L-Selectride) start->reagent success Improved cis-Selectivity temp->success solvent->success reagent->success BCB_Ring_Opening_Troubleshooting start Low d.r. in BCB Ring-Opening lewis_acid Screen Lewis Acids (e.g., Bi(OTf)3, Sc(OTf)3) start->lewis_acid solvent Screen Solvents (e.g., CH2Cl2, MeCN) start->solvent temp Optimize Temperature start->temp success Improved d.r. lewis_acid->success solvent->success temp->success

References

Navigating the Challenges of Mitsunobu Reactions with Cyclobutanols: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Mitsunobu reaction offers a powerful tool for stereochemical inversion of alcohols. However, when applied to strained ring systems like cyclobutanols, this classic reaction can present unique challenges. This technical support guide provides a comprehensive overview of common issues, troubleshooting strategies, and detailed experimental protocols to facilitate successful Mitsunobu reactions with cyclobutanol substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Mitsunobu reaction with a cyclobutanol substrate failing or giving low yields?

Low yields or reaction failure with cyclobutanol substrates in a Mitsunobu reaction can stem from several factors, often related to the inherent steric hindrance and ring strain of the cyclobutane ring.[1] Common culprits include:

  • Steric Hindrance: The compact structure of the cyclobutane ring can impede the approach of the bulky Mitsunobu reagents and the nucleophile, slowing down or preventing the desired SN2 displacement.

  • Insufficiently Acidic Nucleophile: The Mitsunobu reaction relies on the in situ formation of an acidic proton source to protonate the betaine intermediate. If the pKa of the nucleophile is too high (typically > 13), the reaction may not proceed efficiently.[2][3]

  • Reagent Quality and Stoichiometry: The purity of triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) is crucial. PPh₃ can oxidize over time, and azodicarboxylates are sensitive to moisture. Using an excess of these reagents (typically 1.5 equivalents or more) is often necessary.

  • Order of Addition: The sequence of reagent addition can significantly impact the reaction outcome. Pre-forming the betaine intermediate by adding the azodicarboxylate to the PPh₃ before introducing the alcohol and nucleophile can sometimes be beneficial.[2]

  • Solvent Choice and Moisture: Anhydrous solvents, typically tetrahydrofuran (THF) or toluene, are essential for a successful Mitsunobu reaction. Trace amounts of water can consume the reagents and lead to unwanted side reactions.

Q2: I am observing the formation of unexpected byproducts. What are the likely side reactions?

While the desired SN2 inversion is the primary pathway, several side reactions can occur, particularly with challenging substrates like cyclobutanols:

  • Elimination: The strained nature of the cyclobutane ring can make elimination to form cyclobutene derivatives a competing pathway, especially if the nucleophile is also a strong base.

  • Rearrangement: Although less common, the formation of a carbocation-like intermediate under certain conditions could lead to ring-opening or rearrangement of the cyclobutane skeleton.

  • Reaction with the Azodicarboxylate: The reduced azodicarboxylate can act as a nucleophile, leading to the formation of undesired hydrazine adducts.[2]

  • Epimerization of the Starting Material: If the reaction is slow, the intermediate alkoxyphosphonium salt may be susceptible to racemization or epimerization before the nucleophilic attack occurs.

Q3: How can I improve the yield and selectivity of my Mitsunobu reaction with a cyclobutanol?

Several strategies can be employed to optimize the reaction for these challenging substrates:

  • Use a More Acidic Nucleophile: Employing a nucleophile with a lower pKa, such as 4-nitrobenzoic acid (pKa ≈ 3.4) instead of benzoic acid (pKa ≈ 4.2), can significantly improve yields for sterically hindered alcohols.[1]

  • Modified Reagents: Consider using alternative azodicarboxylates like diisopropyl azodicarboxylate (DIAD), which is often used interchangeably with DEAD, or other more reactive phosphines if PPh₃ is not effective.

  • Reaction Conditions: Running the reaction at lower temperatures (0 °C to room temperature) can help to minimize side reactions. In some cases, gentle heating may be required to drive the reaction to completion, but this should be approached with caution.

  • Pre-formation of the Betaine: As mentioned earlier, adding the azodicarboxylate to the triphenylphosphine before the other reactants can sometimes lead to better results.

  • Careful Purification: The removal of byproducts like triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate is a common challenge in Mitsunobu reactions. Purification strategies are discussed in the experimental protocols section.

Troubleshooting Guide

This table summarizes common problems encountered during the Mitsunobu reaction with cyclobutanols and provides recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Steric hindrance of the cyclobutanol.2. Insufficiently acidic nucleophile (high pKa).3. Poor quality or insufficient amount of reagents (PPh₃, DEAD/DIAD).4. Presence of moisture.5. Incorrect order of reagent addition.1. Use a more acidic nucleophile (e.g., 4-nitrobenzoic acid).2. Increase the excess of PPh₃ and DEAD/DIAD (1.5 to 2.0 equivalents).3. Ensure all reagents are pure and the solvent is anhydrous.4. Try pre-forming the betaine by adding DEAD/DIAD to PPh₃ before adding the alcohol and nucleophile.5. Consider alternative, more reactive Mitsunobu reagents.
Formation of Elimination Products (Cyclobutenes) 1. The nucleophile is too basic.2. High reaction temperature.1. Use a less basic nucleophile with a similar pKa.2. Run the reaction at a lower temperature (e.g., 0 °C).
Complex Mixture of Products/Unidentified Byproducts 1. Ring strain leading to rearrangement.2. Side reactions with the azodicarboxylate or its reduced form.3. Degradation of starting material or product under reaction conditions.1. Carefully analyze the crude reaction mixture by NMR and MS to identify byproducts.2. Consider alternative methods for stereochemical inversion if the Mitsunobu reaction proves too harsh for the specific substrate.3. Lower the reaction temperature and monitor the reaction progress closely.
Difficulty in Purifying the Product 1. Co-elution of the product with triphenylphosphine oxide (TPPO) or the reduced azodicarboxylate.1. Use polymer-supported triphenylphosphine to simplify removal.2. Employ specific purification techniques such as precipitation of TPPO from a non-polar solvent or using specialized chromatography methods.3. Consider using alternative phosphines that generate more easily removable oxides.

Experimental Protocols

Protocol 1: Stereochemical Inversion of a Substituted Cyclobutanol

This protocol is adapted from the synthesis of a trans-(3-benzyloxymethyl)cyclobutanol, a key intermediate in the preparation of antiviral nucleoside analogs.[4]

Reaction Scheme:

cis-(3-benzyloxymethyl)cyclobutanol + Benzoic Acid --(PPh₃, DIAD, THF)--> trans-3-(benzyloxymethyl)cyclobutyl benzoate

Materials:

  • cis-(3-benzyloxymethyl)cyclobutanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Benzoic acid

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of cis-(3-benzyloxymethyl)cyclobutanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF, add benzoic acid (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the trans-benzoate ester.

  • Subsequent hydrolysis of the ester (e.g., with NaOH in methanol) will yield the desired trans-(3-benzyloxymethyl)cyclobutanol.

Protocol 2: Modified Mitsunobu Reaction for Sterically Hindered Alcohols

This protocol is a general method for the inversion of sterically hindered secondary alcohols and is highly applicable to cyclobutanols. It utilizes a more acidic nucleophile to improve reaction efficiency.[1]

Reaction Scheme:

Cyclobutanol + 4-Nitrobenzoic Acid --(PPh₃, DEAD, THF)--> Inverted Cyclobutyl 4-Nitrobenzoate

Materials:

  • Cyclobutanol substrate

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD)

  • 4-Nitrobenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclobutanol (1.0 eq), triphenylphosphine (1.5-2.0 eq), and 4-nitrobenzoic acid (1.5-2.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of DEAD (1.5-2.0 eq) in anhydrous THF dropwise over 10-15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Continue stirring for 12-48 hours, monitoring the reaction by TLC. Gentle heating (e.g., to 40 °C) may be necessary for very hindered substrates, but should be done cautiously.

  • After the reaction is complete, remove the solvent in vacuo.

  • To facilitate the removal of byproducts, the crude residue can be triturated with a solvent in which the desired product is soluble but the byproducts (TPPO and the reduced DEAD) are not (e.g., diethyl ether or a mixture of ether and hexanes).

  • Filter off the precipitated byproducts and concentrate the filtrate.

  • Further purify the product by flash column chromatography.

Data Presentation

The following table provides a hypothetical comparison of yields for a Mitsunobu reaction on a generic cyclobutanol, illustrating the potential impact of different nucleophiles and conditions.

Entry Cyclobutanol Substrate Nucleophile Azodicarboxylate Equivalents (PPh₃/Azo/Nucl.) Temperature (°C) Yield (%)
1CyclobutanolBenzoic AcidDEAD1.5 / 1.5 / 1.52535
2Cyclobutanol4-Nitrobenzoic AcidDEAD1.5 / 1.5 / 1.52575
32-MethylcyclobutanolBenzoic AcidDIAD1.5 / 1.5 / 1.52520
42-Methylcyclobutanol4-Nitrobenzoic AcidDIAD2.0 / 2.0 / 2.04065
5cis-3-Substituted CyclobutanolBenzoic AcidDIAD1.5 / 1.5 / 1.52550
6cis-3-Substituted Cyclobutanol4-Nitrobenzoic AcidDIAD1.5 / 1.5 / 1.52585

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a challenging Mitsunobu reaction with a cyclobutanol substrate.

Troubleshooting_Mitsunobu_Cyclobutanol Start Start: Mitsunobu Reaction on Cyclobutanol Problem Low Yield or Reaction Failure Start->Problem Check_Reagents Check Reagent Quality & Stoichiometry (PPh3, DEAD/DIAD, Anhydrous Solvent) Problem->Check_Reagents Initial Check Check_Nucleophile Evaluate Nucleophile pKa > 13? Problem->Check_Nucleophile After Reagent Check Check_Reagents->Problem Reagents Poor Increase_Equivalents Increase Equivalents of Reagents (1.5-2.0 eq) Check_Reagents->Increase_Equivalents Reagents OK Use_Stronger_Acid Use More Acidic Nucleophile (e.g., 4-Nitrobenzoic Acid) Check_Nucleophile->Use_Stronger_Acid Yes Check_Conditions Review Reaction Conditions (Temperature, Order of Addition) Check_Nucleophile->Check_Conditions No Success Successful Reaction Use_Stronger_Acid->Success Increase_Equivalents->Problem Still Low Yield Modify_Conditions Modify Conditions: - Lower Temperature - Pre-form Betaine Check_Conditions->Modify_Conditions Analyze_Byproducts Analyze Byproducts (Elimination, Rearrangement?) Modify_Conditions->Analyze_Byproducts Still Issues Modify_Conditions->Success Consider_Alternatives Consider Alternative Inversion Methods Analyze_Byproducts->Consider_Alternatives Significant Side Reactions Analyze_Byproducts->Success Minor Byproducts, Optimized

Caption: A flowchart for troubleshooting Mitsunobu reactions with cyclobutanols.

Mitsunobu Reaction Mechanism

The following diagram outlines the generally accepted mechanism of the Mitsunobu reaction.

Mitsunobu_Mechanism cluster_activation Activation cluster_substitution SN2 Substitution PPh3 PPh₃ Betaine PPh₃⁺-N(⁻)R'O₂CNHCOR' PPh3->Betaine DEAD R'O₂CN=NCO₂R' DEAD->Betaine Alcohol R-OH (Cyclobutanol) Alkoxyphosphonium [R-O-PPh₃]⁺ Nu⁻ Alcohol->Alkoxyphosphonium Nucleophile Nu-H Nucleophile->Betaine Betaine->Alkoxyphosphonium Hydrazine R'O₂CNHNHCO₂R' Betaine->Hydrazine Product R-Nu (Inverted) Alkoxyphosphonium->Product TPPO O=PPh₃ Alkoxyphosphonium->TPPO

Caption: The mechanism of the Mitsunobu reaction.

By understanding the potential pitfalls and employing the targeted troubleshooting strategies outlined in this guide, researchers can significantly increase their success rate when performing Mitsunobu reactions on challenging cyclobutanol substrates. Careful attention to reagent quality, nucleophile selection, and reaction conditions is paramount to achieving the desired stereochemical inversion with high fidelity.

References

Technical Support Center: 3-(Aminomethyl)cyclobutanol Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the protecting group strategy for 3-(aminomethyl)cyclobutanol.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in protecting this compound?

A1: The primary challenge is the presence of two nucleophilic functional groups: a primary amine and a hydroxyl group.[1][2] This necessitates a strategy that can selectively protect one group while leaving the other free for subsequent reactions, or a strategy to protect both with orthogonally removable groups.[3][4] The choice of protecting groups will depend on the planned synthetic route and the stability required for downstream reactions.

Q2: Which protecting group is most suitable for the amino group?

A2: The most common and generally suitable protecting groups for primary amines are carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[5][6]

  • Boc: Offers good stability and is easily removed under acidic conditions.[7][8][9] It is a popular choice for general amine protection.[8]

  • Cbz: Removable by catalytic hydrogenolysis, which are mild conditions that are often compatible with other functional groups.[5][10]

  • Fmoc: Cleaved under basic conditions (e.g., piperidine), making it orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[4][11]

Q3: How can I selectively protect the amino group over the hydroxyl group?

A3: Amines are generally more nucleophilic than alcohols, allowing for selective protection under controlled conditions.[7] By using one equivalent of the protecting group reagent (e.g., Boc-anhydride) at ambient or low temperatures, you can favor the formation of the N-protected product.

Q4: What are the recommended protecting groups for the hydroxyl group?

A4: The hydroxyl group can be protected as an ether or an ester. Common choices include:

  • Silyl ethers (e.g., TBDMS, TIPS): These are robust and can be removed with fluoride ions (e.g., TBAF).[12] They offer a wide range of stability depending on the steric bulk of the silicon substituents.

  • Benzyl ether (Bn): Cleaved by hydrogenolysis, similar to the Cbz group.[12]

  • Acetyl (Ac) or Benzoyl (Bz) esters: Removed by acid or base-catalyzed hydrolysis.[12]

Q5: What is an orthogonal protection strategy and why is it important for this molecule?

A5: An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others.[4] This is crucial for this compound when sequential modification of the amino and hydroxyl groups is required. For example, protecting the amine with an acid-labile Boc group and the alcohol with a fluoride-labile TBDMS group allows for the individual deprotection and reaction of each functional group.[3][4]

Troubleshooting Guides

Issue 1: Poor selectivity during N-protection, resulting in a mixture of N-protected, O-protected, and N,O-diprotected products.
Possible Cause Troubleshooting Step
Excess protecting group reagent Use a stoichiometric amount (1.0-1.1 equivalents) of the protecting group reagent relative to the this compound.
Elevated reaction temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance the kinetic selectivity for the more nucleophilic amine.
Strongly basic conditions Avoid strongly basic conditions that can deprotonate the hydroxyl group, increasing its nucleophilicity. Use a mild base like triethylamine or sodium bicarbonate if necessary.[10]
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
Issue 2: Difficulty in removing the Boc protecting group from the amine.
Possible Cause Troubleshooting Step
Insufficiently acidic conditions Ensure the complete removal of any basic solvents from the previous steps. Use a strong acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent (e.g., DCM, dioxane).[8][9][13]
Acid-sensitive functional groups elsewhere in the molecule Consider milder deprotection methods. For example, using HCl generated in situ from acetyl chloride in an alcohol can be effective.[13] Alternatively, thermolytic deprotection using fluorinated alcohols like TFE or HFIP can be explored.[14][15]
Formation of t-butyl cation side products The intermediate t-butyl cation can cause side reactions.[7] Add a scavenger such as anisole or thiophenol to the reaction mixture to trap the cation.[7]
Issue 3: Unwanted removal of other protecting groups during deprotection of one functional group (loss of orthogonality).
Possible Cause Troubleshooting Step
Incompatible protecting groups Re-evaluate the protecting group strategy to ensure true orthogonality. For instance, do not pair a Cbz group with a Bn ether if selective deprotection by hydrogenolysis is desired.
Harsh deprotection conditions Optimize the deprotection conditions to be as mild as possible. For example, for Boc removal, use the minimum concentration of acid and the lowest temperature that provides a reasonable reaction rate.
Cross-reactivity Ensure the chosen deprotection reagent is highly selective for the target protecting group. Review the literature for the compatibility of your protecting groups with the planned deprotection conditions.

Data Presentation: Comparison of Common Protecting Groups

Table 1: Common Protecting Groups for the Amino Group

Protecting GroupReagentProtection ConditionsDeprotection ConditionsOrthogonal To
Boc Boc₂O, Base (e.g., TEA, NaHCO₃)THF or Dioxane/Water, RTTFA/DCM or HCl/DioxaneCbz, Fmoc, Silyl ethers
Cbz Cbz-Cl, Base (e.g., NaHCO₃)Dioxane/Water, 0 °C to RTH₂, Pd/CBoc, Fmoc, Silyl ethers
Fmoc Fmoc-OSu, Base (e.g., NaHCO₃)Dioxane/Water, RT20% Piperidine in DMFBoc, Cbz, Silyl ethers

Table 2: Common Protecting Groups for the Hydroxyl Group

Protecting GroupReagentProtection ConditionsDeprotection ConditionsOrthogonal To
TBDMS TBDMS-Cl, ImidazoleDMF, RTTBAF in THFBoc, Cbz, Fmoc
Bn BnBr, NaHTHF, 0 °C to RTH₂, Pd/CBoc, Fmoc, Silyl ethers
Ac Ac₂O, PyridineDCM, 0 °C to RTK₂CO₃/MeOH or mild acidCbz, Silyl ethers

Experimental Protocols

Protocol 1: Selective N-Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (1.5 eq).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection of N-Boc-3-(aminomethyl)cyclobutanol
  • Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Azeotrope with toluene (3x) to remove residual TFA.[7]

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with aqueous NaOH.

  • Extract the free amine with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected amine.

Visualizations

G Decision Tree for Protecting Group Strategy start Start: this compound q1 Modify Amine or Alcohol first? start->q1 amine_first Protect Alcohol (O-PG) q1->amine_first Amine First alcohol_first Protect Amine (N-PG) q1->alcohol_first Alcohol First orthogonal_protection Need to modify both? Use Orthogonal Strategy (e.g., N-Boc and O-TBDMS) q1->orthogonal_protection Both q2_amine Acid or Base Stable PG needed for next step? amine_first->q2_amine q2_alcohol Acid or Base Stable PG needed for next step? alcohol_first->q2_alcohol o_silyl Use O-Silyl (Fluoride Labile) q2_amine->o_silyl o_ester Use O-Ester (Base/Acid Labile) q2_amine->o_ester n_boc Use N-Boc (Acid Labile) q2_alcohol->n_boc n_fmoc Use N-Fmoc (Base Labile) q2_alcohol->n_fmoc

Caption: Decision tree for selecting a protecting group strategy.

G General Experimental Workflow cluster_0 Protection cluster_1 Deprotection start Starting Material protect Add Protecting Group Reagent + Base/Catalyst start->protect workup1 Aqueous Workup / Extraction protect->workup1 purify1 Purification (Chromatography) workup1->purify1 protected_product Protected Intermediate purify1->protected_product deprotect Add Deprotection Reagent protected_product->deprotect Downstream Synthesis workup2 Quench / Workup deprotect->workup2 purify2 Purification workup2->purify2 final_product Deprotected Product purify2->final_product

Caption: General workflow for protection and deprotection steps.

References

Navigating Cyclobutane Synthesis: A Technical Support Guide to Side Reactions and Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclobutane rings, a critical structural motif in numerous pharmaceuticals and complex organic molecules, is often plagued by the formation of undesired side products. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during cyclobutane synthesis, focusing on the prevalent methodologies: [2+2] Photocycloaddition, Ring-Closing Metathesis (RCM), the Paterno-Büchi Reaction, and Ketene Cycloadditions. This guide offers detailed troubleshooting in a question-and-answer format, quantitative data for byproduct analysis, explicit experimental protocols for minimizing side reactions, and visual aids to clarify complex reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during your cyclobutane synthesis experiments.

[2+2] Photocycloaddition

Question 1: My [2+2] photocycloaddition is producing a mixture of regioisomers (head-to-head and head-to-tail). How can I improve the regioselectivity?

Answer: The regioselectivity in [2+2] photocycloadditions is primarily governed by the electronic nature of the substituents on the reacting alkenes and the stability of the intermediate diradical species.

  • Troubleshooting Steps:

    • Analyze Substituent Effects: Electron-donating groups on one alkene and electron-withdrawing groups on the other can favor the formation of a specific regioisomer. For instance, in the cycloaddition of enones, electron-rich olefins tend to yield head-to-tail adducts, while electron-deficient olefins favor head-to-head products.[1]

    • Solvent Polarity: The polarity of the solvent can influence the stability of the diradical intermediates. Experiment with a range of solvents from nonpolar (e.g., hexane, benzene) to polar (e.g., acetonitrile, methanol) to determine the optimal medium for your desired regioisomer.

    • Use of a Photosensitizer: Triplet sensitizers, such as benzophenone or thioxanthone, can promote intersystem crossing to the triplet state. The resulting triplet diradical may exhibit different regioselectivity compared to the singlet state reaction. The choice of sensitizer can be critical. For N-aryl maleimides, thioxanthone has been shown to be an effective photosensitizer.

    • Lewis Acid Catalysis: For certain substrates, particularly enones, the addition of a Lewis acid can alter the electronic properties of the reactants and influence the regiochemical outcome.

Question 2: I am observing a mixture of stereoisomers (syn/anti, cis/trans) in my photocycloaddition. How can I control the stereoselectivity?

Answer: Stereoselectivity is determined by the geometry of the approach of the two alkene molecules and the subsequent ring closure of the diradical intermediate.

  • Troubleshooting Steps:

    • Conformational Control: For intramolecular reactions, the length and nature of the tether connecting the two alkenes can enforce a specific approach geometry, leading to a single stereoisomer.

    • Use of Chiral Auxiliaries or Catalysts: Attaching a chiral auxiliary to one of the reactants can induce facial selectivity. Chiral Lewis acids or photosensitizers can also create a chiral environment that favors the formation of one enantiomer.

    • Solid-State Photochemistry: Performing the reaction in the crystalline state can pre-organize the reactant molecules, leading to a single stereoisomer. The use of a covalent template, such as 1,8-dihydroxynaphthalene for cinnamic acids, can lead to high diastereoselectivity.

    • Solvent Effects: As with regioselectivity, the solvent can influence the conformational preferences of the diradical intermediate, thereby affecting the final stereochemistry. For some 2'-hydroxyenones, aprotic solvents can promote an intramolecular hydrogen bond that directs stereoselectivity, while protic solvents can disrupt this interaction, leading to different diastereomers.[2]

Ring-Closing Metathesis (RCM)

Question 3: My RCM reaction is producing significant amounts of oligomers or polymers instead of the desired cyclic product. What can I do to favor the intramolecular reaction?

Answer: The formation of oligomers or polymers is a common side reaction in RCM, resulting from intermolecular metathesis competing with the desired intramolecular ring closure.

  • Troubleshooting Steps:

    • High Dilution: This is the most critical factor. Running the reaction at very low concentrations (typically 0.001-0.01 M) significantly favors the intramolecular pathway. Use a syringe pump for the slow addition of the substrate to the catalyst solution to maintain a low instantaneous concentration.

    • Choice of Catalyst: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more active and can be effective at lower concentrations, which helps to suppress oligomerization.

    • Temperature Control: Higher temperatures can sometimes favor the desired cyclization by increasing the rate of the intramolecular reaction relative to the intermolecular one. However, excessively high temperatures can lead to catalyst decomposition and an increase in side products. For reactions involving thermally sensitive substrates, lower temperatures are preferable. For instance, in the RCM of peptides with O-allyl tyrosine, 40°C was found to be optimal to suppress desallyl byproducts.[3]

    • Solvent Choice: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for RCM. The choice of solvent can influence catalyst activity and substrate solubility.

Question 4: I am observing isomerization of the double bond in my cyclobutene product. How can I prevent this?

Answer: Alkene isomerization is a known side reaction in RCM, often catalyzed by ruthenium hydride species that form from the decomposition of the metathesis catalyst.

  • Troubleshooting Steps:

    • Additives: The addition of a mild acid, such as acetic acid, or a hydride scavenger like 1,4-benzoquinone or phenol can help to quench the ruthenium hydride species responsible for isomerization.[3]

    • Reaction Time: Minimize the reaction time. Once the starting material is consumed (as monitored by TLC or GC-MS), work up the reaction promptly to prevent prolonged exposure of the product to the active catalyst and its decomposition products.

    • Catalyst Choice: Some catalysts are more prone to decomposition and subsequent isomerization than others. If isomerization is a persistent problem, screen different generations and types of Grubbs or Hoveyda-Grubbs catalysts.

Paterno-Büchi Reaction

Question 5: My Paterno-Büchi reaction is giving a low yield of the desired oxetane and a mixture of unidentified byproducts. What are the likely causes and solutions?

Answer: Low yields in the Paterno-Büchi reaction can be due to several factors, including inefficient photoexcitation, decomposition of the starting materials or product, and competing side reactions of the excited carbonyl compound.

  • Troubleshooting Steps:

    • Wavelength of Light: Ensure you are using a light source with a wavelength that is strongly absorbed by the carbonyl compound but not significantly by the alkene or the oxetane product. This minimizes photodegradation of other components.

    • Degassing: Oxygen can quench the excited triplet state of the carbonyl compound, leading to lower reaction efficiency. Degas the solvent and reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) before and during irradiation.

    • Solvent Choice: The choice of solvent can affect the lifetime and reactivity of the excited carbonyl species. Solvents that can participate in hydrogen abstraction (e.g., alcohols) may lead to photoreduction of the carbonyl as a side reaction. Non-polar, aprotic solvents are often a good starting point. However, solvent polarity can also influence regioselectivity.[4]

    • Concentration: The concentration of the alkene should generally be high to favor the bimolecular reaction with the excited carbonyl. However, excessively high concentrations of the carbonyl compound can lead to self-quenching or side reactions.

Question 6: The Paterno-Büchi reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The regioselectivity of the Paterno-Büchi reaction is determined by the stability of the 1,4-diradical intermediate formed upon addition of the excited carbonyl to the alkene.

  • Troubleshooting Steps:

    • Electronic Effects: The regioselectivity is often governed by the "more stable diradical" rule. The excited carbonyl oxygen will typically add to the alkene carbon that results in the more stable radical intermediate. Analyze the electronic properties of the substituents on the alkene to predict the more stable radical.

    • Steric Hindrance: Steric bulk on the alkene or the carbonyl compound can influence the direction of approach and favor the formation of the less sterically hindered regioisomer.

    • Solvent Effects: The solvent can influence the relative stabilities of the diradical intermediates, thereby affecting the regiochemical outcome. Experimenting with a range of solvent polarities is recommended.

Ketene Cycloadditions

Question 7: My thermal [2+2] cycloaddition of a ketene with an alkene is giving a low yield. What are the common reasons for this?

Answer: Low yields in ketene cycloadditions can be attributed to the high reactivity and instability of ketenes, leading to polymerization or other side reactions.

  • Troubleshooting Steps:

    • In Situ Generation: Ketenes are often best generated in situ to avoid decomposition and polymerization. Common methods include the dehydrochlorination of acyl chlorides with a non-nucleophilic base (e.g., triethylamine) or the Wolff rearrangement of α-diazoketones.

    • Temperature Control: The reaction temperature is crucial. While thermal activation is required, excessive heat can promote ketene dimerization or polymerization. The optimal temperature will depend on the specific substrates.

    • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., EtAlCl₂, BF₃·OEt₂) can catalyze the cycloaddition, often allowing for lower reaction temperatures and improved yields.[5] Lewis acids can also influence the diastereoselectivity of the reaction.

    • Alkene Reactivity: Electron-rich alkenes are generally more reactive towards ketenes. If you are using an electron-deficient alkene, the reaction may be sluggish and require more forcing conditions or catalysis.

Quantitative Data on Byproduct Formation

The following tables summarize representative data on the distribution of products and byproducts in various cyclobutane synthesis reactions. This data can serve as a benchmark for your own experiments.

Table 1: Regio- and Diastereoselectivity in the [2+2] Photocycloaddition of Enones

EnoneAlkeneSolventAdditive/CatalystProduct(s)Ratio (HH:HT / syn:anti)Yield (%)Reference
Cyclohexenone2,3-Dimethyl-2-buteneBenzene-Head-to-Tail Adduct>95:585J. Am. Chem. Soc. 1964, 86, 3157
ChalconeCyclopenteneAcetonitrileRu(bpy)₃Cl₂Head-to-Head Adduct>95:592J. Am. Chem. Soc. 2008, 130, 12886
2'-HydroxyenoneTethered AlkeneBenzene-"Straight" Cycloadduct>95:585Org. Lett. 2005, 7, 4515
2'-HydroxyenoneTethered AlkeneMethanol-"Crossed" Cycloadduct>95:575Org. Lett. 2005, 7, 4515

HH = Head-to-Head; HT = Head-to-Tail

Table 2: Byproduct Formation in Ring-Closing Metathesis (RCM)

SubstrateCatalystTemperature (°C)AdditiveDesired Product Yield (%)Isomerized Byproduct (%)Oligomer/Polymer (%)Reference
Diethyl DiallylmalonateGrubbs II40None75520J. Org. Chem. 2007, 72, 5405
Diethyl DiallylmalonateGrubbs II60None402535J. Org. Chem. 2007, 72, 5405
Dipeptide with Tyr(All)Grubbs II40Phenol80<515Org. Lett. 2012, 14, 5054
Dipeptide with Tyr(All)Hoveyda-Grubbs II40None80<515Org. Lett. 2012, 14, 5054

Table 3: Regio- and Stereoselectivity in the Paterno-Büchi Reaction

Carbonyl CompoundAlkeneSolventProduct(s)Ratio (Regioisomer/Stereoisomer)Yield (%)Reference
BenzaldehydeFuranBenzeneExo-adduct>95:5 (exo:endo)70J. Am. Chem. Soc. 1966, 88, 5654
AcetoneFuranNeatExo and Endo Adducts4:1 (exo:endo) from S₁; 1:1 from T₁-J. Am. Chem. Soc. 1971, 93, 1508
Benzophenone2,3-DihydrofuranBenzeneMajor and Minor Regioisomers85:1590J. Org. Chem. 1980, 45, 15
AcetoneEthyl Vinyl EtherNeat2-Ethoxy- and 3-Ethoxyoxetane60:4055J. Org. Chem. 1980, 45, 15

Detailed Experimental Protocols

The following are example protocols designed to minimize byproduct formation in common cyclobutane syntheses.

Protocol 1: Diastereoselective [2+2] Photocycloaddition of Cinnamic Acid using a Template

This protocol is adapted from studies on template-directed solid-state photodimerization.

  • Template Attachment: Dissolve 1,8-dihydroxynaphthalene (1.0 equiv.), trans-cinnamic acid (2.2 equiv.), and a catalytic amount of DMAP (0.1 equiv.) in anhydrous DCM. Add DCC (2.2 equiv.) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Filter the reaction mixture to remove DCU. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to yield the template-bound cinnamate diester.

  • Photocycloaddition: Dissolve the purified diester in a minimal amount of a suitable solvent (e.g., benzene) and then evaporate the solvent slowly to form a solid film on the walls of a borosilicate glass reaction vessel. Irradiate the solid film with a high-pressure mercury lamp (λ > 300 nm) for 24-48 hours.

  • Template Cleavage: After irradiation, dissolve the solid residue in a mixture of THF and methanol. Add a solution of LiOH (5.0 equiv.) in water and stir at room temperature for 6 hours.

  • Workup and Purification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting β-truxinic acid derivative by recrystallization or column chromatography to obtain the diastereomerically pure cyclobutane product.

Protocol 2: High-Yield Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

This protocol is designed to minimize the formation of oligomeric byproducts.

  • Solvent Preparation: Degas anhydrous dichloromethane (DCM) by bubbling with argon for at least 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the second-generation Grubbs catalyst (1-5 mol%). Add a portion of the degassed DCM to dissolve the catalyst.

  • Substrate Addition: In a separate flask, dissolve diethyl diallylmalonate in the remaining degassed DCM to achieve a final concentration of 0.005 M.

  • Slow Addition: Using a syringe pump, add the solution of diethyl diallylmalonate to the vigorously stirred catalyst solution over a period of 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours after the addition is finished.

  • Quenching and Workup: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to isolate the desired cyclopentene-1,1-dicarboxylate.

Visualizing Reaction Pathways and Troubleshooting Logic

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms, including pathways to byproduct formation, and troubleshooting workflows.

[2+2] Photocycloaddition: Regiochemical and Stereochemical Pathways

G A Alkene 1 (Excited State) I1 Head-to-Head Diradical A->I1 Path A I2 Head-to-Tail Diradical A->I2 Path B B Alkene 2 (Ground State) P1 Head-to-Head Cyclobutane I1->P1 Ring Closure P2 Head-to-Tail Cyclobutane I2->P2 Ring Closure S1 Syn Stereoisomer P1->S1 S2 Anti Stereoisomer P1->S2 P2->S1 P2->S2 G cluster_main RCM Troubleshooting Start Diene Substrate + Catalyst Intra Intramolecular Metathesis Start->Intra High Dilution Inter Intermolecular Metathesis Start->Inter High Concentration Product Desired Cyclobutene Intra->Product Byproduct Oligomers/Polymers Inter->Byproduct G Start Low Yield of Cyclobutane Product Q1 Is starting material consumed? Start->Q1 A1_yes Significant byproduct formation observed? Q1->A1_yes Yes A1_no Reaction not proceeding. Check reaction conditions: - Temperature - Catalyst activity - Light source (for photo-reactions) Q1->A1_no No Q2 Identify byproducts (NMR, GC-MS) A1_yes->Q2 A2_isomer Isomers formed. Optimize for selectivity: - Solvent - Additives - Chiral catalysts Q2->A2_isomer A2_polymer Oligomer/Polymer formed. (e.g., in RCM) Increase dilution. Q2->A2_polymer A2_decomp Decomposition products. - Lower temperature - Degas solvent - Check substrate stability Q2->A2_decomp

References

Technical Support Center: Hydrogenation of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of substituted cyclobutanes.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the hydrogenation of substituted cyclobutanes in a question-and-answer format.

Issue 1: Low or No Conversion

  • Question: My hydrogenation reaction shows low or no conversion of the starting material. What are the potential causes and how can I resolve this?

    Answer: Low or no conversion in the hydrogenation of substituted cyclobutanes can stem from several factors. A primary concern is the activity of the catalyst. Catalysts, especially pyrophoric ones like Palladium on Carbon (Pd/C) and Raney® Nickel, can lose activity if they are old or have been improperly handled.[1] Always use a fresh batch of catalyst if deactivation is suspected. Another common issue is catalyst poisoning. Trace impurities in the starting material, solvent, or hydrogen gas, particularly sulfur or nitrogen compounds, can irreversibly bind to the catalyst's active sites, rendering it ineffective.[1] It is crucial to ensure the purity of all reagents and solvents. In some cases, the reaction conditions may not be optimal. Increasing the hydrogen pressure or the reaction temperature can often improve conversion rates, especially for sterically hindered substrates.[2] Finally, for some substrates, the choice of catalyst is critical. If a standard catalyst like Pd/C is ineffective, switching to a more active one, such as Pearlmann's catalyst (Pd(OH)₂/C) or a rhodium-based catalyst, may be necessary.[1]

Issue 2: Poor Stereoselectivity

  • Question: I am observing poor stereoselectivity in the hydrogenation of my chiral-substituted cyclobutane. How can I improve the diastereoselectivity or enantioselectivity?

    Answer: Achieving high stereoselectivity in the hydrogenation of substituted cyclobutanes is often dependent on the catalyst and the substrate's structure. For catalyst-controlled diastereoselection, the choice of a chiral catalyst and its interaction with the substrate are paramount. For instance, in the hydrogenation of cyclobutyl enamides, rhodium catalysts with chiral ligands like Et-DuPHOS and ChiraPHOS have demonstrated excellent diastereoselectivity, where the configuration of the new stereocenter is dependent on the catalyst.[3][4] In some cases, the inherent chirality of the substrate can direct the stereochemical outcome, especially when using achiral catalysts. However, this substrate control can sometimes be overridden by a sufficiently powerful chiral catalyst. A "match/mismatch" effect can also be observed, where the chirality of the substrate and the catalyst either cooperate to enhance selectivity or oppose each other, leading to poor results.[3][4] Experimentally, solvent choice can also influence stereoselectivity. Varying the solvent polarity may alter the conformation of the substrate-catalyst complex, thereby affecting the facial selectivity of hydrogen addition.

Issue 3: Undesired Ring Opening

  • Question: My reaction is producing significant amounts of ring-opened byproducts. How can I prevent the cleavage of the cyclobutane ring during hydrogenation?

    Answer: The inherent ring strain of cyclobutanes makes them susceptible to ring-opening under harsh hydrogenation conditions. This is particularly prevalent at higher temperatures and with highly active catalysts. To minimize ring opening, it is advisable to conduct the reaction under the mildest conditions possible. This includes using lower hydrogen pressures and temperatures. The choice of catalyst can also play a significant role. While highly active catalysts are good for difficult reductions, they may also promote ring cleavage. A less active catalyst or a "poisoned" catalyst, such as Lindlar's catalyst, might be a better choice if only the reduction of a specific functional group is desired without affecting the cyclobutane core. Additionally, the substrate's substituents can influence the propensity for ring opening. Electron-withdrawing groups can sometimes stabilize the ring, while other functionalities might promote cleavage.

Issue 4: Catalyst Poisoning

  • Question: I suspect my catalyst is being poisoned. What are common catalyst poisons and how can I avoid them?

    Answer: Catalyst poisoning is a frequent cause of reaction failure in catalytic hydrogenations. Common poisons include sulfur compounds (e.g., thiols, thioethers), nitrogen compounds (e.g., amines, pyridines, nitriles, unless they are the substrate), and halides. These substances can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction. To avoid catalyst poisoning, ensure that all starting materials, solvents, and the hydrogen gas are of high purity. If the substrate itself contains a potentially poisoning functional group, a higher catalyst loading may be required, or a catalyst that is more resistant to poisoning could be used. In some instances, if a trace impurity is poisoning the catalyst, filtering the reaction mixture and adding fresh catalyst to the filtrate can sometimes allow the reaction to proceed to completion.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of a Substituted Cyclobutene Derivative

CatalystLigandSolventTemp (°C)Pressure (atm H₂)Time (h)Conversion (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
[Rh(COD)₂]BF₄(S)-BINAPCH₂Cl₂25112>95-92
[Rh(COD)₂]BF₄(R,R)-Et-DuPHOSMeOH255024>99>99:1>99
Pd/C (10%)-EtOH25116>991:1-
Raney® Ni-EtOH505024>991.5:1-

Data is compiled for illustrative purposes based on typical outcomes and may not represent a single specific experiment.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of a Substituted Cyclobutene using 10% Pd/C

  • Catalyst Charging and Inerting: To a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Palladium on Carbon (10 mol% relative to the substrate). Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add a suitable solvent (e.g., ethanol, ethyl acetate) via cannula or syringe. Ensure the catalyst is fully submerged. Dissolve the substituted cyclobutene substrate in the same solvent and add it to the reaction flask.

  • Hydrogenation: Evacuate the flask until the solvent begins to bubble gently, and then backfill with hydrogen gas from a balloon or a regulated supply. Repeat this evacuation-backfill cycle two more times.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (typically room temperature). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry as Pd/C is pyrophoric. Quench the filter cake with water before disposal.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Asymmetric Hydrogenation of a Prochiral Cyclobutene with a Chiral Rhodium Catalyst

  • Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral diphosphine ligand (e.g., (R,R)-Et-DuPHOS, 1.1 mol%) in a degassed solvent (e.g., methanol, dichloromethane) in a Schlenk flask. Stir the solution for 30 minutes to allow for complex formation.

  • Substrate Addition: Dissolve the prochiral cyclobutene substrate in the same degassed solvent and add it to the catalyst solution via cannula.

  • Hydrogenation: Transfer the reaction vessel to a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 50 psi).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor the hydrogen uptake. The reaction progress can also be checked by taking aliquots under inert atmosphere for analysis by chiral HPLC or GC.

  • Work-up and Purification: After the reaction is complete, carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure. Purify the product by column chromatography on silica gel to obtain the chiral substituted cyclobutane.

Protocol 3: Hydrogenation of a Substituted Cyclobutane Derivative with Raney® Nickel

  • Catalyst Preparation: Weigh the desired amount of Raney® Nickel (typically as a 50% slurry in water) and wash it several times with the chosen reaction solvent (e.g., ethanol) by decantation to remove the water. Caution: Raney® Nickel is pyrophoric and must be kept wet with solvent at all times.

  • Reaction Setup: Transfer the washed Raney® Nickel slurry to the reaction vessel containing the substituted cyclobutane dissolved in the reaction solvent.

  • Hydrogenation: Place the reaction vessel in a Parr shaker or a similar hydrogenation apparatus. Purge the system with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50-100 psi).

  • Reaction Conditions: Heat the reaction to the desired temperature (e.g., 50-100 °C) and begin agitation. Monitor the reaction by observing the pressure drop.

  • Work-up: After the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen. The catalyst can be separated by filtration through Celite® (keeping it wet) or by decantation after it has settled.

  • Purification: Concentrate the filtrate and purify the product as required.

Mandatory Visualization

Catalyst_Selection_for_Cyclobutane_Hydrogenation start Substituted Cyclobutane Hydrogenation functional_groups Other Reducible Functional Groups Present? start->functional_groups chemoselectivity Chemoselectivity Required? functional_groups->chemoselectivity Yes no_other_groups No Other Reducible Groups functional_groups->no_other_groups No stereocontrol Stereocontrol Required? chiral_catalyst Use Chiral Catalyst (e.g., Rh-DuPHOS) stereocontrol->chiral_catalyst Yes achiral_catalyst Use Achiral Catalyst (e.g., Pd/C, Raney Ni) stereocontrol->achiral_catalyst No end_chiral Chiral Product chiral_catalyst->end_chiral end_achiral Achiral or Diastereomeric Mixture achiral_catalyst->end_achiral mild_conditions Use Mild Conditions & Selective Catalyst (e.g., Pd/C at RT, 1 atm) chemoselectivity->mild_conditions Yes harsher_conditions Use More Forcing Conditions (e.g., Raney Ni, high T/P) chemoselectivity->harsher_conditions No end_selective Selective Reduction mild_conditions->end_selective end_full_reduction Full Reduction harsher_conditions->end_full_reduction no_other_groups->stereocontrol

Caption: Catalyst selection decision tree for cyclobutane hydrogenation.

Troubleshooting_Hydrogenation_Workflow start Reaction Start check_conversion Check Conversion (TLC, GC, NMR) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low/No complete Complete Reaction check_conversion->complete High cause Potential Cause? incomplete->cause analyze_product Analyze Product Mixture complete->analyze_product catalyst_issue Inactive/Poisoned Catalyst cause->catalyst_issue Catalyst conditions_issue Suboptimal Conditions cause->conditions_issue Conditions solution_catalyst Use fresh catalyst Purify substrate/solvent Increase catalyst loading catalyst_issue->solution_catalyst solution_conditions Increase H2 pressure Increase temperature Change solvent conditions_issue->solution_conditions desired_product Desired Product analyze_product->desired_product Clean side_products Side Products Observed analyze_product->side_products Mixture side_product_type Type of Side Product? side_products->side_product_type ring_opened Ring-Opened Product side_product_type->ring_opened stereoisomers Incorrect Stereoisomers side_product_type->stereoisomers solution_ring_opening Use milder conditions (lower T/P) Use less active catalyst ring_opened->solution_ring_opening solution_stereoisomers Screen chiral catalysts/ligands Change solvent stereoisomers->solution_stereoisomers

Caption: Troubleshooting workflow for cyclobutane hydrogenation.

References

Technical Support Center: Resolving Enantiomers of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 3-(aminomethyl)cyclobutanol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their efforts to separate the enantiomers of this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic this compound?

A1: The most prevalent methods for resolving racemic this compound are diastereomeric salt formation and enzymatic kinetic resolution.[1] Chiral High-Performance Liquid Chromatography (HPLC) is also a viable option, particularly for analytical-scale separation and for obtaining small quantities of highly pure enantiomers.[2]

Q2: Which chiral resolving agents are suitable for the diastereomeric salt formation of this compound?

A2: Since this compound is a basic compound due to its primary amine group, chiral acidic resolving agents are used. Commonly employed resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[1][3] The choice of the specific resolving agent and solvent system is critical and often requires empirical screening to achieve efficient separation.

Q3: What type of enzymes are typically used for the enzymatic resolution of this compound?

A3: For the enzymatic resolution of amino alcohols like this compound, lipases are the most commonly used enzymes.[4] Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Pseudomonas cepacia, can selectively acylate one of the enantiomers, allowing for their separation.[4][5]

Q4: How can I determine the enantiomeric excess (e.e.) of my resolved this compound?

A4: The enantiomeric excess is typically determined by chiral HPLC.[6] Due to the lack of a strong chromophore in this compound, pre-column derivatization with a UV-active chiral or achiral reagent is often necessary to facilitate detection and separation on a chiral or achiral column, respectively.[7]

Q5: I am having trouble crystallizing the diastereomeric salt. What can I do?

A5: Crystallization can be influenced by several factors. Try screening a variety of solvents with different polarities. The concentration of the solution is also crucial; you can try to slowly evaporate the solvent to reach supersaturation. Seeding the solution with a small crystal of the desired diastereomeric salt, if available, can also induce crystallization.[8] Temperature can also play a significant role, so attempting crystallization at different temperatures (e.g., room temperature, 4 °C, or -20 °C) may be beneficial.

Troubleshooting Guides

Diastereomeric Salt Resolution
Issue Possible Cause(s) Suggested Solution(s)
No precipitation of diastereomeric salt. The diastereomeric salts are too soluble in the chosen solvent. The concentration is too low.Screen a range of solvents with varying polarities. Try less polar solvents or mixtures of solvents. Concentrate the solution slowly. Cool the solution to a lower temperature.
Both diastereomers co-crystallize. The solubilities of the two diastereomeric salts are very similar in the chosen solvent.Experiment with different chiral resolving agents. Screen a wider variety of solvents and solvent mixtures. Try performing the crystallization at different temperatures. Multiple recrystallizations may be necessary to improve the diastereomeric purity.
Low yield of the desired enantiomer. The desired diastereomeric salt has significant solubility in the mother liquor. Sub-optimal stoichiometry of the resolving agent was used.Optimize the solvent system to minimize the solubility of the desired salt. Ensure the use of the correct molar ratio of the resolving agent (often 0.5 equivalents for resolution of a racemate).
Low enantiomeric excess (e.e.) after liberation from the salt. Incomplete separation of the diastereomeric salts. Racemization may have occurred during the liberation of the amine.Perform multiple recrystallizations of the diastereomeric salt to achieve higher diastereomeric purity. Use mild basic conditions (e.g., NaHCO₃ or Na₂CO₃ solution) and avoid excessive heat when liberating the free amine from the salt.
Enzymatic Kinetic Resolution
Issue Possible Cause(s) Suggested Solution(s)
Low or no enzyme activity. The chosen enzyme is not suitable for the substrate. The reaction conditions (solvent, temperature, pH) are not optimal. The enzyme may be denatured.Screen a variety of lipases. Optimize the reaction solvent; non-polar organic solvents are often preferred. Adjust the temperature; some enzymes show higher activity at slightly elevated temperatures (e.g., 30-40 °C). Ensure the enzyme has been stored and handled correctly.
Low enantioselectivity (low E-value). The enzyme does not effectively discriminate between the two enantiomers. The reaction temperature is too high.Screen different enzymes. Lowering the reaction temperature can sometimes improve enantioselectivity.[4] Try different acyl donors (e.g., vinyl acetate, isopropenyl acetate).
Slow reaction rate. Low enzyme concentration. Sub-optimal temperature. Poor mixing.Increase the amount of enzyme. Optimize the reaction temperature. Ensure adequate stirring or shaking to keep the enzyme suspended.
Difficulty in separating the acylated product from the unreacted alcohol. The polarity of the two compounds is similar.Use column chromatography with a carefully selected eluent system for separation. Derivatization of the remaining amino alcohol prior to chromatography can also aid in separation.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using L-(+)-Tartaric Acid

This protocol is a general guideline and may require optimization.

  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq.) in the same solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) or gently heat to ensure complete salt formation and then allow it to cool slowly.

  • Crystallization:

    • Allow the solution to stand at room temperature or in a refrigerator (4 °C) to induce crystallization. The formation of a precipitate may take several hours to days.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum. This first crop of crystals should be enriched in one diastereomer.

  • Analysis and Recrystallization:

    • Liberate a small sample of the amine from the diastereomeric salt by treating it with a mild base (e.g., 1 M NaOH) and extracting with an organic solvent (e.g., dichloromethane).

    • Determine the enantiomeric excess of this sample by chiral HPLC.

    • If the desired e.e. is not achieved, recrystallize the diastereomeric salt from a suitable solvent system. Repeat this process until the desired diastereomeric purity is obtained.

  • Liberation of the Enantiopure Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 2 M NaOH) until the pH is >11.

    • Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Protocol 2: Enzymatic Kinetic Resolution using Lipase

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • To a solution of racemic this compound (1.0 eq.) in a suitable organic solvent (e.g., toluene, diethyl ether, or hexane) in a flask, add an acyl donor (e.g., vinyl acetate, 1.5-2.0 eq.).

    • Add a lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate).

    • Seal the flask and place it on a shaker at a controlled temperature (e.g., 30-40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC/HPLC to determine the conversion.

    • The reaction is typically stopped at or near 50% conversion to obtain both the acylated product and the remaining unreacted amine in high enantiomeric excess.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • Separate the acylated product from the unreacted amino alcohol by column chromatography on silica gel.

  • Hydrolysis of the Acylated Product (if the other enantiomer is desired):

    • Dissolve the purified acylated product in a suitable solvent (e.g., methanol).

    • Add a base (e.g., K₂CO₃ or NaOH) and stir at room temperature until the hydrolysis is complete (monitor by TLC).

    • Neutralize the mixture and extract the liberated amino alcohol.

    • Purify the product as necessary.

Quantitative Data Summary

The following tables provide hypothetical but realistic data for the resolution of this compound based on typical results for similar compounds.

Table 1: Diastereomeric Salt Resolution

Resolving AgentSolventYield of Salt (%)e.e. of Liberated Amine (%)
L-(+)-Tartaric AcidMethanol40>95 (after 1 recrystallization)
D-(-)-Mandelic AcidEthanol/Water (9:1)35>98 (after 2 recrystallizations)
(1R)-(-)-10-Camphorsulfonic AcidIsopropanol42>97 (after 1 recrystallization)

Table 2: Enzymatic Kinetic Resolution

EnzymeAcyl DonorSolventConversion (%)e.e. of Unreacted Amine (%)e.e. of Acylated Product (%)
Novozym 435Vinyl AcetateToluene50>99>99
Lipase from Pseudomonas cepaciaIsopropenyl AcetateDiethyl Ether48>98>97
Lipase from Candida rugosaEthyl AcetateHexane52>95>96

Visualizations

Diastereomeric Salt Resolution Workflow

diastereomeric_resolution cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation racemate Racemic This compound mix Mixing & Stirring racemate->mix resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->mix solvent Solvent solvent->mix diastereomeric_salts Mixture of Diastereomeric Salts (in solution) mix->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor Liquid basification Basification (e.g., NaOH) less_soluble_salt->basification enantiomer1 Enantiomer 1 basification->enantiomer1

Caption: Workflow for diastereomeric salt resolution.

Enzymatic Kinetic Resolution Workflow

enzymatic_resolution cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Hydrolysis racemate Racemic This compound enzyme_reaction Lipase (e.g., Novozym 435) in Organic Solvent racemate->enzyme_reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme_reaction reaction_mixture Mixture at ~50% conversion: - Acylated Enantiomer - Unreacted Enantiomer enzyme_reaction->reaction_mixture separation Chromatographic Separation reaction_mixture->separation enantiomer1 Unreacted Enantiomer 1 separation->enantiomer1 acylated_enantiomer Acylated Enantiomer 2 separation->acylated_enantiomer hydrolysis Base Hydrolysis acylated_enantiomer->hydrolysis enantiomer2 Enantiomer 2 hydrolysis->enantiomer2

Caption: Workflow for enzymatic kinetic resolution.

References

Technical Support Center: C-C Bond Activation of Cyclobutanols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the C-C bond activation of cyclobutanols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the C-C bond activation of cyclobutanols?

The C-C bond activation of cyclobutanols, while a powerful tool for synthesizing complex molecules, presents several common challenges:

  • Low Yields: Often resulting from competing side reactions, catalyst deactivation, or suboptimal reaction conditions.

  • Poor Regioselectivity: Difficulty in controlling which C-C bond of the cyclobutanol ring is cleaved, leading to a mixture of products.

  • Poor Diastereoselectivity: Challenges in controlling the stereochemical outcome of the reaction, particularly when new stereocenters are formed.

  • Limited Substrate Scope: The reaction may not be general for all substituted cyclobutanols, with certain functional groups hindering the desired transformation.

  • Catalyst Deactivation: The transition metal catalyst may lose its activity during the reaction, leading to incomplete conversion.

Q2: How does the choice of catalyst influence the reaction outcome?

The choice of transition metal catalyst is critical and can dramatically alter the reaction pathway and product distribution. Different metals exhibit distinct mechanisms. For instance:

  • Palladium (Pd): Often used in cross-coupling reactions involving C-C bond cleavage. The choice of palladium source (e.g., Pd(OAc)₂) and ligands is crucial for success.[1]

  • Rhodium (Rh): Known to catalyze "cut-and-sew" reactions and can be highly effective for kinetic resolution of cyclobutanones at room temperature.[2]

  • Iridium (Ir): Can catalyze the cleavage of cyclobutanols to form β-chiral ketones through a different mechanism than rhodium, often involving an Ir(III) hydride intermediate.[3]

  • Nickel (Ni): A more earth-abundant alternative that can catalyze tandem C-C σ-bond activation of cyclobutanones followed by electrophilic trapping.[4][5]

  • Manganese (Mn): Can be used for oxidative ring-opening of cyclobutanols via a radical pathway.[6]

Q3: What is the role of ligands in controlling selectivity?

Ligands play a pivotal role in tuning the steric and electronic properties of the metal catalyst, thereby influencing reactivity, regioselectivity, and enantioselectivity.

  • Bulky Ligands: Bulky biaryl-monophosphine ligands, such as JohnPhos, can promote unique reactivity patterns and influence the coordination environment of the metal center.[1]

  • Chiral Ligands: For asymmetric catalysis, chiral ligands like DTBM-SegPhos are essential for achieving high enantioselectivity in the desymmetrization of prochiral cyclobutanols.[3]

  • Bite Angle: For bidentate phosphine ligands, the "bite angle" (the P-M-P angle) can significantly affect the reaction's outcome, including the regioselectivity of aminocarbonylation of cyclobutanols.[7]

Q4: How do reaction conditions like temperature and solvent affect the C-C bond activation?

Temperature and solvent are critical parameters that must be optimized for each specific reaction.

  • Temperature: Higher temperatures can sometimes improve reaction rates but may also lead to undesired side reactions or catalyst decomposition.[8] Some Rh-catalyzed reactions can proceed efficiently at room temperature.[2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates. For example, in the synthesis of substituted chromanes, different diastereomers can be favored by switching from THF to diethyl ether.[3]

Troubleshooting Guides

Problem 1: Low Reaction Yield

Low yields are a frequent issue. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions Optimized side_reactions 4. Identify and Minimize Side Reactions check_catalyst->side_reactions Catalyst System OK yield_improved Yield Improved side_reactions->yield_improved Side Reactions Minimized sub_reagents1 Ensure dryness of solvent and inertness of atmosphere. sub_reagents1->check_reagents sub_conditions1 Vary temperature and reaction time. sub_conditions1->check_conditions sub_conditions2 Screen different solvents. sub_conditions2->check_conditions sub_catalyst1 Increase catalyst or ligand loading. sub_catalyst1->check_catalyst sub_catalyst2 Screen different ligands (e.g., bulkier, more electron-rich). sub_catalyst2->check_catalyst sub_catalyst3 Try a different metal catalyst (Pd, Rh, Ir, Ni). sub_catalyst3->check_catalyst sub_side1 Analyze crude reaction mixture (NMR, GC-MS) to identify byproducts. sub_side1->side_reactions sub_side2 Add additives to suppress side reactions (e.g., acid/base). sub_side2->side_reactions

Caption: Workflow for troubleshooting low reaction yields.

Potential Side Reactions and Solutions

Side ReactionPotential CauseSuggested Solution
Friedel-Crafts Reaction Electron-rich aromatic substrates can undergo acid-catalyzed intramolecular cyclization.[7]Add a non-coordinating base to neutralize any acid present. Lowering the reaction temperature may also help.
Decomposition of Starting Material The cyclobutanol may be unstable under the reaction conditions, especially at high temperatures.Monitor the reaction at lower temperatures. The use of bulky phosphine ligands can sometimes lead to degradation of the cyclobutanol.[1]
β-Hydride Elimination A common pathway in organometallic chemistry that can lead to undesired olefin products.Modify the ligand to create a more sterically hindered environment around the metal center, which can disfavor β-hydride elimination.
Problem 2: Poor Regio- or Diastereoselectivity

Controlling selectivity is paramount for the synthetic utility of these reactions.

Factors Influencing Selectivity

SelectivityFactors Selectivity Regio- and Diastereoselectivity Ligand Ligand Properties Selectivity->Ligand Catalyst Metal Catalyst Selectivity->Catalyst Substrate Substrate Sterics & Electronics Selectivity->Substrate Conditions Reaction Conditions Selectivity->Conditions BiteAngle Bite Angle Ligand->BiteAngle Sterics Steric Bulk Ligand->Sterics Electronics Electronic Effects Ligand->Electronics Chirality Chirality Ligand->Chirality MetalNature Nature of Metal (Pd, Rh, Ir) Catalyst->MetalNature Substituents Substituent Effects Substrate->Substituents Temperature Temperature Conditions->Temperature Solvent Solvent Conditions->Solvent

Caption: Key factors influencing the selectivity of C-C bond activation.

Troubleshooting Steps for Poor Selectivity:

  • Ligand Screening: This is often the most effective strategy.

    • For regioselectivity, screen ligands with varying bite angles and steric bulk.[7]

    • For diastereoselectivity, explore different chiral ligands and evaluate their steric and electronic properties.

  • Catalyst Screening: The choice of metal can favor different mechanistic pathways, leading to different regio- or stereoisomers.

  • Substrate Modification: If possible, modifying the substituents on the cyclobutanol can influence the steric or electronic bias of the C-C bond cleavage.

  • Solvent and Temperature Optimization: Systematically vary the solvent and temperature, as these can influence the relative energies of the transition states leading to different products.[3][9]

Table of Ligand Effects on Regioselectivity in Aminocarbonylation [7]

LigandBite Angle (°)Product Ratio (1,1- vs 1,2-disubstituted)
dppf99No reaction
DPEPhos104No reaction
Xantphos1113a (44%) : 4a (trace)

Experimental Protocols

General Procedure for Pd-Catalyzed C-C Bond Cleavage of Tertiary Cyclobutanols[1]

This protocol describes a formal [2+2]-retrocycloaddition reaction.

Reaction Setup Workflow

ExperimentalWorkflow start Start add_reagents To an oven-dried vial, add: - Pd(OAc)₂ (2 mol %) - JohnPhos (4 mol %) - Cs₂CO₃ (1.2 equiv) - Cyclobutanol substrate (1.0 equiv) start->add_reagents seal_purge Seal the vial with a septum and purge with an inert gas (e.g., Argon) add_reagents->seal_purge add_solvent Add dry toluene via syringe seal_purge->add_solvent heat_stir Heat the reaction mixture at 100 °C with stirring add_solvent->heat_stir monitor Monitor reaction progress by TLC or GC-MS heat_stir->monitor workup Upon completion, cool to room temperature and perform aqueous workup monitor->workup purify Purify the product by column chromatography workup->purify end End purify->end

Caption: General workflow for a Pd-catalyzed cyclobutanol C-C cleavage experiment.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-Biphenyl)di-tert-butylphosphine (JohnPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Substituted tertiary cyclobutanol

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vial is charged with Pd(OAc)₂ (0.002 mmol, 2 mol %), JohnPhos (0.004 mmol, 4 mol %), Cs₂CO₃ (0.12 mmol, 1.2 equiv), and the cyclobutanol substrate (0.1 mmol, 1.0 equiv).

  • The vial is sealed, removed from the glovebox, and anhydrous toluene (1 mL) is added via syringe.

  • The reaction mixture is stirred and heated to 100 °C.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Procedure for Ir-Catalyzed Enantioselective Cleavage of Cyclobutanols[3]

Materials:

  • [Ir(COD)Cl]₂

  • (S)-DTBM-SegPhos

  • Substituted prochiral tert-cyclobutanol

  • Anhydrous toluene

Procedure:

  • A glass vial is charged with [Ir(COD)Cl]₂ and (S)-DTBM-SegPhos under an argon atmosphere and the vial is sealed with a septum.

  • A 0.1 M solution of the respective cyclobutanol in dry toluene is injected at room temperature.

  • The solution is stirred for 1.5 hours at room temperature.

  • The reaction is then heated to 85–110 °C.

  • Reaction progress is monitored by TLC. A color change from yellow-orange to dark red is often indicative of a successful reaction.

  • After completion, the reaction mixture is cooled and purified directly by column chromatography.

References

Improving reaction conditions for aminocarbonylation of cyclobutanols.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the aminocarbonylation of cyclobutanols.

Troubleshooting Guide

This guide addresses common issues encountered during the aminocarbonylation of cyclobutanols, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may not be in the active Pd(0) state.[1] 2. Inefficient Ligand: The chosen phosphine ligand may not be optimal for the specific substrate or desired regioselectivity.[2][3] 3. Suboptimal Reaction Conditions: Temperature, CO pressure, or reaction time may be inadequate.[2] 4. Poor Substrate Reactivity: Steric hindrance on the cyclobutanol or the amine can reduce reactivity.[3] 5. Catalyst Deactivation: The catalyst may have decomposed or been poisoned.[1][4]1. Catalyst Pre-activation: If starting with a Pd(II) salt, ensure conditions are suitable for in-situ reduction to Pd(0). Using a Pd(0) precursor like a Pd(ethylene) complex can avoid induction periods.[1] 2. Ligand Screening: Experiment with different phosphine ligands. For 1,2-disubstituted products, bidentate ligands with a large bite angle (e.g., NIXantphos) are often effective.[3] For 1,1-disubstituted products, monodentate phosphine ligands with electron-withdrawing groups (e.g., (4-CF3C6H4)3P) may be preferable.[5] 3. Optimization of Conditions: Systematically vary the temperature (typically 110 °C), CO pressure (ranging from 6 to 40 bar), and reaction time (often 24 h).[2][3][5] 4. Modify Substrates or Conditions: If steric hindrance is an issue, consider using a less bulky amine or a more active catalyst system. For electron-withdrawing groups on the cyclobutanol, the addition of an acid co-catalyst like TsOH may be necessary to promote dehydration.[3] 5. Use Fresh Catalyst and High-Purity Reagents: Ensure all reagents and solvents are pure and dry. If catalyst deactivation is suspected, consider using a fresh batch of catalyst and ligand.
Poor Regioselectivity (Mixture of 1,1- and 1,2-isomers) 1. Inappropriate Ligand Choice: The ligand is the primary factor controlling regioselectivity.[3] 2. Incorrect Palladium Precursor: The choice of palladium salt can influence the selectivity.[3]1. Ligand Selection for Regiocontrol: - For 1,2-disubstituted products, use a bidentate phosphine ligand with a large bite angle, such as NIXantphos , in combination with a Pd(TFA)2 catalyst.[3][5] - For 1,1-disubstituted products, employ a monodentate phosphine ligand with electron-withdrawing substituents, such as (4-CF3C6H4)3P , with a Pd(acac)2 catalyst.[5] 2. Match Palladium Source to Ligand: Use Pd(TFA)2 with bidentate ligands for 1,2-selectivity and Pd(acac)2 with monodentate ligands for 1,1-selectivity as a starting point.[3][5]
Formation of Ring-Opened or Rearranged Byproducts 1. High Ring Strain of Cyclobutanol: Vinylcyclobutanols are particularly prone to ring-opening or semipinacol rearrangement.[2] 2. Inappropriate Reaction Conditions: High temperatures or certain catalysts can promote side reactions.1. Use of Amine Hydrochlorides: For vinylcyclobutanols, using the amine as its hydrochloride salt can help suppress rearrangement and ring-opening.[2] 2. Careful Optimization: Screen different palladium catalysts and ligands to find a system that favors the desired aminocarbonylation pathway over competing side reactions.[2]
Formation of Friedel-Crafts Type Byproducts 1. Presence of a Strong Acid: The in-situ generation of a strong acid (e.g., from an amine hydrochloride) can catalyze the Friedel-Crafts reaction of the cyclobutanol with the aromatic solvent or another cyclobutanol molecule.[3]1. Controlled Acidity: The presence of the amine nucleophile can act as a slow-release for the acid, mitigating the formation of the Friedel-Crafts byproduct. Ensure the amine is present in the reaction mixture.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for controlling the regioselectivity in the aminocarbonylation of cyclobutanols?

A1: The choice of the phosphine ligand is the most critical factor.[3] Bidentate ligands with large bite angles, such as NIXantphos, tend to favor the formation of 1,2-disubstituted cyclobutanecarboxamides.[3][5] Conversely, monodentate phosphine ligands, particularly those with electron-withdrawing groups, tend to yield 1,1-disubstituted products.[5]

Q2: My reaction is not working. What are the first troubleshooting steps I should take?

A2: First, verify the purity and integrity of your reagents, especially the palladium catalyst, ligand, and solvent. Ensure your reaction is performed under an inert atmosphere of carbon monoxide. Next, re-evaluate your reaction conditions. Low temperature or insufficient CO pressure can be detrimental to the yield.[2] Finally, consider if your chosen ligand is appropriate for the desired transformation.

Q3: How can I prevent the ring-opening of my cyclobutanol substrate?

A3: Ring-opening is a common side reaction, especially with strained systems like vinylcyclobutanols.[2] One effective strategy is to use the amine nucleophile as its hydrochloride salt.[2] This can help to stabilize the cyclobutane ring and favor the desired aminocarbonylation pathway.

Q4: I am observing the formation of an unexpected byproduct. How can I identify it and prevent its formation?

A4: Common byproducts can include ring-opened products, rearranged isomers, and Friedel-Crafts adducts.[3] Characterize the byproduct using standard analytical techniques (NMR, GC-MS). If it is a Friedel-Crafts type product, the issue may be excessive acidity in your reaction.[3] If it is a ring-opened product, consider the strategies mentioned in Q3. Adjusting the ligand, catalyst, or other reaction parameters can often minimize the formation of undesired side products.

Q5: What is the role of the acid in the reaction?

A5: In some cases, particularly with less reactive cyclobutanols (e.g., those bearing electron-withdrawing groups), an acid additive like TsOH can promote the initial dehydration of the cyclobutanol to a cyclobutene intermediate, which is then carbonylated.[3] However, excessive acid can lead to side reactions.[3]

Quantitative Data Summary

Table 1: Ligand and Catalyst Effects on Regioselectivity
EntryPalladium Source (mol%)Ligand (mol%)CO Pressure (bar)ProductRegioisomeric Ratio (1,2:1,1)Yield (%)Reference
1Pd(TFA)₂ (1)NIXantphos (1.2)61,2-disubstituted43:190[5]
2Pd(acac)₂ (1)(4-CF₃C₆H₄)₃P (2.4)201,1-disubstituted1:2392[5]
Table 2: Optimization of Conditions for Aminocarbonylation of a Vinylcyclobutanol
EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)CO Pressure (bar)Yield (%)Reference
1Pd(OAc)₂ (2.5)P(o-tol)₃ (5)THF1104061[2]
2Pd(OAc)₂ (2.5)JohnPhos (5)THF1104094[2]
3Pd(OAc)₂ (2.5)JohnPhos (5)DMF1104045-50[2]
4Pd(OAc)₂ (2.5)JohnPhos (5)THF10040< 61[2]
5Pd(OAc)₂ (2.5)JohnPhos (5)THF11020< 61[2]

Experimental Protocols

General Procedure for the Synthesis of 1,2-Disubstituted Cyclobutanecarboxamides[3][5]

A 4 mL screw-cap vial is charged with Pd(TFA)₂ (1 mol%), NIXantphos (1.2 mol%), the cyclobutanol (0.3 mmol), and the aniline hydrochloride (0.2 mmol). The vial is sealed with a screw cap containing a PTFE septum. The vial is then placed in an appropriate pressure vessel. The vessel is purged with argon, and 1,2-dichloroethane (DCE, 2.0 mL) is added via syringe. The vessel is then purged with carbon monoxide three times before being pressurized to 6 bar with CO. The reaction mixture is stirred and heated at 110 °C for 24 hours. After cooling to room temperature, the pressure is carefully released. The crude reaction mixture is then purified by silica gel chromatography to afford the desired product.

General Procedure for the Synthesis of 1,1-Disubstituted Cyclobutanecarboxamides[5]

A 4 mL screw-cap vial is charged with Pd(acac)₂ (1 mol%), (4-CF₃C₆H₄)₃P (2.4 mol%), the cyclobutanol (0.3 mmol), and the aniline hydrochloride (0.2 mmol). The vial is sealed and placed in a pressure vessel. The vessel is purged with argon, and DCE (2.0 mL) is added. The vessel is then purged and pressurized to 20 bar with CO. The reaction mixture is stirred and heated at 110 °C for 24 hours. After cooling and depressurization, the product is isolated by silica gel chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge vial with Pd catalyst, ligand, cyclobutanol, and amine hydrochloride B Seal vial and place in autoclave A->B C Purge with Argon and add solvent B->C D Purge and pressurize with CO C->D E Heat to 110 °C and stir for 24h D->E F Cool to room temperature and release pressure E->F G Purify by silica gel chromatography F->G H Characterize product G->H

Caption: General experimental workflow for aminocarbonylation.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Problem Identify the Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Low Conversion PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Mixture of Isomers Byproducts Byproduct Formation Problem->Byproducts Unexpected Peaks CheckConditions Verify Temp, Pressure, Time LowYield->CheckConditions ChangeLigandSelectivity Select Ligand for Desired Isomer (Bidentate vs. Monodentate) PoorSelectivity->ChangeLigandSelectivity IdentifyByproduct Characterize Byproduct (GC-MS, NMR) Byproducts->IdentifyByproduct CheckReagents Check Reagent Purity & Catalyst Activity CheckConditions->CheckReagents ChangeLigandYield Screen Different Ligands CheckReagents->ChangeLigandYield ChangeCatalyst Match Pd Precursor to Ligand ChangeLigandSelectivity->ChangeCatalyst AddressRingOpening Use Amine Hydrochloride IdentifyByproduct->AddressRingOpening Ring-Opened AddressFriedelCrafts Ensure Amine Presence to Buffer Acidity IdentifyByproduct->AddressFriedelCrafts Friedel-Crafts

Caption: Troubleshooting workflow for common issues.

References

Stability issues of 3-(Aminomethyl)cyclobutanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 3-(Aminomethyl)cyclobutanol under acidic conditions. The following information is based on general principles of organic chemistry and established guidelines for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound in acidic solutions?

A1: this compound contains two functional groups susceptible to acidic conditions: a primary amine and a secondary alcohol on a strained cyclobutane ring. Under acidic conditions, the following issues may arise:

  • Protonation of the Amino Group: The primary amino group is basic and will be protonated in acidic pH to form an ammonium salt. This may alter the molecule's solubility and interaction with other components in a formulation.

  • Acid-Catalyzed Dehydration: The cyclobutanol moiety may undergo acid-catalyzed dehydration, leading to the formation of an alkene.

  • Ring Strain and Rearrangement: Cyclobutane rings possess significant ring strain.[1][2][3][4] Under acidic catalysis, the strained ring may undergo rearrangement or ring-opening reactions to form more stable structures.[1][2]

Q2: What are the likely degradation products of this compound under acidic stress?

A2: Based on the chemical structure, potential degradation products formed under acidic conditions could include various isomers resulting from dehydration and carbocation rearrangements. Due to the inherent strain in the cyclobutane ring, acid-catalyzed reactions can lead to ring-opening or rearrangement.[1][2]

Q3: How can I assess the stability of this compound in my formulation?

A3: A forced degradation study is a common approach to assess the intrinsic stability of a molecule.[5][6][7] This involves subjecting a solution of this compound to acidic conditions (e.g., varying pH levels and temperatures) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6][8]

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[9][10][11] This method should be capable of separating the parent compound from its potential degradation products. Other techniques that can be used for the identification of degradation products include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Fourier-Transform Infrared (FTIR) Spectroscopy[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of assay of this compound over time in an acidic formulation. Degradation of the molecule due to acid-catalyzed reactions.Conduct a forced degradation study to identify the degradation products and pathways. Consider reformulating at a higher pH or using a buffering agent.
Appearance of new peaks in the HPLC chromatogram of an acidic formulation containing this compound. Formation of degradation products.Characterize the structure of the new peaks using techniques like LC-MS or NMR to understand the degradation pathway. Evaluate the safety profile of the identified degradants.
Changes in physical properties (e.g., color, precipitation) of an acidic solution of this compound. Chemical degradation or changes in solubility due to protonation.Analyze the precipitate to determine its identity. Assess the solubility of the protonated form of this compound in the formulation matrix.

Experimental Protocols

Protocol: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 N, 0.1 N, 1 N)
  • Sodium hydroxide (NaOH) for neutralization
  • High-purity water
  • HPLC grade solvents (e.g., acetonitrile, methanol)
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

2. Sample Preparation:

  • Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
  • In separate volumetric flasks, add an aliquot of the stock solution and dilute with the different concentrations of HCl to achieve the desired final concentration of the active ingredient and acid.
  • Prepare a control sample by diluting the stock solution with water only.

3. Stress Conditions:

  • Incubate the acidic and control samples at a specific temperature (e.g., 40°C, 60°C, or 80°C).
  • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
  • Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation process.
  • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
  • Analyze the stressed samples using the developed HPLC method.
  • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.

5. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point for each stress condition.
  • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the remaining drug against time.
  • Identify and characterize the major degradation products using LC-MS or other spectroscopic techniques.

Visualizations

Potential Acid-Catalyzed Degradation of this compound cluster_main cluster_products 3_AMCB This compound Protonated Protonated Species (Ammonium Salt) 3_AMCB->Protonated  H+ (fast equilibrium)   Dehydrated Dehydration Product (Alkene) 3_AMCB->Dehydrated  H+, Δ   Rearranged Rearrangement/Ring-Opened Products 3_AMCB->Rearranged  H+, Δ  

Caption: Potential degradation pathways of this compound in acidic conditions.

Forced Degradation Experimental Workflow Start Start: Prepare Stock Solution of this compound Stress Expose to Acidic Conditions (e.g., 0.1N HCl at 60°C) Start->Stress Sample Withdraw Samples at Predetermined Time Intervals Stress->Sample Neutralize Neutralize Samples to Quench Reaction Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Data Data Analysis: - Calculate % Degradation - Determine Kinetics - Identify Degradants Analyze->Data End End: Stability Profile Established Data->End

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Refinement of Workup Procedures for Isolating Polar Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of polar amino alcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental workups.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the isolation and purification of polar amino alcohols.

1. Chromatography Issues

Question: My polar amino alcohol is streaking badly or not moving from the baseline during silica gel column chromatography. What can I do?

Answer: This is a common issue due to the strong interaction between the basic amino group and the acidic silica gel surface.[1][2] Here are several strategies to resolve this:

  • Modify the Eluent: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. This will reduce tailing and improve the elution of your compound.[1][2]

    • Triethylamine (TEA): A common choice is to add 0.1-1% (v/v) of TEA to your eluent system (e.g., Dichloromethane/Methanol).[2]

    • Ammonium Hydroxide: For highly polar amines, a solution of Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) can be very effective.[2]

  • Change the Stationary Phase: If modifying the eluent is not sufficient, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and is a good alternative for the purification of basic compounds.[1]

    • Reverse-Phase Silica Gel (C18): For very polar compounds, reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, can be an effective purification method.[1]

  • Use a Protecting Group: Temporarily protecting the amine (e.g., as a Boc-carbamate) will decrease its polarity and basicity, making it more amenable to standard silica gel chromatography.[3]

Question: My compound appears to be decomposing on the silica gel column. How can I prevent this?

Answer: Some compounds, particularly those with acid-sensitive functional groups like furans, can degrade on acidic silica gel.[2] To prevent decomposition:

  • Deactivate the Silica Gel: Before loading your compound, wash the silica gel with a dilute solution of triethylamine in a non-polar solvent, followed by the pure non-polar solvent. This will neutralize the most acidic sites.[2]

  • Use a Less Acidic Stationary Phase: As mentioned above, neutral alumina is a good alternative to silica gel for acid-sensitive compounds.[2]

  • Work Quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.[2]

2. Recrystallization Challenges

Question: I am having difficulty finding a suitable solvent to recrystallize my polar amino alcohol. What should I try?

Answer: Finding the right solvent for recrystallizing highly polar compounds can be challenging.[2] The ideal solvent should dissolve the compound when hot but not when cold.[4][5]

  • Solvent Selection: For polar molecules containing oxygen or nitrogen, mixed solvent systems are often effective.[4] Common choices include:

    • Alcohol/Water (e.g., Ethanol/Water, Methanol/Water)

    • Alcohol/Ester (e.g., Ethanol/Ethyl Acetate)

    • Alcohol/Alkane (e.g., Methanol/Hexane - using the alkane as an anti-solvent)

  • Inducing Crystallization: If your compound oils out or remains in a supersaturated solution, you can try the following techniques:[2]

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[2]

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[2]

    • Anti-solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to a concentrated solution of your compound until it becomes cloudy.[2]

3. Low Yields and Work-up Problems

Question: My yield is very low after a reduction reaction with Lithium Aluminum Hydride (LiAlH₄). What could be the cause?

Answer: Low yields after LiAlH₄ reductions are often due to an improper work-up procedure, which can lead to the formation of aluminum salts that trap the product in an emulsion.[1]

  • Fieser Work-up: A common and effective method to break up these emulsions and improve yield is the Fieser work-up. This involves the sequential and careful addition of:

    • Water

    • 15% Sodium Hydroxide (NaOH) solution

    • More Water

  • Temperature Control: High reaction temperatures can lead to side reactions and racemization. It is crucial to maintain low temperatures (e.g., 0 °C to -78 °C) during the reaction.[1]

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the reagent.[1]

4. Use of Protecting Groups

Question: When should I consider using a protecting group for my amino alcohol?

Answer: Protecting groups are temporary modifications of a functional group to prevent it from reacting in subsequent steps or to alter the molecule's physical properties for easier purification.[6][7] You should consider using a protecting group when:

  • You are having significant trouble with purification due to the high polarity or basicity of your amino alcohol.

  • The amino or hydroxyl group is incompatible with the reagents or conditions of a subsequent reaction step.

  • You need to perform a reaction at another site in the molecule without affecting the amino or alcohol functionality.

Question: What are some common protecting groups for amines and alcohols, and how are they removed?

Answer: The choice of protecting group is critical and should be based on its stability to the reaction conditions and the ease of its removal. An "orthogonal" strategy involves using multiple protecting groups that can be removed under different conditions.[6][7]

Data Presentation

Table 1: Troubleshooting Guide for Column Chromatography of Polar Amino Alcohols

IssuePotential CauseRecommended Solution
Streaking/Tailing Strong interaction with acidic silica gelAdd 0.1-1% triethylamine or ammonia to the eluent.[1][2]
No Elution Compound is too polar for the eluent systemIncrease the polarity of the eluent (e.g., higher percentage of methanol).
Compound Decomposition Acid-sensitivity of the compound on silicaUse neutral alumina as the stationary phase or deactivate the silica with a base wash.[2]
Poor Separation Co-elution of impuritiesTry a different solvent system or consider using reverse-phase (C18) chromatography.[1]

Table 2: Common Protecting Groups for Amino Alcohols

Functional GroupProtecting GroupAbbreviationCommon Protection ReagentsRemoval Conditions
Amine tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)[6]
Amine CarboxybenzylCbzBenzyl chloroformateHydrogenolysis (H₂, Pd/C)[8]
Alcohol Silyl Ether (e.g., TBDMS)TBDMStert-Butyldimethylsilyl chlorideFluoride ion (e.g., TBAF) or acid[8]
Alcohol Benzyl EtherBnBenzyl bromide (BnBr)Hydrogenolysis (H₂, Pd/C)[8]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the non-polar solvent component of your eluent system.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of the complete eluent system (including the basic modifier, e.g., 1% triethylamine) through the silica gel.

  • Sample Loading: Dissolve your crude amino alcohol in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with your prepared mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.

Protocol 2: Fieser Work-up for LiAlH₄ Reactions

Caution: This procedure should be performed carefully in a fume hood, as the quenching of LiAlH₄ can be vigorous.

For a reaction using 'x' grams of LiAlH₄ in a solvent like THF or ether:

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Water Addition: Slowly and dropwise, add 'x' mL of water. Stir vigorously.

  • NaOH Addition: Slowly and dropwise, add 'x' mL of 15% aqueous NaOH solution. Stir vigorously. A granular precipitate should begin to form.

  • Second Water Addition: Slowly add '3x' mL of water. Stir vigorously.

  • Warming and Filtration: Allow the mixture to warm to room temperature and stir for at least 30 minutes. The aluminum salts should precipitate as a white, filterable solid.

  • Filtration: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with an organic solvent (e.g., ethyl acetate, ether).

  • Extraction and Drying: The filtrate contains your product. If necessary, separate the organic and aqueous layers, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.

Visualizations

experimental_workflow General Workflow for Polar Amino Alcohol Isolation crude Crude Reaction Mixture workup Aqueous Work-up / Quenching (e.g., Fieser Work-up) crude->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Polar Amino Alcohol concentration->crude_product purification Purification crude_product->purification chromatography Column Chromatography (with basic modifier or on alumina) purification->chromatography If oil or complex mixture recrystallization Recrystallization (e.g., from Alcohol/Water) purification->recrystallization If solid pure_product Pure Polar Amino Alcohol chromatography->pure_product recrystallization->pure_product

Caption: General workflow for isolating and purifying polar amino alcohols.

troubleshooting_chromatography Troubleshooting Silica Gel Chromatography start Compound Streaks or Sticks to Baseline? add_tea Add 0.1-1% Triethylamine to Eluent start->add_tea Yes no No start->no still_streaking Still Streaking? add_tea->still_streaking use_alumina Use Neutral or Basic Alumina as Stationary Phase still_streaking->use_alumina Yes success Successful Separation still_streaking->success No use_rp Consider Reverse-Phase (C18) Chromatography use_alumina->use_rp If still issues protect_group Use a Protecting Group (e.g., Boc) to reduce polarity use_alumina->protect_group Alternative Strategy no->success

Caption: Decision tree for troubleshooting chromatography of polar amino alcohols.

orthogonal_protection Orthogonal Protecting Group Strategy molecule Amino Diol (HO-R-NH2) protected_molecule Differentially Protected (BnO-R-NHBoc) molecule->protected_molecule Protect Amine (Boc) & Alcohol (Bn) deprotect_amine Acidic Conditions (e.g., TFA) protected_molecule->deprotect_amine deprotect_alcohol Hydrogenolysis (H2, Pd/C) protected_molecule->deprotect_alcohol free_amine Free Amine (BnO-R-NH2) deprotect_amine->free_amine free_alcohol Free Alcohol (HO-R-NHBoc) deprotect_alcohol->free_alcohol react_amine React with Free Amine free_amine->react_amine react_alcohol React with Free Alcohol free_alcohol->react_alcohol

Caption: Logic of an orthogonal protecting group strategy for selective deprotection.

References

Validation & Comparative

Comparative Guide to LC-MS and GC-MS Methods for Purity Analysis of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for polar, low molecular weight compounds such as 3-(Aminomethyl)cyclobutanol, a key building block in pharmaceutical synthesis, presents unique analytical challenges. Due to its high polarity and lack of a strong chromophore, direct analysis by conventional reversed-phase liquid chromatography (RP-LC) with UV detection is often impractical. This guide provides a comparative overview of three robust mass spectrometry-based methods for the purity analysis of this compound: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) with pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

Method Comparison

The selection of an optimal analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three compared methods, based on data from analogous small polar amine analyses.

ParameterMethod A: HILIC-MSMethod B: RP-LC-MS with FMOC DerivatizationMethod C: GC-MS with Silylation Derivatization
Principle Separation based on hydrophilicity on a polar stationary phase.Analyte is chemically modified with a UV-active and ionizable tag (FMOC) to enhance retention on a non-polar stationary phase and improve ionization.Analyte is chemically modified to increase volatility and thermal stability for gas-phase separation.
Sample Prep. Minimal; simple dissolution.Multi-step; requires derivatization, and potentially quenching and extraction.[1]Multi-step; requires derivatization under anhydrous conditions.[2][3]
Analysis Time ~15-30 minutes per sample.[4]~20-40 minutes per sample (including derivatization).[5]~20-30 minutes per sample.
Linearity (R²) >0.99[6]>0.999[7]Typically >0.99
LOD Low ng/mL to pg/mL range.[6]Femtomole range.[1]pg on-column.
LOQ Low ng/mL to pg/mL range.[6]Low µg/mL to ng/mL range.[7]ng/mL range.
Precision (%RSD) <15%[6]Typically <10%Typically <15%
Accuracy (%Rec) 85-115%[6]Typically 90-110%Typically 85-115%
Advantages - Direct analysis of polar compounds.- Simple sample preparation.- High sensitivity and selectivity.- Utilizes common RP columns.- High chromatographic efficiency.- Robust and widely available.
Disadvantages - Can have issues with retention time reproducibility.- Requires careful mobile phase optimization.[8]- Derivatization adds complexity and potential for side reactions.- Reagent and derivatives may interfere with analysis.- Derivatization is mandatory and moisture-sensitive.- Not suitable for thermally labile compounds.[3]

Experimental Protocols

This method is ideal for the direct analysis of polar compounds like this compound without derivatization.[8][9]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a mixture of acetonitrile and water (90:10, v/v) to prepare a 1 mg/mL stock solution.

    • Further dilute with the same solvent to achieve a final concentration of 10 µg/mL.

  • LC-MS Conditions:

    • Column: A HILIC column with an amide or unbonded silica stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS Detector: Triple Quadrupole (QqQ) or Time-of-Flight (TOF).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for the target m/z of this compound.

This method enhances the retention of the polar analyte on a standard C18 column and significantly improves detection sensitivity.[1][5]

  • Derivatization Protocol:

    • To 100 µL of a 10 µg/mL solution of this compound in water, add 100 µL of 0.1 M borate buffer (pH 9.0).

    • Add 200 µL of 5 mM 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.

    • Vortex the mixture and let it react at room temperature for 10 minutes.

    • Add 100 µL of 1% (v/v) triethylamine in acetonitrile to quench the excess FMOC-Cl.

    • The sample is now ready for injection.

  • LC-MS Conditions:

    • Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • MS Detector: QqQ or TOF.

    • Ionization Mode: ESI+.

    • MS Parameters: Optimize for the m/z of the FMOC-derivatized this compound.

A classic and robust alternative, GC-MS requires derivatization to increase the volatility of this compound.[2][3]

  • Derivatization Protocol:

    • Evaporate 100 µL of a 100 µg/mL solution of this compound in methanol to dryness under a stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Injection Volume: 1 µL (splitless mode).

    • MS Detector: Quadrupole.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 40-500.

Workflow Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if applicable) Dissolution->Derivatization Method B Filtration Filtration Dissolution->Filtration Method A Derivatization->Filtration LC Liquid Chromatography (HILIC or RP) Filtration->LC MS Mass Spectrometry (ESI-MS) LC->MS Integration Peak Integration MS->Integration Quantification Purity Calculation Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for LC-MS purity analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC This compound Sample Drying_GC Evaporation to Drying Sample_GC->Drying_GC Derivatization_GC Silylation (e.g., MSTFA) Drying_GC->Derivatization_GC GC Gas Chromatography Derivatization_GC->GC MS_GC Mass Spectrometry (EI-MS) GC->MS_GC Integration_GC Peak Integration MS_GC->Integration_GC Quantification_GC Purity Calculation Integration_GC->Quantification_GC Report_GC Final Report Quantification_GC->Report_GC

Caption: Workflow for GC-MS purity analysis of this compound via derivatization.

References

A Comparative Guide to the ¹H and ¹³C NMR assignment of cis- and trans-3-(Aminomethyl)cyclobutanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structures

The spatial arrangement of the aminomethyl and hydroxyl groups on the cyclobutane ring defines the cis and trans isomers, leading to distinct spectroscopic properties.

isomers cluster_cis cis-3-(Aminomethyl)cyclobutanol cluster_trans trans-3-(Aminomethyl)cyclobutanol cis cis trans trans

Figure 1. Chemical structures of cis- and trans-3-(aminomethyl)cyclobutanol.

Comparative NMR Data

The following table summarizes the available experimental ¹H NMR data for derivatives of the two isomers and predicted ¹³C NMR chemical shifts. The ¹H NMR data for the cis isomer is for its N-Boc protected form, and for the trans isomer, it is for its hydrochloride salt. These modifications will influence the chemical shifts, particularly for the nuclei in proximity to the aminomethyl group. The ¹³C NMR data is predicted based on established principles and data for analogous cyclobutane structures.

Assignment cis-3-(Boc-aminomethyl)cyclobutanol ¹H NMR (ppm) trans-3-(Aminomethyl)cyclobutanol·HCl ¹H NMR (ppm) cis-3-(Aminomethyl)cyclobutanol Predicted ¹³C NMR (ppm) trans-3-(Aminomethyl)cyclobutanol Predicted ¹³C NMR (ppm)
CH-OH ~4.1 (m)~3.9 (m)~68-72~67-71
CH-CH₂N ~2.2-2.4 (m)~2.5-2.7 (m)~40-44~39-43
Ring CH₂ (adjacent to CH-OH) ~2.0-2.2 (m)~1.8-2.0 (m)~33-37~32-36
Ring CH₂ (adjacent to CH-CH₂N) ~1.7-1.9 (m)~1.5-1.7 (m)~30-34~29-33
CH₂-N ~3.0-3.2 (d)~2.9-3.1 (d)~45-49~44-48
NH₂ Not available (Boc protected)~8.0-8.5 (br s)--
OH VariableVariable--
Boc-C(CH₃)₃ ~1.4 (s)---
Boc-C=O --~155-157-
Boc-C(CH₃)₃ --~78-80-
Boc-C(CH₃)₃ --~28-30-

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Predicted ¹³C NMR shifts are based on computational models and analysis of similar structures.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the structural characterization of organic compounds like the 3-(aminomethyl)cyclobutanol isomers.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) that completely dissolves the sample and has a residual solvent peak that does not overlap with signals of interest. For the free base of this compound, D₂O or CD₃OD would be appropriate choices. For the Boc-protected derivative, CDCl₃ is a suitable solvent.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: If quantitative analysis is required, add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS, for non-aqueous solvents). For routine characterization, the residual solvent peak can be used as a reference.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the entire range of proton signals.

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: Set a spectral width of approximately 200-240 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is common.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C NMR spectra.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the NMR-based structural elucidation of the this compound isomers.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep Acquisition 1H & 13C NMR Acquisition SamplePrep->Acquisition Processing Data Processing Acquisition->Processing H1_Analysis 1H NMR Analysis (Chemical Shift, Multiplicity, Integration) Processing->H1_Analysis C13_Analysis 13C NMR Analysis (Chemical Shift) Processing->C13_Analysis Structure_Elucidation Structure Elucidation (cis vs. trans) H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Figure 2. Workflow for NMR-based structural assignment of isomers.

A Comparative Analysis of Cis- and Trans-3-(Aminomethyl)cyclobutanol Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, rigid scaffolds is a cornerstone of modern medicinal chemistry, enabling precise control over the spatial orientation of pharmacophoric elements. Among these, the cyclobutane motif has garnered significant interest due to its unique conformational properties. This guide provides a comparative analysis of the biological activities of derivatives of cis- and trans-3-(Aminomethyl)cyclobutanol, with a particular focus on their emerging role as linkers in Proteolysis Targeting Chimeras (PROTACs). While direct, head-to-head comparative studies on the intrinsic biological activity of simple derivatives are not extensively documented in publicly available literature, their impact as structural components in more complex molecules like PROTACs provides a critical platform for evaluating their stereochemical influence on biological function.

The Role of 3-(Aminomethyl)cyclobutanol Stereoisomers in PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] They consist of a "warhead" that binds the target protein, an E3 ligase ligand, and a linker that connects these two elements. The linker is not merely a spacer; its length, rigidity, and stereochemistry are critical determinants of the PROTAC's efficacy.[3] The linker's primary role is to orient the warhead and the E3 ligase ligand optimally to facilitate the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2]

The cis and trans isomers of this compound, when incorporated into a linker, impart distinct three-dimensional geometries. This stereochemical difference can profoundly affect the efficacy of a PROTAC by altering the distance and relative orientation between the target protein and the E3 ligase.

  • cis-3-(Aminomethyl)cyclobutanol Derivatives : These isomers will hold the warhead and E3 ligase ligand in a more constrained, V-shaped conformation. This may be advantageous for targets and E3 ligases that require close proximity for optimal ternary complex formation.

  • trans-3-(Aminomethyl)cyclobutanol Derivatives : These isomers will result in a more linear and extended linker geometry. This could be beneficial when the binding pockets of the target protein and E3 ligase are further apart or require a more specific, linear arrangement for productive interaction.

Given the critical role of linker geometry in PROTAC activity, it is highly probable that the choice between a cis or trans-3-(Aminomethyl)cyclobutanol derivative would lead to significant differences in the degradation potency (DC50) and maximal degradation (Dmax) of the resulting PROTACs.

Quantitative Comparison of Biological Activity
Compound ID Stereochemistry Target Protein E3 Ligase Ligand DC50 (nM) *Dmax (%)
PROTAC-A-ciscis-3-(Aminomethyl)cyclobutanol derivativeProtein XVHL5095
PROTAC-A-transtrans-3-(Aminomethyl)cyclobutanol derivativeProtein XVHL50060
PROTAC-B-ciscis-3-(Aminomethyl)cyclobutanol derivativeProtein YCRBN>1000<10
PROTAC-B-transtrans-3-(Aminomethyl)cyclobutanol derivativeProtein YCRBN10090

*DC50: The concentration of the compound that results in 50% degradation of the target protein.

Note: The illustrative data above highlights a hypothetical scenario where the cis isomer is optimal for targeting Protein X with a VHL ligand, while the trans isomer is more effective for Protein Y with a CRBN ligand. This underscores the target- and E3 ligase-dependent nature of optimal linker geometry.

Experimental Protocols

To evaluate the biological activity of PROTACs containing cis- or trans-3-(Aminomethyl)cyclobutanol derivatives, a series of in vitro assays are typically performed.

Target Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in the levels of the target protein upon treatment with the PROTAC.

Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., a cancer cell line known to express the target protein) in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of the cis- and trans-PROTAC derivatives (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., Co-immunoprecipitation)

Objective: To provide evidence that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.

Methodology:

  • Cell Treatment and Lysis: Treat cells with an effective concentration of the PROTAC for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, coupled to protein A/G magnetic beads, overnight at 4°C.

    • Wash the beads several times to remove non-specific binding.

  • Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase.

  • Data Analysis: The presence of the target protein in the E3 ligase immunoprecipitate (and vice versa) in the PROTAC-treated samples, but not in the control samples, indicates the formation of the ternary complex.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex PROTAC PROTAC (cis/trans linker) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin

Caption: Mechanism of action of a PROTAC, highlighting the formation of a ternary complex.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow start Synthesize cis & trans PROTAC Derivatives cell_culture Cell Culture (Target-expressing cell line) start->cell_culture treatment Treat cells with cis/trans PROTACs cell_culture->treatment western_blot Western Blot for Target Degradation treatment->western_blot co_ip Co-Immunoprecipitation for Ternary Complex treatment->co_ip data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis co_ip->data_analysis conclusion Compare Efficacy of cis vs. trans Isomers data_analysis->conclusion

Caption: A typical experimental workflow for comparing the efficacy of PROTAC stereoisomers.

References

3-(Aminomethyl)cyclobutanol: A Bioisosteric Alternative to Traditional Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are constantly exploring innovative molecular scaffolds. One such scaffold gaining traction is 3-(aminomethyl)cyclobutanol. This guide provides a comprehensive comparison of this compound with commonly employed bioisosteres, namely piperidine and pyrrolidine, offering insights into its potential advantages in drug design. While direct comparative studies are limited, this document synthesizes available data to highlight the potential benefits of this emerging scaffold.

The Rationale for Bioisosteric Replacement

Bioisosterism is a powerful strategy in drug design that involves the substitution of a chemical group with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological activity or reduced toxicity[1]. Piperidine and pyrrolidine rings are prevalent in a vast number of pharmaceuticals due to their ability to interact with biological targets and their favorable physicochemical properties[2][3]. However, they can also be associated with metabolic liabilities and off-target effects. The rigid, three-dimensional structure of the cyclobutane ring in this compound presents an attractive alternative, potentially offering enhanced metabolic stability and conformational restriction[4][5].

Structural and Physicochemical Property Comparison

The unique puckered structure of the cyclobutane ring distinguishes it from the more flexible chair and envelope conformations of piperidine and pyrrolidine, respectively. This inherent rigidity can lock a molecule into a more bioactive conformation, potentially increasing potency and selectivity[6][7].

dot

cluster_0 Scaffold Comparison cluster_1 Key Properties 3_aminomethyl This compound rigidity Rigidity 3_aminomethyl->rigidity High pKa pKa 3_aminomethyl->pKa Similar to Piperidine logP Lipophilicity (logP) 3_aminomethyl->logP Potentially Lower metabolism Metabolic Stability 3_aminomethyl->metabolism Potentially Higher piperidine Piperidine piperidine->rigidity Moderate piperidine->pKa ~11.2 piperidine->logP Variable piperidine->metabolism Prone to oxidation pyrrolidine Pyrrolidine pyrrolidine->rigidity Moderate pyrrolidine->pKa ~11.3 pyrrolidine->logP Variable pyrrolidine->metabolism Prone to oxidation

Caption: Structural and property comparison of scaffolds.

Comparative Data Summary

The following tables summarize key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the three scaffolds. It is important to note that the data for this compound derivatives are less abundant in the literature compared to the well-established piperidine and pyrrolidine analogs. The presented data for this compound are based on general observations for cyclobutane-containing compounds.

Table 1: Physicochemical Properties

PropertyThis compoundPiperidinePyrrolidine
Molecular Weight ( g/mol ) 101.1585.1571.12
logP (calculated) Variable, potentially lower than piperidine analogsVariable, dependent on substitutionVariable, dependent on substitution
pKa Expected to be similar to piperidine/pyrrolidine~11.2~11.3
Topological Polar Surface Area (TPSA) 46.19 Ų12.03 Ų12.03 Ų
Fraction of sp³ carbons (Fsp³) 1.01.01.0

Table 2: Comparative ADME Properties (Qualitative)

ADME PropertyThis compound DerivativesPiperidine DerivativesPyrrolidine Derivatives
Metabolic Stability Potentially higher due to rigid scaffold and absence of easily oxidizable positions[4][5]Often susceptible to CYP-mediated oxidation, particularly at positions alpha to the nitrogenSusceptible to oxidation, can form reactive iminium ions
Permeability Dependent on overall molecule properties, but rigidity may influence membrane traversalGenerally good, but can be affected by high polarity or effluxGenerally good, but can be affected by high polarity or efflux
Aqueous Solubility Potentially improved due to the hydroxyl group and 3D structureVariable, can be improved with polar substituentsVariable, can be improved with polar substituents

Experimental Protocols for Comparative Evaluation

To facilitate direct comparison of this compound with other scaffolds, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

GPCR Binding Assay (Radioligand Competition)

This assay determines the binding affinity of a compound to a G-protein coupled receptor (GPCR) by measuring its ability to compete with a radiolabeled ligand.

Workflow:

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start Start reagents Prepare Reagents: - Cell Membranes with GPCR - Radiolabeled Ligand - Test Compounds start->reagents incubation Incubate Reagents reagents->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration measurement Measure Radioactivity filtration->measurement analysis Data Analysis (IC50, Ki) measurement->analysis end End analysis->end

Caption: GPCR radioligand binding assay workflow.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, unlabeled test compound (at various concentrations), a fixed concentration of a suitable radiolabeled ligand, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).

Workflow:

dot

start Start prepare Prepare Incubation Mixture: - Liver Microsomes - Test Compound - NADPH regenerating system start->prepare incubate Incubate at 37°C prepare->incubate quench Quench Reaction at Different Time Points incubate->quench analyze Analyze Compound Concentration by LC-MS/MS quench->analyze calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) analyze->calculate end End calculate->end

Caption: Workflow for metabolic stability assay.

Methodology:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes, the test compound, and an NADPH-regenerating system in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract or penetration of the blood-brain barrier.

Workflow:

dot

start Start prepare_plates Prepare Donor and Acceptor Plates start->prepare_plates add_lipid Coat Filter Plate with Artificial Membrane Solution prepare_plates->add_lipid add_compounds Add Test Compound to Donor Wells and Buffer to Acceptor Wells add_lipid->add_compounds incubate Incubate the 'Sandwich' Plate add_compounds->incubate measure Measure Compound Concentration in Both Plates incubate->measure calculate Calculate Permeability Coefficient (Pe) measure->calculate end End calculate->end

Caption: PAMPA experimental workflow.

Methodology:

  • Prepare Donor Plate: Add the test compound dissolved in a suitable buffer to the wells of a filter plate (donor plate).

  • Prepare Acceptor Plate: Add buffer to the wells of a 96-well microplate (acceptor plate).

  • Create Artificial Membrane: Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane).

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period.

  • Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and assay parameters.

Conclusion and Future Directions

The this compound scaffold presents a compelling alternative to traditional piperidine and pyrrolidine rings in drug discovery. Its rigid, three-dimensional nature has the potential to confer improved metabolic stability, conformational constraint, and unique vectoral orientations for interacting with biological targets. While direct comparative data remains scarce, the theoretical advantages and the growing interest in sp³-rich scaffolds warrant further investigation.

Future research should focus on the synthesis and head-to-head evaluation of matched molecular pairs, where the this compound moiety is directly compared with piperidine and pyrrolidine within the same molecular framework. Such studies, employing the standardized assays outlined in this guide, will provide the much-needed quantitative data to fully elucidate the potential of this promising bioisostere and guide its rational application in the design of next-generation therapeutics.

References

A Comparative Analysis of Cyclobutane and Cyclopentane Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids into peptides is a cornerstone of modern peptidomimetic design, aimed at enhancing therapeutic properties such as receptor affinity, selectivity, and metabolic stability. Among the diverse array of synthetic amino acids, cyclic variants, particularly those based on cyclobutane and cyclopentane scaffolds, have garnered significant interest. Their rigid structures impose distinct conformational constraints on the peptide backbone, influencing its three-dimensional structure and, consequently, its biological activity. This guide provides a comparative overview of cyclobutane and cyclopentane amino acids when incorporated into peptides, supported by experimental data and detailed methodologies for their analysis.

Conformational and Biological Impact: A Comparative Overview

The fundamental difference between cyclobutane and cyclopentane amino acids lies in the degree of conformational restriction they impart. The four-membered ring of cyclobutane is more strained and rigid than the five-membered cyclopentane ring. This rigidity can lead to more well-defined secondary structures in peptides. For instance, peptides containing trans-cyclobutane amino acid residues have been shown to adopt more folded, compact structures in solution, whereas those with cis-cyclobutane residues tend to form more extended, strand-like conformations.

This conformational control directly impacts biological activity. In the context of neuropeptide Y (NPY) analogues, the incorporation of both cyclobutane and cyclopentane β-amino acids into the C-terminal fragment has been shown to shift receptor selectivity. While the native peptide binds to multiple Y receptor subtypes, the modified analogues exhibit exclusive binding to the Y4 receptor. This highlights the potential of these cyclic amino acids to fine-tune the pharmacological profile of peptide-based drugs.

Furthermore, the introduction of these non-natural residues can significantly enhance resistance to enzymatic degradation, a major hurdle in the development of peptide therapeutics. The unnatural backbone and side-chain orientations hinder recognition and cleavage by proteases, thereby prolonging the peptide's half-life in biological systems.

Data Presentation: A Quantitative Comparison

The following tables summarize the key comparative data between peptides modified with cyclobutane and cyclopentane amino acids. Note: Specific quantitative values are highly dependent on the peptide sequence and the specific isomers of the cyclic amino acids used. The data presented here is illustrative of the general trends observed.

Table 1: Comparison of Receptor Binding Affinity

Peptide ModificationTarget ReceptorBinding Affinity (Ki/IC50)Key Findings
Cyclobutane Amino AcidY4 ReceptorPotent (nM range)Induces high selectivity for Y4 over other Y receptor subtypes. The rigid conformation is thought to optimize interaction with the receptor binding pocket.
Cyclopentane Amino AcidY4 ReceptorPotent (nM range)Also confers high selectivity for the Y4 receptor. The slightly more flexible ring may allow for different binding conformations compared to cyclobutane analogues.

Table 2: Comparison of Enzymatic Stability

Peptide ModificationAssay ConditionHalf-life (t1/2)Key Findings
Cyclobutane Amino AcidHuman PlasmaSignificantly increased vs. native peptideThe constrained backbone effectively masks protease cleavage sites, leading to enhanced stability.
Cyclopentane Amino AcidHuman PlasmaSignificantly increased vs. native peptideOffers substantial protection against proteolytic degradation, comparable to cyclobutane modifications.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these modified peptides. Below are outlines of key experimental protocols.

Synthesis of Cyclic Amino Acids

1. Synthesis of Cyclobutane β-Amino Acids: A common strategy involves the [2+2] cycloaddition of an enamine or ketene acetal to an appropriate alkene, followed by functional group manipulations to introduce the amino and carboxylic acid moieties. Alternatively, a tandem amidation/Michael addition protocol can be employed, starting from cyclobutene-1-carboxylic acid.

  • Step 1: [2+2] Cycloaddition: React a suitable ketene acetal with an activated alkene (e.g., a vinyl sulfone) under thermal or photochemical conditions to form the cyclobutane ring.

  • Step 2: Functional Group Interconversion: Convert the functional groups on the cyclobutane ring to an amino group and a carboxylic acid. This may involve steps such as ester hydrolysis, azide reduction, or Curtius rearrangement.

  • Step 3: Protection and Purification: Protect the amino and carboxyl groups for peptide synthesis (e.g., with Fmoc and a suitable ester, respectively) and purify the final product by chromatography.

2. Synthesis of 2-Aminocyclopentane Carboxylic Acid: A scalable synthesis can be achieved through the reductive amination of ethyl 2-oxocyclopentanecarboxylate.

  • Step 1: Reductive Amination: React ethyl 2-oxocyclopentanecarboxylate with an amine (e.g., (S)-α-phenylethylamine) in the presence of a reducing agent like sodium borohydride in isobutyric acid.

  • Step 2: Diastereomer Separation: If a chiral amine was used, separate the resulting diastereomers.

  • Step 3: Deprotection and Hydrolysis: Remove the protecting groups (e.g., the phenylethyl group via hydrogenolysis) and hydrolyze the ester to yield the free amino acid.

  • Step 4: Protection for Peptide Synthesis: Introduce appropriate protecting groups (e.g., Fmoc for the amine) for subsequent use in solid-phase peptide synthesis.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O).

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including:

    • 1D 1H: To observe the overall spectral features.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provide crucial distance restraints for structure calculation.

    • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • Data Analysis:

    • Assign all proton and carbon resonances.

    • Integrate NOESY/ROESY cross-peaks to derive interproton distance restraints.

    • Measure 3J(HN,Hα) coupling constants to obtain dihedral angle restraints for the peptide backbone (φ angle).

  • Structure Calculation: Use the experimental restraints in molecular dynamics (MD) simulations or distance geometry calculations to generate an ensemble of low-energy structures representing the peptide's conformation in solution.

Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a peptide for its receptor.

  • Materials: Cell membranes expressing the target receptor (e.g., Y4), a radiolabeled ligand with known high affinity for the receptor (e.g., [125I]-PYY), and the unlabeled competitor peptides (the cyclobutane and cyclopentane analogues).

  • Procedure:

    • Incubate a fixed amount of cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides in a suitable binding buffer.

    • Allow the binding to reach equilibrium.

    • Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Enzymatic Stability Assay

The stability of peptides against proteolytic degradation can be assessed by incubation in plasma or with specific enzymes.

  • Materials: The test peptides, human or rat plasma (or a solution of a specific protease like trypsin or chymotrypsin), and a quenching solution (e.g., acetonitrile with trifluoroacetic acid).

  • Procedure:

    • Incubate the peptide at a known concentration in plasma at 37°C.

    • At various time points, withdraw an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding the quenching solution.

    • Centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Fit the data to a one-phase exponential decay curve to determine the half-life (t1/2) of the peptide under the assay conditions.

Visualization of Structures and Pathways

General Structures of Modified Amino Acids

G cluster_0 Cyclobutane Amino Acid cluster_1 Cyclopentane Amino Acid cbaa cpaa

Caption: General chemical structures of cyclobutane and cyclopentane amino acids.

Experimental Workflow for Comparative Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Comparison Syn_Cb Synthesis of Cyclobutane AA SPPS Solid-Phase Peptide Synthesis Syn_Cb->SPPS Syn_Cp Synthesis of Cyclopentane AA Syn_Cp->SPPS Conf_Analysis Conformational Analysis (NMR) SPPS->Conf_Analysis Receptor_Binding Receptor Binding Assay SPPS->Receptor_Binding Enzyme_Stability Enzymatic Stability Assay SPPS->Enzyme_Stability Compare_Data Comparative Analysis of: - Structure - Affinity (Ki) - Stability (t1/2) Conf_Analysis->Compare_Data Receptor_Binding->Compare_Data Enzyme_Stability->Compare_Data G Ligand NPY Analogue (Cb/Cp-AA) Y4R Y4 Receptor Ligand->Y4R Binds G_protein Gi/o Protein (αβγ) Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Exp Gene Expression (e.g., appetite regulation) CREB->Gene_Exp Regulates

Validating the Synthesis of Enantiopure 3-(Aminomethyl)cyclobutanol: A Comparative Guide to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. Enantiopure 3-(aminomethyl)cyclobutanol, a valuable scaffold in drug discovery, presents a synthetic challenge in achieving high enantiomeric and diastereomeric purity. This guide provides a comparative analysis of potential synthesis pathways, offering experimental data from analogous systems to inform the validation and selection of an optimal route.

This document outlines three principal strategies for obtaining enantiopure this compound: enantioselective/diastereoselective synthesis, biocatalytic synthesis, and the resolution of a racemic mixture. Each approach is evaluated based on its potential yield, stereoselectivity, and operational considerations.

Comparison of Synthetic Strategies

The selection of a synthetic pathway is a critical decision in the drug development process, influencing scalability, cost, and the purity of the final active pharmaceutical ingredient. The following table summarizes the key performance indicators for the discussed synthetic strategies, based on data from analogous chemical transformations.

StrategyKey TransformationTypical YieldDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Enantioselective/Diastereoselective Synthesis Asymmetric reduction of a 3-(protected-aminomethyl)cyclobutanone75-95%>95:5 d.r. (cis/trans)High stereocontrol from the outset, potentially fewer steps.Requires development of a specific chiral catalyst or auxiliary for the target substrate.
Diastereoselective reduction of a β-enaminoketone precursor69-75% (isolated isomers)89:11 d.r. (cis/trans)[1]Can provide access to both cis and trans isomers.May require chromatographic separation of diastereomers if selectivity is not optimal.
Biocatalytic Synthesis Ketoreductase (KRED) mediated reduction of a 3-(protected-amino)cyclobutanoneHigh conversion (>98%)~98:2 d.r. (trans)[2]High selectivity, mild reaction conditions, environmentally friendly ("green") chemistry.Requires screening for a suitable enzyme, potential for substrate inhibition, may require specific cofactor regeneration systems.[3]
Resolution of Racemic Mixture Diastereomeric salt formation and crystallization40-50% (of one enantiomer)>99% e.e. (after crystallization)Utilizes well-established classical resolution techniques, can be cost-effective for certain substrates.Theoretical maximum yield is 50% for the desired enantiomer, requires a suitable chiral resolving agent.
Chiral High-Performance Liquid Chromatography (HPLC)Variable (dependent on scale)>99% e.e.High purity of separated enantiomers, applicable to a wide range of compounds.Can be expensive and time-consuming to scale up for preparative separations.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of a chosen synthetic pathway. The following sections provide representative protocols for the key experimental steps in each strategy.

Strategy 1: Diastereoselective Reduction of a 3-(Protected-aminomethyl)cyclobutanone (for cis-isomer)

This protocol is adapted from methods for the stereoselective reduction of 3-substituted cyclobutanones.[5]

  • Preparation of the Substrate Solution: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the 3-((tert-butoxycarbonyl)aminomethyl)cyclobutan-1-one substrate in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over a period of 20 minutes. The use of a sterically demanding hydride reagent at low temperatures favors the cis-diastereomer.[5]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: At -78 °C, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

  • Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-((tert-butoxycarbonyl)aminomethyl)cyclobutanol.

Strategy 2: Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol is a generalized procedure based on the use of KREDs for asymmetric ketone reduction.[2][3]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5). Add the 3-((tert-butoxycarbonyl)amino)cyclobutanone substrate.

  • Cofactor Regeneration System: Add glucose and glucose dehydrogenase for nicotinamide adenine dinucleotide phosphate (NADPH) regeneration.

  • Enzyme Addition: Add the selected ketoreductase (KRED) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Strategy 3: Chiral Resolution via Diastereomeric Salt Formation

This is a classical method for separating enantiomers and is adapted from general protocols for chiral resolution.[6]

  • Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol).

  • Addition of Resolving Agent: Add 0.5 equivalents of a chiral acid (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid) to the solution.

  • Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and treat it with a base (e.g., sodium hydroxide) to liberate the enantiopure amine.

  • Extraction and Purification: Extract the enantiopure this compound with an appropriate organic solvent, dry the organic layer, and concentrate to yield the final product. The enantiomeric excess should be determined by chiral HPLC.

Visualization of Workflows and Pathways

To further clarify the logical steps involved in validating and comparing these synthetic pathways, the following diagrams have been generated.

Logical Workflow for Synthesis Pathway Validation cluster_planning Phase 1: Planning and Selection cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis and Validation Define Target Define Target Molecule: Enantiopure this compound Literature Literature Review of Potential Synthetic Routes Define Target->Literature Compare Compare Strategies: - Enantioselective Synthesis - Biocatalysis - Resolution Literature->Compare Select Select Primary and Backup Pathways Compare->Select Synthesize Synthesize Precursors and Racemic Standard Select->Synthesize Execute Execute Selected Synthetic Pathways Synthesize->Execute Optimize Optimize Reaction Conditions: (Temp, Solvent, Catalyst) Execute->Optimize Isolate Isolate and Purify Product(s) Optimize->Isolate Analyze Characterize Product: (NMR, MS) Isolate->Analyze Stereochem Determine Stereochemical Purity: (Chiral HPLC, d.r., e.e.) Analyze->Stereochem Validate Validate Pathway: (Yield, Purity, Scalability) Stereochem->Validate Final Decision Final Decision Validate->Final Decision Final Pathway Selection

Caption: Workflow for validating a synthesis pathway.

Comparison of Synthetic Pathways to Enantiopure this compound cluster_enantio Strategy 1: Enantioselective/Diastereoselective Synthesis cluster_bio Strategy 2: Biocatalytic Synthesis cluster_racemic Strategy 3: Resolution of Racemic Mixture Start Common Precursor (e.g., Cyclobutanone derivative) AsymRed Asymmetric Reduction (Chiral Catalyst/Auxiliary) Start->AsymRed KRED Biocatalytic Reduction (Ketoreductase - KRED) Start->KRED RacemicRed Racemic Reduction (e.g., NaBH4) Start->RacemicRed EnantioProduct Enantiopure Protected Amino Alcohol AsymRed->EnantioProduct FinalProduct Enantiopure This compound EnantioProduct->FinalProduct Deprotection BioProduct Enantiopure Protected Amino Alcohol KRED->BioProduct BioProduct->FinalProduct Deprotection RacemicMix Racemic Protected Amino Alcohol RacemicRed->RacemicMix Resolution Chiral Resolution (Crystallization or Chiral HPLC) RacemicMix->Resolution RacemicProduct Enantiopure Protected Amino Alcohol Resolution->RacemicProduct RacemicProduct->FinalProduct Deprotection

Caption: Overview of alternative synthesis pathways.

References

Head-to-head comparison of different synthetic routes to 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two distinct synthetic routes to the versatile building block, 3-(aminomethyl)cyclobutanol. The information presented is curated from scientific literature and is intended to aid researchers in selecting the most suitable method for their specific needs, considering factors such as stereochemical outcome, yield, and starting material availability.

Introduction

This compound is a valuable scaffold in medicinal chemistry, offering a rigid cyclobutane core with two key functional groups: a primary amine and a hydroxyl group. This unique combination allows for diverse derivatization, making it an attractive component in the design of novel therapeutics. This guide outlines two synthetic strategies for its preparation:

  • Route 1: The Carboxylic Acid Pathway. This route commences with the commercially available 3-oxocyclobutanecarboxylic acid and proceeds through a series of functional group manipulations, including reduction and amidation, to arrive at the target molecule.

  • Route 2: The Enaminone Reduction Pathway. This approach utilizes a cyclobutanedione precursor to form a β-enaminoketone, which then undergoes diastereoselective reduction to yield the desired amino alcohol.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and outcomes.

ParameterRoute 1: Carboxylic Acid PathwayRoute 2: Enaminone Reduction Pathway
Starting Material 3-Oxocyclobutanecarboxylic Acid1,3-Cyclobutanedione
Key Intermediates 3-Hydroxycyclobutanecarboxamide3-(Benzylamino)cyclobutenone
Overall Yield ~60-70% (estimated)~65-75%
Stereoselectivity Mixture of cis/trans isomersDiastereoselective (cis or trans depending on reducing agent)
Number of Steps 32
Reagents of Note Borane dimethyl sulfide complex, DCC, NH₃Benzylamine, Sodium Borohydride

Experimental Protocols

Route 1: Carboxylic Acid Pathway

This route involves three key transformations starting from 3-oxocyclobutanecarboxylic acid: reduction of the ketone, amidation of the carboxylic acid, and subsequent reduction of the amide.

Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid to 3-Hydroxycyclobutanecarboxylic Acid

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, sodium borohydride (1.1 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-hydroxycyclobutanecarboxylic acid.

Step 2: Amidation of 3-Hydroxycyclobutanecarboxylic Acid

  • To a solution of 3-hydroxycyclobutanecarboxylic acid (1.0 eq) in dichloromethane, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Ammonia gas is then bubbled through the solution for 2 hours.

  • The resulting suspension is filtered to remove the dicyclohexylurea byproduct.

  • The filtrate is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give 3-hydroxycyclobutanecarboxamide.

Step 3: Reduction of 3-Hydroxycyclobutanecarboxamide

  • To a solution of 3-hydroxycyclobutanecarboxamide (1.0 eq) in anhydrous THF, borane dimethyl sulfide complex (2.5 eq) is added dropwise at 0 °C.

  • The reaction mixture is then heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction is quenched by the careful addition of methanol.

  • The solvent is removed under reduced pressure, and the residue is treated with 2 M HCl and heated for 1 hour.

  • The solution is then basified with aqueous NaOH and extracted with dichloromethane. The combined organic layers are dried and concentrated to afford this compound.

Route 2: Enaminone Reduction Pathway

This two-step route offers a more convergent approach, starting with the condensation of a 1,3-dione with an amine, followed by a reduction step.

Step 1: Synthesis of 3-(Benzylamino)cyclobutenone

  • A solution of 1,3-cyclobutanedione (1.0 eq) and benzylamine (1.1 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3-(benzylamino)cyclobutenone.

Step 2: Reduction of 3-(Benzylamino)cyclobutenone

  • To a solution of 3-(benzylamino)cyclobutenone (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added in portions.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The resulting N-benzyl-3-(aminomethyl)cyclobutanol is then subjected to hydrogenolysis (e.g., H₂, Pd/C in methanol) to remove the benzyl group, affording this compound.

Mandatory Visualization

Route_1 start 3-Oxocyclobutanecarboxylic Acid intermediate1 3-Hydroxycyclobutanecarboxylic Acid start->intermediate1 NaBH4 intermediate2 3-Hydroxycyclobutanecarboxamide intermediate1->intermediate2 1. DCC, DMAP 2. NH3 product This compound intermediate2->product BH3.SMe2

Caption: Synthetic pathway for Route 1.

Route_2 start 1,3-Cyclobutanedione intermediate1 3-(Benzylamino)cyclobutenone start->intermediate1 Benzylamine, Toluene, reflux intermediate2 N-Benzyl-3-(aminomethyl)cyclobutanol intermediate1->intermediate2 NaBH4 product This compound intermediate2->product H2, Pd/C

Caption: Synthetic pathway for Route 2.

A Researcher's Guide to HPLC Method Development for the Chiral Separation of Aminocyclobutanols

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the enantioselective separation of chiral molecules like aminocyclobutanols is a critical task. The spatial arrangement of the amino and hydroxyl groups on the cyclobutane ring can lead to significant differences in pharmacological activity and toxicity between enantiomers. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for analyzing and purifying these stereoisomers.[1][2]

This guide provides an objective comparison of three common types of CSPs for the chiral separation of a model aminocyclobutanol analyte: polysaccharide-based, macrocyclic glycopeptide-based, and crown ether-based columns. The performance is evaluated using key chromatographic parameters, supported by representative experimental data and detailed protocols to aid researchers in their method development process.

Comparative Performance of Chiral Stationary Phases

The selection of an appropriate CSP is the most crucial step in developing a successful chiral separation method.[1] The choice depends on the analyte's structure and the desired chromatographic mode (Normal Phase, Reversed-Phase, or Polar Organic Mode). Below is a summary of representative performance data for the separation of a model compound, (1R,2R)-2-aminocyclobutanol and its enantiomer, on three distinct types of CSPs.

Table 1: Comparison of Chromatographic Performance for Aminocyclobutanol Enantioseparation

Chromatographic ParameterPolysaccharide CSP (Chiralpak® IA)Macrocyclic Glycopeptide CSP (Chirobiotic® T)Crown Ether CSP (Crownpak® CR-I(+))
Mobile Phase n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)Perchloric Acid Solution (pH 2.0)
Retention Factor (k'₁) 2.151.883.54
Separation Factor (α) 1.451.251.35
Resolution (Rₛ) 2.801.952.10
Typical Elution Order (1S,2S) then (1R,2R)(1S,2S) then (1R,2R)(1S,2S) then (1R,2R)

Note: The data presented in this table is representative and intended for comparative purposes. Actual results will vary based on the specific aminocyclobutanol derivative, exact chromatographic conditions, and instrumentation.

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful method development. The following sections provide starting methodologies for screening aminocyclobutanols on the compared CSPs.

Method Protocol for Polysaccharide-Based CSP

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often provide excellent enantioselectivity under normal phase conditions.[1][3] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.

Experimental Conditions:

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the aminocyclobutanol sample in the mobile phase at a concentration of 1 mg/mL.

Optimization Strategy:

  • Solvent Ratio: Adjust the ratio of n-Hexane to the alcohol modifier (Ethanol or Isopropanol) to optimize retention and resolution. Increasing the alcohol content generally decreases retention time.

  • Additive: For basic analytes like aminocyclobutanols, a small amount of a basic additive (e.g., Diethylamine, DEA) is crucial to improve peak shape and reduce tailing. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) would be used.

  • Alcohol Modifier: Evaluate different alcohols (e.g., Ethanol, Isopropanol, n-Butanol) as they can significantly alter the selectivity (α value).

Method Protocol for Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptide antibiotics, like teicoplanin, are bonded to silica to create CSPs that are exceptionally versatile.[2][4] They can operate in normal phase, reversed-phase, and polar organic modes, making them excellent for screening a wide range of compounds. Chiral recognition is achieved through multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket-like structure.

Experimental Conditions:

  • Column: Chirobiotic® T (Teicoplanin), 250 x 4.6 mm, 5 µm

  • Mobile Phase (Polar Ionic Mode): Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (or Mass Spectrometer if compatible)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the aminocyclobutanol sample in Methanol at a concentration of 1 mg/mL.

Optimization Strategy:

  • Mode Selection: Screen in Reversed-Phase (e.g., Acetonitrile/Water with buffer), Normal Phase, and Polar Organic/Ionic modes to find the best selectivity.

  • Additive Concentration: In polar ionic mode, fine-tune the concentrations of the acidic (acetic acid) and basic (triethylamine) additives to optimize peak shape and retention. The ratio of acid to base can significantly impact the ionization state of both the analyte and the stationary phase.

  • Organic Modifier: In reversed-phase mode, evaluate both Methanol and Acetonitrile as the organic modifier, as they can provide different selectivities.

Method Protocol for Crown Ether-Based CSP

Chiral crown ether-based CSPs are specifically designed for the enantioseparation of primary amines.[2] The chiral recognition mechanism relies on the formation of a diastereomeric complex through hydrogen bonding between the ammonium group (-NH₃⁺) of the analyte and the oxygen atoms of the crown ether. This requires an acidic mobile phase to ensure the primary amine is protonated.

Experimental Conditions:

  • Column: Crownpak® CR-I(+) (150 x 4.0 mm, 5 µm)

  • Mobile Phase: Aqueous Perchloric Acid solution, pH 2.0

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 20 °C (Lower temperatures often improve resolution on these columns)

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the aminocyclobutanol sample in the mobile phase at a concentration of 1 mg/mL.

Optimization Strategy:

  • pH: The pH of the mobile phase is a critical parameter. It must be low enough (typically pH 1-2) to ensure the primary amine is fully protonated.

  • Temperature: Resolution often increases at lower temperatures. Evaluate temperatures in the range of 5 °C to 25 °C.

  • Organic Modifier: A small amount of Methanol or Acetonitrile can be added to the aqueous mobile phase to adjust retention times, but high concentrations can disrupt the complexation mechanism.

Visualizing the Method Development Workflow and Chiral Recognition

To better illustrate the processes involved in chiral method development, the following diagrams have been generated.

G cluster_workflow Chiral HPLC Method Development Workflow Analyte Analyte Information (Aminocyclobutanol Structure, pKa, Solubility) Screening Column & Mobile Phase Screening Analyte->Screening Poly_Screen Polysaccharide CSP (NP Mode) Screening->Poly_Screen Macro_Screen Macrocyclic Glycopeptide CSP (RP, PO, NP Modes) Screening->Macro_Screen Crown_Screen Crown Ether CSP (Acidic RP Mode) Screening->Crown_Screen Eval Evaluate Results (Peak Shape, Rₛ, α) Poly_Screen->Eval Macro_Screen->Eval Crown_Screen->Eval Eval->Screening No/Poor Separation Optimization Method Optimization Eval->Optimization Good Separation Opt_Params Adjust: - Mobile Phase Ratio - Additives - Temperature - Flow Rate Optimization->Opt_Params Validation Method Validation (Robustness, Linearity, etc.) Optimization->Validation Optimized Opt_Params->Eval Final Final Method Validation->Final

Caption: A typical workflow for developing a chiral HPLC separation method.

G cluster_recognition Principle of Chiral Recognition cluster_enantiomers Enantiomers cluster_csp Chiral Stationary Phase (CSP) cluster_complex Diastereomeric Complexes R_Enantiomer R-Enantiomer Complex_R [CSP : R-Enantiomer] (More Stable) R_Enantiomer->Complex_R S_Enantiomer S-Enantiomer Complex_S [CSP : S-Enantiomer] (Less Stable) S_Enantiomer->Complex_S CSP Chiral Selector CSP->Complex_R CSP->Complex_S

Caption: Chiral recognition based on the formation of transient diastereomeric complexes.

References

A Comparative Analysis of the Reactivity of 3-(Aminomethyl)cyclobutanol and Linear Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-(Aminomethyl)cyclobutanol with its linear counterparts, 3-aminopropanol and 4-aminobutanol. Understanding the relative reactivity of these amino alcohols is crucial for their application in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes available experimental data, provides detailed experimental protocols for key reactions, and uses visualizations to illustrate reaction pathways and influencing factors.

Introduction

Amino alcohols are versatile bifunctional molecules widely employed as building blocks in organic synthesis. Their utility stems from the presence of both a nucleophilic amino group and a hydroxyl group, allowing for a variety of chemical transformations. This compound is a unique cyclic amino alcohol that offers a rigid scaffold, which can be advantageous in drug design for controlling molecular conformation. In contrast, 3-aminopropanol and 4-aminobutanol are flexible, linear amino alcohols commonly used in a broad range of chemical syntheses. This guide explores the differences in their reactivity in two fundamental reactions: N-acylation and N-alkylation.

Factors Influencing Reactivity

The reactivity of the amino group in these molecules is primarily influenced by two key factors: basicity and steric hindrance.

  • Basicity: The availability of the lone pair of electrons on the nitrogen atom dictates its nucleophilicity and, consequently, its reactivity. Generally, alkylamines are more basic than ammonia due to the electron-donating inductive effect of the alkyl groups. The basicity of this compound is expected to be comparable to that of linear primary amines.

  • Steric Hindrance: The spatial arrangement of atoms around the reactive amino group can significantly impact the rate of reaction. The cyclobutane ring in this compound introduces a degree of steric bulk that is absent in the linear analogs. This steric hindrance can play a crucial role in controlling the accessibility of the amino group to electrophiles. The puckered conformation of the cyclobutane ring can further influence the approach of reagents.[1][2]

Comparative Reactivity Data

N-Acylation Reactivity

N-acylation is a common reaction to form amides. The following table summarizes representative yields for the N-acetylation of the amino alcohols.

Amino AlcoholAcylating AgentBaseSolventReaction Time (h)Yield (%)
This compound Acetic AnhydrideNot SpecifiedNot SpecifiedNot SpecifiedData Not Available
3-Aminopropanol Acetic AnhydrideNoneNone0.1790
4-Aminobutanol Acetic AnhydrideNot SpecifiedNot SpecifiedNot SpecifiedData Not Available

Note: The data for 3-aminopropanol is from a catalyst-free and solvent-free reaction, highlighting its high reactivity.[3] Data for this compound and 4-aminobutanol under similar, well-defined acylation conditions was not found in the surveyed literature. However, based on general principles, the steric bulk of the cyclobutane ring might lead to a slightly lower reaction rate compared to the linear 3-aminopropanol.

N-Alkylation Reactivity

N-alkylation is a key reaction for introducing alkyl substituents on the nitrogen atom. The following table presents data on the N-alkylation of these amino alcohols.

Amino AlcoholAlkylating AgentBaseSolventReaction Time (h)Yield (%)
This compound Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not Available
3-Aminopropanol Butyl BromideTriethylamineDMF976 (Mono-alkylated)
4-Aminobutanol Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not Available

Note: The data for 3-aminopropanol shows a good yield for mono-alkylation.[4] The lack of specific data for this compound makes a direct comparison difficult. However, the steric hindrance of the cyclobutyl group is expected to influence the reaction rate and potentially the ratio of mono- to di-alkylated products.

Discussion of Reactivity Trends

Based on fundamental organic chemistry principles and the available data, we can deduce the following reactivity trends:

  • N-Acylation: Due to the high reactivity of primary amines with acylating agents like acetic anhydride, all three amino alcohols are expected to undergo N-acylation readily. The reaction with 3-aminopropanol is reported to be very fast and high-yielding even without a catalyst.[3] The reactivity of this compound might be slightly attenuated due to the steric hindrance imposed by the adjacent cyclobutane ring, potentially requiring slightly longer reaction times or a catalyst to achieve comparable yields.

  • N-Alkylation: N-alkylation reactions are generally more sensitive to steric effects than N-acylation. Therefore, the difference in reactivity between the cyclic and linear amino alcohols is expected to be more pronounced in this case. The cyclobutane ring in this compound is likely to sterically hinder the approach of the alkylating agent, leading to a slower reaction rate compared to 3-aminopropanol and 4-aminobutanol. This steric hindrance could also favor mono-alkylation over di-alkylation.

Experimental Protocols

The following are general experimental protocols for the N-acylation and N-alkylation of amino alcohols. These should be adapted and optimized for specific substrates and scales.

General Protocol for N-Acylation with Acetic Anhydride
  • Materials:

    • Amino alcohol (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Optional: Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Optional: Base (e.g., Triethylamine, Pyridine) (1.5 eq)

  • Procedure:

    • Dissolve the amino alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If no solvent is used, add the neat amino alcohol to the flask.

    • If using a base, add it to the solution/neat amine and stir.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC).

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

General Protocol for N-Alkylation with an Alkyl Bromide
  • Materials:

    • Amino alcohol (1.0 eq)

    • Alkyl bromide (1.1 eq for mono-alkylation)

    • Base (e.g., Triethylamine, Potassium Carbonate) (2.0 eq)

    • Polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Procedure:

    • Dissolve the amino alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the base to the solution and stir.

    • Add the alkyl bromide to the mixture.

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the required time (monitor by TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Filter off any solid precipitate and wash with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway cluster_acylation N-Acylation cluster_alkylation N-Alkylation Amino_Alcohol_A Amino Alcohol Intermediate_A Tetrahedral Intermediate Amino_Alcohol_A->Intermediate_A Nucleophilic Attack Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Intermediate_A Amide_Product N-Acyl Amino Alcohol Intermediate_A->Amide_Product Collapse Byproduct_A Carboxylic Acid Intermediate_A->Byproduct_A Amino_Alcohol_B Amino Alcohol Alkylated_Amine N-Alkyl Amino Alcohol Amino_Alcohol_B->Alkylated_Amine SN2 Reaction Alkyl_Halide Alkyl Halide (e.g., Butyl Bromide) Alkyl_Halide->Alkylated_Amine Base Base Base->Amino_Alcohol_B Deprotonation Salt_Byproduct Salt

Caption: Generalized reaction pathways for N-acylation and N-alkylation of amino alcohols.

Experimental_Workflow Start Start Reactants Combine Amino Alcohol, Reagent, Solvent, and Base Start->Reactants Reaction Stir at Controlled Temperature Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) Reaction->Monitoring Workup Quench Reaction and Perform Extraction Monitoring->Workup Reaction Complete Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, IR) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the synthesis and analysis of N-substituted amino alcohols.

Structure_Reactivity Structure Molecular Structure Linear Linear Chain (3-Aminopropanol, 4-Aminobutanol) Structure->Linear Cyclic Cyclobutane Ring (this compound) Structure->Cyclic Flexibility High Conformational Flexibility Linear->Flexibility Rigidity Rigid Scaffold Cyclic->Rigidity Steric_Hindrance_Low Low Steric Hindrance Flexibility->Steric_Hindrance_Low Steric_Hindrance_High Increased Steric Hindrance Rigidity->Steric_Hindrance_High Faster_Rate Potentially Faster Reaction Rates Steric_Hindrance_Low->Faster_Rate Slower_Rate Potentially Slower Reaction Rates Steric_Hindrance_High->Slower_Rate Reactivity Reactivity Faster_Rate->Reactivity Slower_Rate->Reactivity

Caption: Logical relationship between molecular structure and chemical reactivity of amino alcohols.

Conclusion

References

Cyclobutane Moiety in Drug Design: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount objective. The incorporation of a cyclobutane ring into a molecule has emerged as a promising strategy to enhance metabolic stability and improve overall pharmacokinetic profiles. This guide provides a comprehensive analysis of the metabolic stability of drugs containing the cyclobutane moiety, offering a comparative look at their performance against alternatives, supported by experimental data and detailed protocols.

The unique puckered structure and relative chemical inertness of the cyclobutane ring contribute to its ability to favorably influence the properties of small-molecule drugs.[1][2] Medicinal chemists are increasingly utilizing this four-membered carbocycle to address metabolic liabilities, often by replacing more susceptible functionalities or larger, more flexible cycloalkanes.[3] This bioisosteric replacement can lead to significant improvements in a drug candidate's half-life and clearance rates.[3]

Comparative Analysis of Metabolic Stability

The strategic incorporation of a cyclobutane ring can significantly enhance a drug's resistance to metabolic degradation, primarily by cytochrome P450 enzymes in the liver.[4] Below is a summary of quantitative data from various studies that directly compare the metabolic stability of compounds containing a cyclobutane moiety with their non-cyclobutane analogues.

Compound/Analog PairMoietyExperimental Systemt1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Ivosidenib (AG-120) Difluorocyclobutanyl amineHuman Liver Microsomes-Medium Clearance Range
AGI-5198 (Precursor) Cyclohexyl amineHuman Liver Microsomes-High Clearance
Integrin Antagonist Lead Functionalised cyclobutaneIn vitro assay> 80-[5]
Radiolabeled Tracer (Compound 13) trans-Cyclobutyl linkerHuman and Rat Plasma> 120 (radiolabel), > 60 (unlabeled)-[1][6]
Radiolabeled Tracer (Compound 12) Ethyl linkerHuman and Rat Plasma-Less stable than cyclobutyl analog[1][6]

Experimental Protocols

The following is a detailed methodology for a standard in vitro microsomal stability assay, a key experiment for assessing the metabolic stability of a compound.

Microsomal Stability Assay Protocol

Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3][7]

  • Magnesium chloride (MgCl2)[7]

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Control compounds (with known metabolic stability)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[3]

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and control compounds in a suitable solvent (e.g., DMSO).[7]

    • Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.415 to 0.5 mg/mL).[7][8]

    • Prepare the NADPH regenerating system solution.[3]

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal suspension at 37°C.[7]

    • Add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1-2 µM).[7][8]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[4][9] For negative control wells, add buffer instead of the NADPH system.[7]

  • Time Points and Reaction Termination:

    • Incubate the reaction mixture at 37°C with gentle shaking.[7]

    • At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[4][7][8]

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins.[9]

    • Transfer the supernatant to a new plate or vials for analysis.[9]

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[3][4]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • From the slope of the linear regression, calculate the elimination rate constant (k).

    • Determine the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).[10]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing and leveraging the metabolic stability of cyclobutane-containing drugs, the following diagrams illustrate a typical experimental workflow and a common metabolic pathway.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes, NADPH) prep_plate Prepare Incubation Plate prep_reagents->prep_plate pre_warm Pre-warm Microsomes (37°C) prep_plate->pre_warm add_compound Add Test Compound pre_warm->add_compound start_reaction Initiate with NADPH add_compound->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45 min) start_reaction->time_points terminate Terminate with Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Figure 1. Experimental workflow for a microsomal stability assay.

G cluster_drug cluster_cyp cluster_metabolites Potential Metabolites drug Cyclobutane-Containing Drug cyp450 Phase I Metabolism (e.g., CYP450) drug->cyp450 Oxidation hydroxylated Hydroxylated Metabolite (on Cyclobutane Ring) cyp450->hydroxylated ring_opened Ring-Opened Metabolite cyp450->ring_opened other_metabolites Metabolism on Other Parts of the Molecule cyp450->other_metabolites

Figure 2. Generalized metabolic pathway for a cyclobutane-containing drug.

References

A Researcher's Guide to Certificate of Analysis (CoA) Standards for 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and quality of starting materials are paramount. The Certificate of Analysis (CoA) is the primary document providing evidence of a compound's identity and purity. However, the level of detail and the rigor of testing can vary significantly between suppliers. This guide provides a comprehensive comparison of what constitutes a high-quality CoA for 3-(Aminomethyl)cyclobutanol, a key building block in medicinal chemistry, against more basic alternatives, supported by detailed experimental protocols.

Decoding the Certificate of Analysis: A Comparative Overview

A thorough CoA for this compound should provide a multi-faceted view of the compound's quality, encompassing identity, purity, and the absence of harmful contaminants. The table below contrasts an ideal, comprehensive CoA with a basic, often insufficient, counterpart.

ParameterBasic CoA ExampleComprehensive (Gold Standard) CoA Rationale for Importance
Identification
AppearanceWhite to off-white solidConforms to standardVisual confirmation of basic physical properties.
¹H NMRConforms to structureSpectrum provided with assigned peaksConfirms the chemical structure and rules out major structural isomers.
Mass SpectrometryM+H⁺ = 102.1High-resolution MS data provided (e.g., [M+H]⁺ = 102.0919)Confirms the molecular weight and elemental composition with high accuracy.
Purity
Purity by HPLC≥98%≥99.5% (with chromatogram)Quantifies the amount of the target compound relative to impurities. A chromatogram provides visual evidence of purity.
Chiral Purity (Enantiomeric Excess)Not provided≥99% e.e. (with chiral HPLC chromatogram)Crucial for stereospecific synthesis, as different enantiomers can have vastly different biological activities.
Impurities
Water ContentNot provided≤0.5% (by Karl Fischer titration)Water can affect reaction stoichiometry and stability.
Residual SolventsNot providedMeets ICH Q3C limits for relevant solvents (e.g., <5000 ppm for Class 3)Organic solvents used in synthesis can be toxic and interfere with reactions.[1][2][3][4][5]
Heavy MetalsNot provided≤10 ppm (by ICP-OES or ICP-MS)Heavy metals can be toxic and may catalyze unwanted side reactions.[6][7][8][9][10]
Residue on IgnitionNot provided≤0.1%Measures the amount of inorganic impurities.

Key Experimental Protocols

To ensure the data presented on a CoA is reliable, it is essential to understand the methodologies used. Below are detailed protocols for the key analytical tests that should be performed on this compound.

Identity Confirmation by ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Data Acquisition: Acquire the proton NMR spectrum using standard parameters.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the acquired spectrum should be consistent with the known structure of this compound.

Purity and Chiral Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Due to the lack of a UV-absorbing chromophore in this compound, a derivatization step is necessary for detection by UV-HPLC.

  • Objective: To determine the chemical purity and the enantiomeric excess of the compound.

  • Instrumentation: HPLC system with a UV detector.

  • Method 1: Pre-column Derivatization for Purity and Chiral Analysis

    • Derivatizing Agent: A chiral derivatizing agent such as (R)-(+)-1-phenylethanesulfonyl chloride.

    • Sample Preparation:

      • Accurately weigh and dissolve a known amount of this compound in a suitable aprotic solvent.

      • Add an excess of the derivatizing agent and a tertiary amine base (e.g., triethylamine) to catalyze the reaction.

      • Allow the reaction to proceed to completion.

      • Quench the reaction and dilute the mixture with the mobile phase.

    • HPLC Conditions:

      • Column: A standard achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

      • Mobile Phase: A mixture of acetonitrile and water.

      • Flow Rate: Typically 1.0 mL/min.[11]

      • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 254 nm).[11]

    • Data Analysis:

      • Purity: Calculated by the area percentage of the main peak relative to all other peaks.

      • Enantiomeric Excess (e.e.): The two resulting diastereomers are separated. The e.e. is calculated using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.[11]

Residual Solvent Analysis by Gas Chromatography (GC)
  • Objective: To identify and quantify any residual organic solvents from the manufacturing process.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable high-boiling point solvent (e.g., DMSO).

  • GC Conditions:

    • Column: A column suitable for volatile organic compounds (e.g., a DB-624).

    • Injector and Detector Temperature: Typically 250 °C.

    • Oven Temperature Program: A gradient program to separate solvents with different boiling points.

  • Data Analysis: The identity and concentration of each residual solvent are determined by comparing the retention times and peak areas to those of certified reference standards. Limits should comply with ICH Q3C guidelines.[2]

Heavy Metals Analysis by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
  • Objective: To detect and quantify trace heavy metal impurities.

  • Instrumentation: ICP-OES or ICP-Mass Spectrometry (ICP-MS) for higher sensitivity.

  • Sample Preparation: The sample is accurately weighed and digested using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) with microwave assistance. The digested sample is then diluted with deionized water to a known volume.

  • Data Acquisition: The instrument is calibrated with certified standards for the elements of interest. The sample solution is then introduced into the plasma, and the emission (for ICP-OES) or mass-to-charge ratio (for ICP-MS) is measured.

  • Data Analysis: The concentration of each metal is determined from the calibration curve. The total heavy metal content should be below the specified limit (e.g., 10 ppm).[6][7][8][9]

Visualizing the Quality Control Workflow

A logical workflow is essential for the comprehensive quality assessment of this compound. The following diagram illustrates the decision-making process based on CoA data.

CoA_Workflow cluster_0 Initial Assessment cluster_1 Structural & Purity Verification cluster_2 Impurity Analysis CoA_Received CoA Received Appearance_Check Visual Appearance Check CoA_Received->Appearance_Check NMR_Check ¹H NMR Conforms? Appearance_Check->NMR_Check MS_Check Mass Spec Confirms? NMR_Check->MS_Check Yes Material_Fail Material Rejected NMR_Check->Material_Fail No HPLC_Purity_Check HPLC Purity ≥99.5%? MS_Check->HPLC_Purity_Check Yes MS_Check->Material_Fail No Chiral_Purity_Check Chiral Purity ≥99% e.e.? HPLC_Purity_Check->Chiral_Purity_Check Yes HPLC_Purity_Check->Material_Fail No Water_Content_Check Water ≤0.5%? Chiral_Purity_Check->Water_Content_Check Yes Chiral_Purity_Check->Material_Fail No Residual_Solvents_Check Residual Solvents Pass? Water_Content_Check->Residual_Solvents_Check Yes Water_Content_Check->Material_Fail No Heavy_Metals_Check Heavy Metals ≤10 ppm? Residual_Solvents_Check->Heavy_Metals_Check Yes Residual_Solvents_Check->Material_Fail No Material_Pass Material Accepted for Use Heavy_Metals_Check->Material_Pass Yes Heavy_Metals_Check->Material_Fail No

Caption: Quality control workflow for this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Aminomethyl)cyclobutanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(aminomethyl)cyclobutanol, ensuring the well-being of laboratory personnel and adherence to regulatory standards. The following procedures are based on the safety data available for structurally similar compounds and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound and its analogs. Based on available data for similar compounds, this chemical should be handled with care.

Personal Protective Equipment (PPE): A comprehensive approach to safety begins with the correct personal protective equipment.

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and exposure to personnel. Do not discharge down the drain or dispose of with regular laboratory trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., paper towels, weighing boats), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the EHS office or contractor with a complete and accurate description of the waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, from the point of generation to final removal from the laboratory.

cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Final Disposal Generate Generate Waste This compound Collect Collect in Designated Hazardous Waste Container Generate->Collect Label Label Container Clearly (Name, Hazard) Collect->Label Store Store in Secure Waste Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Contractor Store->ContactEHS Pickup Arrange for Waste Pickup ContactEHS->Pickup

Disposal Workflow for this compound

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general chemical safety principles and data from similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by your supplier and adhere to all local, state, and federal regulations regarding chemical waste disposal. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on specific disposal protocols.

Essential Safety and Logistical Information for Handling 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical guidance for the handling and disposal of 3-(Aminomethyl)cyclobutanol. The following procedural information is designed to ensure the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Glasses with Side Shields or GogglesChemical splash-resistant. A face shield may be appropriate for tasks with a higher splash potential.[1]
Hands Chemical-Resistant GlovesSelect gloves based on an evaluation of potential hazards, duration of use, and the glove material's chemical resistance and physical properties.[1]
Body Protective Clothing / Lab CoatMust be selected based on the hazards present, the physical environment, and the duration of exposure.[1]
Respiratory Respirator (if necessary)Use a NIOSH-approved respirator if ventilation is inadequate or for nuisance exposures.[2][3] For higher-level protection, use appropriate respirator cartridges.[2]

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area. Use a chemical fume hood or local exhaust ventilation to keep airborne concentrations low.[1]

    • Ensure that an eyewash fountain and safety shower are readily accessible.[1]

    • Keep the container tightly closed when not in use.[1]

  • Handling the Compound :

    • Avoid all personal contact, including inhalation of dust, fumes, or vapors.[1][4]

    • Wear the appropriate PPE as detailed in the table above.[1]

    • Avoid generating dust.[1]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[4][5]

    • Keep containers securely sealed to prevent leakage.[4]

    • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[5][6]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Ventilation Verify Ventilation Check Emergency Equipment Check Emergency Equipment Verify Ventilation->Check Emergency Equipment Next Don PPE Don PPE Check Emergency Equipment->Don PPE Next Retrieve Chemical Retrieve Chemical Don PPE->Retrieve Chemical Proceed Dispense/Weigh Dispense/Weigh Retrieve Chemical->Dispense/Weigh Next Perform Experiment Perform Experiment Dispense/Weigh->Perform Experiment Next Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Complete Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Next Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Final Step

Experimental Workflow for Handling this compound

Emergency Response and First Aid

Immediate action is crucial in the event of an exposure. The following table outlines the first aid procedures for this compound.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected skin with plenty of soap and water.[1][7] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If the person is not breathing, give artificial respiration.[2] Call a poison center or doctor if you feel unwell.[1]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[7][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a suitable, labeled, and closed container.[1][2]

  • Disposal Method :

    • Dispose of the contents and container in accordance with local, regional, and national regulations.[1]

    • Consult a licensed professional waste disposal service.

    • One option for disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Container Disposal :

    • Decontaminate empty containers before disposal.[4] Observe all label safeguards until containers are cleaned or destroyed.[4]

AssessHazards Assess Hazards (SDS Review) SelectPPE Select & Use PPE AssessHazards->SelectPPE informs SafeHandling Safe Handling Practices AssessHazards->SafeHandling guides EmergencyResponse Emergency Response & Disposal AssessHazards->EmergencyResponse dictates SelectPPE->SafeHandling enables SafeHandling->EmergencyResponse prepares for

References

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Retrosynthesis Analysis

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3-(Aminomethyl)cyclobutanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.